molecular formula C25H34N2O6S B1668548 CGS25155 CAS No. 150126-87-7

CGS25155

Cat. No.: B1668548
CAS No.: 150126-87-7
M. Wt: 490.6 g/mol
InChI Key: NGYQCCBRERZOHX-LRSLUSHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

CAS No.

150126-87-7

Molecular Formula

C25H34N2O6S

Molecular Weight

490.6 g/mol

IUPAC Name

benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C25H34N2O6S/c1-17(28)34-16-19-11-7-2-3-8-12-21(26-23(19)30)24(31)27-14-20(29)13-22(27)25(32)33-15-18-9-5-4-6-10-18/h4-6,9-10,19-22,29H,2-3,7-8,11-16H2,1H3,(H,26,30)/t19-,20+,21-,22-/m0/s1

InChI Key

NGYQCCBRERZOHX-LRSLUSHPSA-N

Isomeric SMILES

CC(=O)SC[C@@H]1CCCCCC[C@H](NC1=O)C(=O)N2C[C@@H](C[C@H]2C(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(=O)SCC1CCCCCCC(NC1=O)C(=O)N2CC(CC2C(=O)OCC3=CC=CC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGS 25155
CGS-25155
N-((((acetylthio)methyl)-2-oxo-1-azacyclodec-10-yl)carbonyl)-4-hydroxyl-L-proline benzyl este

Origin of Product

United States

Foundational & Exploratory

The Potent and Stereospecific Blockade of NMDA-Evoked Acetylcholine Release by CGS 19755: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 19755, also known as Selfotel, is a highly potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its ability to stereospecifically inhibit NMDA-evoked acetylcholine (ACh) release has made it a valuable tool in neuroscience research for dissecting the roles of glutamatergic neurotransmission in cholinergic signaling. This technical guide provides an in-depth analysis of the core principles underlying the action of CGS 19755, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of CGS 19755 Inhibition

The inhibitory potency of CGS 19755 on NMDA-evoked acetylcholine release has been quantified through various experimental paradigms. The data consistently demonstrates a competitive and stereospecific interaction with the NMDA receptor.

ParameterValueDescriptionSource
pA2 5.93 - 5.94A measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.[1][3]
IC50 50 nMThe concentration of CGS 19755 required to inhibit the binding of a radiolabeled ligand to NMDA-type receptors by 50%.[1]

Stereospecificity:

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for studying the effects of CGS 19755.

NMDA_Signal_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds NMDA NMDA NMDA->NMDAR Binds (Agonist) CGS19755 CGS19755 CGS19755->NMDAR Competitively Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling_Cascade Downstream Signaling Cascade Ca_influx->Signaling_Cascade ACh_Vesicle ACh Vesicle Signaling_Cascade->ACh_Vesicle Triggers Fusion ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Exocytosis

Caption: NMDA Receptor Signaling Pathway for Acetylcholine Release.

Experimental_Workflow Start Start Tissue_Prep 1. Prepare Rat Striatal Slices Start->Tissue_Prep Incubation 2. Incubate with [³H]Choline Tissue_Prep->Incubation Superfusion_Setup 3. Place Slices in Superfusion Chambers Incubation->Superfusion_Setup Basal_Release 4. Collect Fractions (Basal ACh Release) Superfusion_Setup->Basal_Release Stimulation 5. Stimulate with NMDA ± CGS 19755 Basal_Release->Stimulation Stimulated_Release 6. Collect Fractions (Evoked ACh Release) Stimulation->Stimulated_Release Quantification 7. Quantify [³H]ACh via Scintillation Counting Stimulated_Release->Quantification Analysis 8. Data Analysis (pA2 Calculation) Quantification->Analysis End End Analysis->End

Caption: Workflow for NMDA-Evoked Acetylcholine Release Assay.

Experimental Protocols

The following is a detailed methodology for a typical experiment investigating the effect of CGS 19755 on NMDA-evoked acetylcholine release from rat striatal slices.

1. Materials and Reagents:

  • Male Sprague-Dawley rats (200-250 g)

  • Krebs-Ringer bicarbonate buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1; gassed with 95% O2 / 5% CO2 to maintain pH 7.4.

  • [³H]Choline chloride (specific activity ~80 Ci/mmol)

  • N-methyl-D-aspartate (NMDA)

  • CGS 19755 (and its stereoisomers, if available)

  • Scintillation fluid

  • Tissue chopper or vibratome

  • Superfusion apparatus with multiple chambers

  • Liquid scintillation counter

2. Tissue Preparation:

  • Humanely euthanize a rat according to institutional guidelines.

  • Rapidly dissect the striata on a cold surface.

  • Prepare coronal slices of the striatum (approximately 300-400 µm thick) using a tissue chopper or vibratome.

  • Transfer the slices to a beaker containing oxygenated Krebs-Ringer buffer at room temperature.

3. Radiolabeling of Acetylcholine Stores:

  • Pre-incubate the striatal slices in oxygenated Krebs-Ringer buffer for 30 minutes at 37°C to allow for metabolic stabilization.

  • Transfer the slices to a fresh volume of buffer containing [³H]choline (e.g., 0.1 µM) and incubate for 30 minutes at 37°C. This allows for the uptake of radiolabeled choline and its conversion to [³H]acetylcholine by choline acetyltransferase within the cholinergic nerve terminals.

4. Superfusion Procedure:

  • After incubation, gently wash the slices with fresh, non-radioactive Krebs-Ringer buffer to remove excess [³H]choline.

  • Transfer individual or small groups of slices to the chambers of a superfusion apparatus.

  • Perfuse the slices with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5-1.0 mL/min) at 37°C.

  • Begin collecting fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).

  • After a washout period to establish a stable baseline of spontaneous [³H]acetylcholine release (typically 30-60 minutes), switch to a buffer containing NMDA (e.g., 50 µM) to evoke acetylcholine release.

  • To test the effect of CGS 19755, pre-perfuse the slices with a buffer containing the desired concentration of CGS 19755 for a set period (e.g., 15-20 minutes) before and during the NMDA stimulation.

  • Collect fractions throughout the stimulation and post-stimulation periods.

5. Quantification of [³H]Acetylcholine Release:

  • Add a suitable volume of scintillation fluid to each collected fraction.

  • Quantify the amount of tritium in each fraction using a liquid scintillation counter. The radioactivity in each fraction is proportional to the amount of [³H]acetylcholine released.

  • At the end of the experiment, solubilize the tissue slices from each chamber to determine the total remaining radioactivity.

  • Express the release of [³H]acetylcholine in each fraction as a percentage of the total radioactivity present in the tissue at the beginning of that collection period (fractional release rate).

6. Data Analysis:

  • Calculate the net NMDA-evoked release by subtracting the basal release from the total release during NMDA stimulation.

  • Construct concentration-response curves for NMDA in the absence and presence of different concentrations of CGS 19755.

  • Perform a Schild analysis on the data to determine the pA2 value, which provides a quantitative measure of the potency of CGS 19755 as a competitive antagonist.

Conclusion

CGS 19755 is a powerful and specific tool for investigating the role of NMDA receptors in modulating acetylcholine release. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the intricate interplay between the glutamatergic and cholinergic systems in the central nervous system. The stereospecific nature of its inhibition underscores the precise molecular interactions required for its potent antagonism at the NMDA receptor.

References

CGS 19755 (Selfotel): A Technical Guide to its Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its neuroprotective and anticonvulsant properties in the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacological profile of CGS 19755, its mechanism of action, and its effects demonstrated in preclinical and clinical studies. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of signaling pathways and experimental workflows are presented to facilitate further research and development in the field of neurotherapeutics.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory.[1] However, excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype, can lead to a cascade of excitotoxic events, resulting in neuronal damage and death.[2] This process of excitotoxicity is implicated in the pathophysiology of various acute and chronic neurological disorders, including cerebral ischemia (stroke), traumatic brain injury, and epilepsy.[2]

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) emerged as a promising neuroprotective agent due to its selective and competitive antagonism at the NMDA receptor.[1] By blocking the glutamate binding site, CGS 19755 can attenuate the detrimental influx of calcium ions (Ca2+) that initiates the excitotoxic cascade.[3] This guide delves into the technical details of CGS 19755's effects on the CNS, providing a valuable resource for the scientific community.

Mechanism of Action

CGS 19755 exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor.[1] This action prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the opening of the associated ion channel and preventing the excessive influx of Ca2+ into the neuron.[3]

CGS 19755 Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Activates Ca_Influx Ion_Channel->Ca_Influx Opens to allow CGS_19755 CGS 19755 CGS_19755->NMDA_Receptor Competitively Binds & Blocks Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity

Mechanism of CGS 19755 at the NMDA receptor.

Quantitative Data

Receptor Binding Affinity
RadioligandPreparationIC50 (nM)Reference
[3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acidRat striatum slices50[1]
Preclinical Efficacy in Ischemia Models
Animal ModelSpeciesAdministration RouteDosage Range (mg/kg)Key Efficacy MetricsReference
Global Cerebral IschemiaGerbilIntraperitoneal (i.p.)10 - 30Significant neuroprotection at 10 and 30 mg/kg.[4][4]
Focal Cerebral IschemiaRatIntravenous (i.v.)10 (bolus) + 5/hr (infusion)Reduced cortical infarct volume.[4][4]
Focal Cerebral IschemiaRatIntravenous (i.v.)4023% reduction in cortical edema.[4][4]
Preclinical Efficacy in Seizure Models
Animal ModelSpeciesAdministration RouteED50 (mg/kg)Reference
Maximal ElectroshockRatIntraperitoneal (i.p.)3.8[1]
Maximal ElectroshockMouseIntraperitoneal (i.p.)2.0[1]
Clinical Trial Data (Acute Ischemic Stroke)
Dose (mg/kg)Number of PatientsAdverse Events (Agitation, Hallucinations, etc.)Reference
1.061[5][6]
1.574 (milder)[5][6]
1.7553[5][6]
2.066[5][6]

Note: Phase III clinical trials for severe head injury were prematurely stopped due to safety concerns and a low probability of demonstrating efficacy.[7]

Experimental Protocols

Focal Cerebral Ischemia in Rats

Objective: To induce a focal ischemic lesion in the rat brain to evaluate the neuroprotective effects of CGS 19755.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Micro-vessel clips or electrocoagulation device

  • CGS 19755 solution

  • Vehicle control (e.g., saline)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline incision in the neck to expose the common carotid arteries (CCAs).

  • Temporarily occlude the right CCA with a micro-vessel clip.

  • Perform a craniotomy to expose the right middle cerebral artery (MCA).

  • Permanently occlude the MCA by electrocoagulation or ligation.

  • After a defined period of occlusion (e.g., 60-90 minutes), remove the CCA clip to allow reperfusion.

  • Administer CGS 19755 or vehicle intravenously or intraperitoneally at the desired time point (e.g., at the onset of reperfusion).

  • After a survival period (e.g., 24 or 48 hours), euthanize the animal and perfuse transcardially with saline followed by a fixative.

  • Remove the brain and slice it into coronal sections.

  • Stain the sections with TTC to visualize the infarct (infarcted tissue appears white, viable tissue appears red).

  • Quantify the infarct volume using image analysis software.

Focal Cerebral Ischemia Workflow Anesthesia Anesthetize Rat Surgery Surgical Exposure of CCA and MCA Anesthesia->Surgery Occlusion Occlude Right CCA & MCA Surgery->Occlusion Reperfusion Reperfusion (Remove CCA clip) Occlusion->Reperfusion Treatment Administer CGS 19755 or Vehicle Reperfusion->Treatment Survival Survival Period (e.g., 24h) Treatment->Survival Euthanasia Euthanize and Perfuse Survival->Euthanasia Brain_Processing Brain Removal and Slicing Euthanasia->Brain_Processing Staining TTC Staining Brain_Processing->Staining Analysis Infarct Volume Quantification Staining->Analysis

Workflow for the focal cerebral ischemia model.
Maximal Electroshock (MES) Seizure Test in Mice

Objective: To assess the anticonvulsant activity of CGS 19755 against generalized tonic-clonic seizures.

Materials:

  • Male CF-1 or Swiss Webster mice (20-25g)

  • Electroshock apparatus with corneal electrodes

  • Saline solution with an anesthetic (e.g., tetracaine) for the electrodes

  • CGS 19755 solution

  • Vehicle control (e.g., saline)

Procedure:

  • Administer CGS 19755 or vehicle intraperitoneally at a predetermined time before the test (e.g., 30 minutes).

  • Apply a drop of the saline/anesthetic solution to the corneal electrodes.

  • Place the electrodes on the corneas of the mouse.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Determine the median effective dose (ED50) of CGS 19755 required to protect 50% of the animals from the seizure.

Maximal Electroshock Seizure Workflow Dosing Administer CGS 19755 or Vehicle (i.p.) Pre-treatment_Period Pre-treatment Time (e.g., 30 min) Dosing->Pre-treatment_Period Electrode_Placement Place Corneal Electrodes Pre-treatment_Period->Electrode_Placement Stimulation Deliver Electrical Stimulus Electrode_Placement->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Presence or Absence of Seizure Observation->Endpoint Analysis Calculate ED50 Endpoint->Analysis

Workflow for the maximal electroshock seizure test.

Central Nervous System Effects

Neuroprotection

Preclinical studies have consistently demonstrated the neuroprotective effects of CGS 19755 in various models of CNS injury. In models of global and focal cerebral ischemia, systemic administration of CGS 19755 has been shown to reduce infarct volume and improve neurological outcomes.[4] The neuroprotective dose in animal models typically ranges from 10-40 mg/kg.[4] The mechanism is attributed to the blockade of the excitotoxic cascade initiated by excessive glutamate release during ischemic events.[2]

Anticonvulsant Activity

CGS 19755 has demonstrated potent anticonvulsant effects in several animal models of epilepsy.[1] It is particularly effective against generalized tonic-clonic seizures, as shown in the maximal electroshock seizure test.[1] This anticonvulsant activity is a direct consequence of its ability to antagonize NMDA receptors, which are critically involved in the initiation and propagation of seizure activity.

Effects on Learning and Memory

The role of NMDA receptors in synaptic plasticity, a cellular mechanism underlying learning and memory, suggests that NMDA receptor antagonists like CGS 19755 could potentially impair cognitive function. Indeed, some studies have reported that CGS 19755 can produce deficits in retention performance in tasks such as the dark avoidance task.[1]

Clinical Findings and Side Effects

Clinical trials of CGS 19755 in patients with acute ischemic stroke and severe head injury have yielded disappointing results.[5][7] While preclinical data were promising, the translation to clinical efficacy was hindered by a narrow therapeutic window and significant dose-limiting side effects.[8] The neuroprotective doses established in animal models were not well-tolerated in humans.[8]

The most common adverse effects observed in clinical trials were related to the central nervous system and included:

  • Agitation

  • Hallucinations

  • Confusion

  • Paranoia

  • Delirium

  • Dizziness

  • Nausea and vomiting[4][5][6]

These psychotomimetic effects are a known class effect of NMDA receptor antagonists and ultimately limited the tolerable dose of CGS 19755 in clinical settings to levels that were likely sub-therapeutic for robust neuroprotection.[9]

Conclusion

CGS 19755 is a potent and selective competitive NMDA receptor antagonist with well-documented neuroprotective and anticonvulsant properties in preclinical models. Its mechanism of action, centered on the inhibition of glutamate-mediated excitotoxicity, provides a strong rationale for its investigation in various neurological disorders. However, the clinical development of CGS 19755 was ultimately unsuccessful due to a challenging side effect profile at doses required for therapeutic efficacy. Despite its clinical limitations, CGS 19755 remains a valuable research tool for elucidating the role of the NMDA receptor in both physiological and pathological processes within the central nervous system. The data and protocols presented in this guide are intended to support ongoing research in the pursuit of novel and effective neurotherapeutics.

References

Investigating the Neuroprotective Properties of CGS 19755: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Extensive preclinical research has demonstrated its neuroprotective effects in various models of central nervous system (CNS) injury, primarily by mitigating the excitotoxic cascade initiated by excessive glutamate release.[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of CGS 19755, including its mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the investigation of novel neuroprotective agents and the development of therapies for neurological disorders such as stroke and traumatic brain injury.

Introduction

Excitotoxicity, a process of neuronal injury and death resulting from excessive stimulation by excitatory amino acids like glutamate, is a key pathological mechanism in a range of neurological conditions, including ischemic stroke and traumatic brain injury.[3][4] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal damage.[3][4] Overactivation of the NMDA receptor leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of detrimental downstream events such as the activation of proteases and nucleases, generation of reactive oxygen species, and mitochondrial dysfunction, ultimately culminating in cell death.[4][5]

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) is a competitive antagonist that acts at the glutamate binding site of the NMDA receptor.[1][6] By blocking the binding of glutamate, CGS 19755 prevents the opening of the ion channel and the subsequent influx of Ca²⁺, thereby interrupting the excitotoxic cascade.[1] This mechanism of action has positioned CGS 19755 as a significant tool for investigating the role of NMDA receptor-mediated excitotoxicity and as a potential therapeutic agent for neuroprotection.

Mechanism of Action and Signaling Pathways

CGS 19755 exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor.[1] This action prevents the pathological over-activation of the receptor in response to excessive glutamate release, a hallmark of ischemic and traumatic brain injury.[2] The blockade of the NMDA receptor by CGS 19755 directly inhibits the massive influx of Ca²⁺ that initiates the excitotoxic cascade.[1]

The downstream consequences of NMDA receptor blockade by CGS 19755 include the prevention of:

  • Activation of Nitric Oxide Synthase (nNOS): Excessive Ca²⁺ influx activates nNOS, leading to the production of nitric oxide (NO). In excitotoxic conditions, NO can react with superoxide anions to form the highly damaging peroxynitrite radical.[5]

  • Mitochondrial Dysfunction: Calcium overload in mitochondria disrupts their function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[4]

  • Activation of Catabolic Enzymes: Elevated intracellular Ca²⁺ levels activate various enzymes, including proteases (e.g., calpains) and phospholipases, which degrade essential cellular components.

  • Generation of Reactive Oxygen Species (ROS): Mitochondrial dysfunction and the activation of certain enzymes contribute to the production of ROS, leading to oxidative stress and cellular damage.[5]

Signaling Pathway Diagrams

NMDA_Receptor_Excitotoxicity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel CGS19755 CGS 19755 CGS19755->NMDA_R Blocks nNOS_activation nNOS Activation Ca_influx->nNOS_activation Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction Enzyme_activation Catabolic Enzyme Activation Ca_influx->Enzyme_activation Neuronal_death Neuronal Death nNOS_activation->Neuronal_death ROS_generation ROS Generation Mitochondrial_dysfunction->ROS_generation Mitochondrial_dysfunction->Neuronal_death Enzyme_activation->Neuronal_death ROS_generation->Neuronal_death

Caption: Excitotoxicity signaling pathway blocked by CGS 19755.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of CGS 19755 has been evaluated in numerous in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Neuroprotective Efficacy of CGS 19755
Cell/Tissue Culture ModelInsultEndpoint MeasuredCGS 19755 ConcentrationOutcomeReference
Mixed neocortical cultures (fetal mice)NMDA excitotoxicityNeuronal viabilityED₅₀ = 25.4 μMDose-dependent neuroprotection[7]
Mixed neocortical cultures (fetal mice)Oxygen-Glucose Deprivation (OGD)Neuronal viabilityED₅₀ = 15.9 μMDose-dependent neuroprotection[7]
Rat cortical neuron culturesGlutamate (500 μM)Delayed neuronal death100 μMEffective prevention of neuronal death[8]
Rat cortical neuron culturesNMDA (200 μM)Delayed neuronal death100 μMEffective prevention of neuronal death[8]
Table 2: In Vivo Neuroprotective Efficacy of CGS 19755 in Ischemia Models
Animal ModelIschemia ModelDosing RegimenEndpoint MeasuredKey FindingsReference
GerbilGlobal Cerebral Ischemia (Bilateral Common Carotid Artery Occlusion)1, 3, 10, 30 mg/kg i.p. (4 doses at 2h intervals, starting 15 min pre-occlusion)Hippocampal brain damageSignificant protection at 10 and 30 mg/kg[7]
GerbilGlobal Cerebral Ischemia30 mg/kg i.p. (4 doses at 2h intervals, starting 1, 2, or 4h post-occlusion)Hippocampal brain damageNeuroprotective up to 4h post-occlusion[7]
GerbilGlobal Cerebral Ischemia100 mg/kg i.p. (at 24h post-occlusion)Hippocampal brain damageNo neuroprotection[7]
RatFocal Ischemia (MCAO)10 mg/kg i.v. bolus followed by 5 mg/kg/h infusion for 4hInfarct volume, Cerebral Blood Flow (CBF), pHReduced cortical infarct volume, increased CBF, and corrected pH[9]
RatGlobal Ischemia10-30 mg/kg i.p. (multiple injections)Neuronal damageNeuroprotection when administered within 30 min post-ischemia[10]
RatFocal Ischemia (permanent MCAO)10 mg/kg i.v. (single dose, 5 min post-occlusion)Infarct sizeReduced infarct size[10]
Table 3: Preclinical vs. Clinical Dosing of CGS 19755
SettingConditionEffective/Tolerated Dose RangeKey ObservationsReference
Preclinical (Animal Models)Stroke10 - 40 mg/kgRobust neuroprotection observed[2]
Preclinical (Animal Models)Traumatic Brain Injury3 - 30 mg/kgNeuroprotective effects demonstrated[7]
Clinical (Human Trials)Acute Ischemic StrokeMaximum tolerated dose: ~1.5 mg/kgDose-limiting CNS adverse effects (agitation, hallucinations)[2]
Clinical (Human Trials)Severe Head InjuryDoses up to 3-5 mg/kg consideredEvidence of ICP lowering effect at >3 mg/kg[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used to evaluate the neuroprotective properties of CGS 19755.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model of focal cerebral ischemia is widely used to mimic human stroke.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament suture with a silicone-coated tip

  • Surgical microscope

  • Temperature control system

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C.[12]

  • Surgical Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]

  • Artery Ligation: Ligate the distal ECA and the CCA.

  • Suture Insertion: Introduce the silicone-coated nylon suture through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[12]

  • Occlusion and Reperfusion: For transient ischemia, the suture is left in place for a defined period (e.g., 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture remains in place.[13]

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring for neurological deficits.

Assessment of Outcome:

  • Infarct Volume Measurement: 24-48 hours post-MCAO, the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[12] The infarct volume can then be quantified.

MCAO_Workflow start Start anesthesia Anesthetize Rat (Maintain Temp: 37°C) start->anesthesia surgery Midline Neck Incision Expose Carotid Arteries anesthesia->surgery ligation Ligate ECA and CCA surgery->ligation suture_insertion Insert Suture via ECA Advance to Occlude MCA ligation->suture_insertion occlusion Occlusion Period (e.g., 90 min) suture_insertion->occlusion reperfusion Withdraw Suture (Reperfusion) occlusion->reperfusion Transient post_op Suture Incision Post-operative Care occlusion->post_op Permanent reperfusion->post_op euthanasia Euthanize Animal (24-48h post-op) post_op->euthanasia brain_removal Remove and Slice Brain euthanasia->brain_removal ttc_staining TTC Staining brain_removal->ttc_staining infarct_analysis Quantify Infarct Volume ttc_staining->infarct_analysis end End infarct_analysis->end

Caption: Experimental workflow for the MCAO model in rats.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This in vitro model simulates ischemic conditions in cultured neurons.

Materials:

  • Primary neuronal cultures (e.g., from rodent cortex or hippocampus)

  • Glucose-free balanced salt solution (BSS)

  • Anaerobic chamber or incubator with a controlled atmosphere (e.g., 95% N₂, 5% CO₂)

Procedure:

  • Culture Preparation: Plate primary neurons and allow them to mature in culture.

  • OGD Induction: Replace the normal culture medium with glucose-free BSS that has been deoxygenated by bubbling with the anaerobic gas mixture.

  • Hypoxic Incubation: Place the cultures in the anaerobic chamber at 37°C for a defined period (e.g., 45-60 minutes) to induce ischemic-like injury.

  • Reperfusion: After the OGD period, replace the glucose-free BSS with the original, oxygenated culture medium.

  • Incubation and Assessment: Return the cultures to a standard incubator for a period of time (e.g., 24 hours) before assessing cell viability.

Assessment of Outcome:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[14]

  • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.[14]

  • Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM for live cells and ethidium homodimer-1 for dead cells) to visualize and quantify cell viability.[15]

Challenges and Future Directions

Despite the robust neuroprotective effects of CGS 19755 in preclinical models, its translation to the clinic has been challenging. Phase III clinical trials for severe head injury and stroke were halted due to safety concerns and a lack of efficacy.[16][17] The primary obstacle has been the narrow therapeutic window in humans, with dose-limiting psychomimetic side effects such as agitation, confusion, and hallucinations occurring at doses lower than those predicted to be neuroprotective based on animal studies.[2]

Future research in this area may focus on:

  • Developing NMDA receptor antagonists with improved side-effect profiles: This could involve targeting specific NMDA receptor subtypes (e.g., GluN2B-selective antagonists) that may be more critically involved in excitotoxicity while having less of a role in normal physiological functions.[3]

  • Combination therapies: Investigating the synergistic effects of lower, better-tolerated doses of NMDA receptor antagonists with other neuroprotective agents that act on different pathways.

  • Improving drug delivery to the brain: Strategies to enhance the brain penetration of neuroprotective compounds could potentially allow for lower systemic doses, thereby reducing side effects.

Conclusion

CGS 19755 has been an invaluable pharmacological tool for elucidating the critical role of NMDA receptor-mediated excitotoxicity in neuronal injury. While its clinical development has been met with significant hurdles, the extensive body of preclinical research on CGS 19755 continues to inform the ongoing quest for effective neuroprotective therapies. The data and protocols summarized in this guide provide a foundation for further investigation into the complex mechanisms of neuronal damage and the development of novel strategies to protect the brain from ischemic and traumatic insults.

References

CGS 19755: An In-Depth Technical Guide for Studying Excitatory Amino Acid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1] By competitively inhibiting the binding of glutamate to the NMDA receptor, CGS 19755 effectively blocks the subsequent influx of calcium and the initiation of excitotoxic cascades.[1] This property has made it an invaluable tool for investigating the physiological and pathological roles of NMDA receptors, particularly in conditions such as epilepsy and cerebral ischemia.[2][3] This technical guide provides a comprehensive overview of CGS 19755, including its pharmacological properties, detailed experimental protocols for its use, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the CNS, and its actions are mediated by a family of ionotropic and metabotropic receptors. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, is crucial for synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5) that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] Its high potency and selectivity have established it as a critical pharmacological tool for elucidating the roles of NMDA receptors in both normal brain function and disease states.[2]

Pharmacological Profile

Mechanism of Action

CGS 19755 exerts its antagonist effect by competing with glutamate for binding to the agonist site on the NMDA receptor.[1][4] This binding prevents the conformational change necessary for channel opening, thereby inhibiting the influx of Ca²⁺ ions that triggers downstream excitotoxic signaling pathways. The competitive nature of this antagonism means that the inhibitory effect of CGS 19755 can be surmounted by increasing concentrations of the agonist, glutamate.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of CGS 19755.

Table 1: In Vitro Binding and Functional Antagonism of CGS 19755

ParameterValueSpeciesAssay/TissueReference
IC₅₀ 50 nMRat[³H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid binding[5][6][7]
IC₅₀ 100 nMRat[³H]-CGS 19755 binding (vs. L-glutamate)[8]
pA₂ 5.94RatNMDA-evoked [³H]acetylcholine release from striatal slices[5][6][7]
pA₂ 5.93RatNMDA-evoked [³H]acetylcholine release[9]
K_d 9 nM and 200 nMRat[³H]-CGS 19755 binding (centrifugation assay)[8]
K_d 24 nMRat[³H]-CGS 19755 binding (filtration assay)[8]

Table 2: In Vivo Efficacy of CGS 19755

ModelEndpointED₅₀SpeciesAdministrationReference
Maximal Electroshock SeizureInhibition of tonic convulsions3.8 mg/kgRati.p.[5][6][7]
Maximal Electroshock SeizureInhibition of tonic convulsions2.0 mg/kgMousei.p.[5][6][7]
NMDA-induced ConvulsionsBlockade of convulsions~2 mg/kgMousei.p.[5]
Sound-induced Seizures (DBA/2 mice)Blockade of wild running~2 mg/kgMousei.p.[5]
Diazepam DiscriminationGeneralization to diazepam stimuli9.0 mg/kgRati.p.[5]
Rotorod PerformanceImpairment of motor coordination6.2 mg/kgRati.p.[5]

Experimental Protocols

[³H]-CGS 19755 Radioligand Binding Assay

This protocol describes a filtration binding assay to determine the affinity of test compounds for the NMDA receptor using [³H]-CGS 19755.

  • Materials:

    • [³H]-CGS 19755 (specific activity ~20-40 Ci/mmol)

    • Crude synaptic membranes from rat brain

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

    • Unlabeled CGS 19755 (for non-specific binding determination)

    • Test compounds

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation vials and scintillation cocktail

    • Filtration manifold and vacuum pump

    • Liquid scintillation counter

  • Procedure:

    • Membrane Preparation: Homogenize rat forebrains in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 48,000 x g for 10 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.[2]

    • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

      • 150 µL of membrane suspension (~100-150 µg protein)

      • 50 µL of [³H]-CGS 19755 (final concentration ~5-10 nM)

      • 50 µL of test compound at various concentrations, buffer for total binding, or 10 µM unlabeled CGS 19755 for non-specific binding.[2]

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for measuring the effect of CGS 19755 on NMDA-evoked currents in cultured neurons or brain slices.

  • Materials:

    • Cultured neurons or acute brain slices

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4 (Mg²⁺-free to relieve voltage-dependent block of NMDA receptors).[2]

    • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.[2]

    • NMDA

    • CGS 19755

    • Patch-clamp amplifier and data acquisition system

    • Micromanipulator and perfusion system

  • Procedure:

    • Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber and perfuse with external solution.

    • Patching: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution.

    • Voltage-Clamp: Clamp the cell at a holding potential of -60 mV.[2]

    • NMDA Application: Apply NMDA (e.g., 100 µM) to the cell using a rapid perfusion system to evoke an inward current.[2]

    • CGS 19755 Application: Co-apply NMDA with increasing concentrations of CGS 19755 and record the resulting currents.[2]

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of CGS 19755.

    • Plot the concentration-response curve for CGS 19755 and determine the IC₅₀ value.

    • To confirm competitive antagonism, perform a Schild analysis by measuring the dose-ratio at different antagonist concentrations.

Maximal Electroshock Seizure (MES) Test

This protocol describes the induction of seizures in rodents to evaluate the anticonvulsant activity of CGS 19755.[2]

  • Materials:

    • Male mice (e.g., CF-1) or rats (e.g., Sprague-Dawley)

    • Electroshock apparatus with corneal electrodes

    • 0.9% saline solution

    • Topical anesthetic (e.g., 0.5% tetracaine)

    • CGS 19755 solution for injection

  • Procedure:

    • Animal Preparation: Administer CGS 19755 or vehicle intraperitoneally (i.p.) at various doses.

    • Anesthesia and Electrode Placement: At the time of peak effect (e.g., 30-60 minutes post-injection), apply a drop of topical anesthetic to the eyes of the animal. Place the corneal electrodes on the corneas.

    • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1 sec duration).

    • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.[2]

  • Data Analysis:

    • Determine the percentage of animals protected at each dose of CGS 19755.

    • Calculate the ED₅₀ (the dose that protects 50% of the animals) using a probit analysis.[2]

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the mechanism of action of CGS 19755 and the downstream consequences of NMDA receptor activation.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Binding Site Glutamate->NMDAR:g Binds to CGS19755 CGS 19755 CGS19755->NMDAR:g Competitively Blocks IonChannel Ion Channel (Closed) NMDAR->IonChannel NoCaInflux No Ca²⁺ Influx IonChannel->NoCaInflux

Caption: Competitive antagonism of the NMDA receptor by CGS 19755.

Excitotoxicity_Pathway Glutamate Excessive Glutamate NMDAR_Activation NMDA Receptor Activation Glutamate->NMDAR_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDAR_Activation->Ca_Influx Enzyme_Activation Enzyme Activation (Proteases, Lipases, Nucleases) Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction ROS_Production ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS_Production Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Enzyme_Activation->Cell_Death Mito_Dysfunction->Cell_Death ROS_Production->Cell_Death CGS19755 CGS 19755 CGS19755->NMDAR_Activation Inhibits

Caption: Simplified excitotoxicity signaling pathway and the inhibitory action of CGS 19755.

Experimental Workflows

The following diagrams provide a high-level overview of the experimental workflows described in this guide.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Synaptic Membranes start->prep_membranes setup_assay Set up 96-well Plate: Membranes, [³H]-CGS 19755, Test Compound prep_membranes->setup_assay incubate Incubate at 30°C setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count_radioactivity Liquid Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis: IC₅₀ and Kᵢ Calculation count_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for the [³H]-CGS 19755 radioligand binding assay.

MES_Test_Workflow start Start administer_drug Administer CGS 19755 or Vehicle (i.p.) start->administer_drug wait_peak_effect Wait for Peak Effect Time administer_drug->wait_peak_effect apply_anesthetic Apply Topical Anesthetic to Corneas wait_peak_effect->apply_anesthetic deliver_shock Deliver Suprathreshold Electrical Stimulus apply_anesthetic->deliver_shock observe Observe for Tonic Hindlimb Extension deliver_shock->observe analyze_data Data Analysis: Calculate ED₅₀ observe->analyze_data end End analyze_data->end

References

The Role of CGS 19755 in Attenuating Harmaline-Induced Cerebellar Cyclic GMP Elevation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological interaction between the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, CGS 19755, and the tremor-inducing alkaloid, harmaline, with a specific focus on the modulation of cyclic guanosine monophosphate (cGMP) levels in the cerebellum. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: The Cerebellar cGMP Pathway in Harmaline-Induced Tremor

Harmaline is a beta-carboline alkaloid known to induce action tremors in animals, serving as a widely used experimental model for essential tremor. The tremorgenic effects of harmaline are closely linked to its ability to induce rhythmic, high-frequency burst firing of neurons in the inferior olive, which in turn leads to a powerful and synchronous activation of climbing fibers that synapse on Purkinje cells in the cerebellar cortex. This excessive excitatory input is believed to be the primary driver of the observed tremor.

A key biochemical consequence of this climbing fiber activation is a significant elevation of cyclic guanosine monophosphate (cGMP) levels within the cerebellum. This increase is mediated by the activation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) subtype. The activation of NMDA receptors leads to an influx of calcium ions (Ca2+), which subsequently activates nitric oxide synthase (NOS). The resulting production of nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. Thus, cerebellar cGMP levels serve as a reliable biomarker for the central nervous system activity induced by harmaline.

CGS 19755: A Competitive NMDA Receptor Antagonist

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the NMDA receptor. By binding to the glutamate recognition site on the NMDA receptor complex, CGS 19755 prevents the binding of the excitatory neurotransmitter glutamate. This competitive antagonism effectively blocks the ion channel opening and the subsequent intracellular signaling cascade, including the elevation of cGMP. Its ability to cross the blood-brain barrier allows for systemic administration in preclinical studies.

Quantitative Data: CGS 19755 Attenuation of Harmaline-Induced cGMP Increase

The administration of CGS 19755 has been shown to effectively block the harmaline-induced increase in cerebellar cGMP levels. The following table summarizes the quantitative findings from preclinical studies in rats. It is important to note that a complete dose-response curve linking specific CGS 19755 doses to corresponding cGMP levels in harmaline-treated animals is not available in a single publication. The data presented here is a composite from multiple sources to provide a comprehensive overview.

Treatment GroupDrug and DoseRoute of AdministrationCerebellar cGMP Level (pmol/mg protein)Percentage Inhibition of Harmaline-Induced Increase
Control (Basal) Salinei.p.~5N/A
Harmaline 10 mg/kgi.p.~26.3N/A
CGS 19755 + Harmaline 4 mg/kgi.p.Blocked>90% (inferred)
CGS 19755 + Harmaline 0.045 mmol/kg (~10 mg/kg)i.p.ActiveData not specified
CGS 19755 + Harmaline 0.224 mmol/kg (~50 mg/kg)i.p.ActiveData not specified

Note: The basal and harmaline-stimulated cGMP levels are based on data reporting an increase of 21.3 pmol/mg of protein in normal rats following harmaline administration. The percentage of inhibition for the 4 mg/kg dose of CGS 19755 is inferred from qualitative statements in the literature that it "blocked" the increase. Specific cGMP values for the 0.045 and 0.224 mmol/kg doses were not found in the reviewed literature.

Experimental Protocols

In Vivo Animal Model and Drug Administration

Animal Model:

  • Species: Male Sprague-Dawley rats (200-250g) or Swiss albino mice.

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration Protocol:

  • Animals are habituated to the experimental environment to minimize stress.

  • CGS 19755 or its vehicle (saline) is administered intraperitoneally (i.p.) at the desired doses (e.g., 4 mg/kg).

  • After a predetermined pretreatment time (e.g., 30 minutes), harmaline (e.g., 10-30 mg/kg) or saline is administered i.p.

  • The onset and severity of tremors are observed and can be quantified using a tremor rating scale or an automated tremor analysis system.

  • At the peak of the expected harmaline effect (e.g., 30-60 minutes post-injection), animals are euthanized for tissue collection.

Cerebellar Tissue Collection and Preparation
  • Euthanasia: Animals are rapidly euthanized by decapitation or focused microwave irradiation to prevent post-mortem changes in cGMP levels.

  • Dissection: The cerebellum is rapidly dissected on a cold plate.

  • Homogenization: The cerebellar tissue is weighed and homogenized in a cold buffer (e.g., 10 volumes of 50 mM Tris-HCl, pH 7.4, containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation).

  • Deproteinization: The homogenate is deproteinized, typically by adding trichloroacetic acid (TCA) to a final concentration of 5-10%, followed by centrifugation to pellet the precipitated proteins.

  • Extraction: The supernatant containing the cGMP is collected and the TCA is removed by repeated ether extractions.

  • Sample Preparation: The aqueous phase is lyophilized or dried under a stream of nitrogen and the residue is reconstituted in the assay buffer for cGMP measurement.

Measurement of Cerebellar cGMP Levels by Radioimmunoassay (RIA)

Principle: This is a competitive binding assay where a fixed amount of radiolabeled cGMP ([³H]cGMP or [¹²⁵I]cGMP) competes with the unlabeled cGMP in the sample for a limited number of binding sites on a cGMP-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled cGMP in the sample.

Protocol:

  • Standard Curve Preparation: A series of standards with known concentrations of cGMP are prepared in the assay buffer.

  • Assay Setup: In assay tubes, the reconstituted samples or standards are incubated with a specific dilution of the cGMP antibody and a fixed amount of radiolabeled cGMP.

  • Incubation: The mixture is incubated for a specified period (e.g., 18-24 hours) at 4°C to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free cGMP: The antibody-bound cGMP is separated from the free radiolabeled cGMP. This is commonly achieved by adding a charcoal suspension or a second antibody that precipitates the primary antibody.

  • Centrifugation: The tubes are centrifuged to pellet the bound fraction.

  • Quantification: The radioactivity in the supernatant (free fraction) or the pellet (bound fraction) is measured using a liquid scintillation counter or a gamma counter.

  • Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the cGMP standards. The concentration of cGMP in the unknown samples is then determined by interpolating their percentage of bound radioactivity from the standard curve.

  • Normalization: The cGMP concentration is typically normalized to the protein content of the original tissue homogenate, determined by a standard protein assay (e.g., Bradford or Lowry assay), and expressed as pmol/mg protein.

Visualization of Signaling Pathways and Workflows

Harmaline-Induced Cerebellar cGMP Signaling Pathway

Harmaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron (Purkinje Cell) Harmaline Harmaline Glutamate Glutamate Harmaline->Glutamate ↑ Release NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx NOS Nitric Oxide Synthase (NOS) Ca_ion->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP to cGMP GTP GTP Biological_Effects Downstream Biological Effects (e.g., Tremor) cGMP->Biological_Effects Mediates

Caption: Harmaline stimulates glutamate release, activating NMDA receptors and leading to cGMP production.

Mechanism of Action of CGS 19755

CGS19755_Mechanism cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron CGS19755 CGS 19755 NMDA_R NMDA Receptor CGS19755->NMDA_R Competitively Antagonizes Glutamate Glutamate Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Blocks Downstream Downstream Signaling (e.g., cGMP production) Ca_ion->Downstream

Caption: CGS 19755 competitively blocks the NMDA receptor, preventing glutamate-induced signaling.

Experimental Workflow

Experimental_Workflow Animal_Model 1. Animal Model (Rat/Mouse) Drug_Admin 2. Drug Administration (CGS 19755 then Harmaline) Animal_Model->Drug_Admin Euthanasia 3. Euthanasia & Tissue Collection (Cerebellum) Drug_Admin->Euthanasia Homogenization 4. Tissue Homogenization Euthanasia->Homogenization Deproteinization 5. Deproteinization & Extraction Homogenization->Deproteinization RIA 6. cGMP Radioimmunoassay (RIA) Deproteinization->RIA Data_Analysis 7. Data Analysis & Normalization RIA->Data_Analysis

Caption: Workflow for investigating the effect of CGS 19755 on harmaline-induced cGMP levels.

Conclusion

The competitive NMDA receptor antagonist, CGS 19755, effectively mitigates the harmaline-induced elevation of cerebellar cGMP levels. This action is consistent with its mechanism of blocking the excitatory signaling cascade initiated by harmaline-induced glutamate release. The measurement of cerebellar cGMP provides a robust and quantifiable biomarker for assessing the in vivo efficacy of NMDA receptor antagonists in this preclinical model of tremor. The detailed protocols and visualized pathways presented in this guide offer a foundational resource for further research into the therapeutic potential of NMDA receptor modulation in movement disorders.

The Early Discovery and Preclinical Evaluation of CGS 19755: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CGS 19755, also known as Selfotel, emerged from early drug discovery programs as a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its development was driven by the growing understanding of the role of excitotoxicity, mediated by excessive glutamate neurotransmission, in the pathophysiology of a range of central nervous system (CNS) disorders.[3][4] This technical guide provides an in-depth overview of the foundational research and discovery of CGS 19755, with a focus on its pharmacological profile, key preclinical findings, and the experimental methodologies employed in its initial evaluation.

CGS 19755, chemically identified as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a rigid analog of 2-amino-5-phosphonopentanoate (AP5).[3] Initial investigations revealed its significant potential as a neuroprotective agent, demonstrating anticonvulsant and anxiolytic properties in various preclinical models.[1][5] The primary mechanism of action of CGS 19755 is its competitive antagonism at the glutamate binding site of the NMDA receptor.[2][5] Under conditions of excessive glutamate release, such as during ischemia, this action was hypothesized to prevent the massive influx of calcium ions (Ca²⁺) into neurons, thereby mitigating the downstream cascade of neurotoxic events that lead to cell death.[5]

Pharmacological Profile and In Vitro Activity

Early in vitro studies established CGS 19755 as a highly potent and selective antagonist of the NMDA receptor. Receptor binding assays demonstrated its high affinity for the NMDA receptor, with an IC50 value of 50 nM for inhibiting the binding of [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid.[6][7] Functional assays, such as the inhibition of NMDA-evoked acetylcholine release from rat striatal slices, further confirmed its competitive antagonist activity, yielding a pA2 value of 5.94.[6][7][8] Notably, CGS 19755 displayed high selectivity, showing no significant interaction with 23 other receptor types, including the quisqualate and kainate subtypes of glutamate receptors.[6][7]

Quantitative In Vitro Data
ParameterValueExperimental ModelReference
IC50 50 nMInhibition of [3H]-CPP binding to NMDA receptors[6][7]
pA2 5.94Antagonism of NMDA-evoked [3H]acetylcholine release from rat striatal slices[6][7][8]

Preclinical In Vivo Efficacy

The promising in vitro profile of CGS 19755 was followed by extensive in vivo testing in various animal models of neurological disorders. These studies provided evidence for its neuroprotective, anticonvulsant, and anxiolytic effects.

Neuroprotective Effects in Ischemia Models

In models of global cerebral ischemia in gerbils, CGS 19755 demonstrated a dose-dependent neuroprotective effect.[3] Intraperitoneal (i.p.) administration of CGS 19755 at doses of 10 and 30 mg/kg significantly reduced ischemia-induced hippocampal damage.[3] The therapeutic window was also investigated, with neuroprotection observed when the compound was administered up to 4 hours after the ischemic insult.[3]

Anticonvulsant Activity

CGS 19755 exhibited robust anticonvulsant properties in several animal models. It effectively blocked convulsions induced by maximal electroshock (MES) in both rats and mice.[6][7] Furthermore, it prevented sound-induced seizures in genetically epilepsy-prone DBA/2 mice and NMDA-induced convulsions in CF1 mice.[9]

Anxiolytic and Other Behavioral Effects

In an experimental model of anxiety in rats, CGS 19755 was found to increase conflict responding, suggesting anxiolytic-like effects.[9] However, this effect was observed within a narrow dose range, with higher doses leading to a reduction in overall responding.[9] The compound also demonstrated potential muscle relaxant effects and, at higher doses, exhibited some behaviors reminiscent of phencyclidine-type drugs.[9]

Quantitative In Vivo Data
EffectAnimal ModelED50 / Effective DoseRoute of AdministrationReference
Anticonvulsant (MES) Rat3.8 mg/kgi.p.[6][7]
Anticonvulsant (MES) Mouse2.0 mg/kgi.p.[6][7]
Anticonvulsant (NMDA-induced) Mouse (CF1)~2 mg/kgi.p.[9]
Anticonvulsant (Sound-induced) Mouse (DBA/2)~2 mg/kgi.p.[9]
Anxiolytic Rat1.73 mg/kg (minimum effective dose)i.p.[9]
Neuroprotection (Global Ischemia) Gerbil10 and 30 mg/kgi.p.[3]

Signaling Pathway and Experimental Workflows

The mechanism of action of CGS 19755 and the workflows of the preclinical experiments can be visualized through the following diagrams.

G cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity (e.g., Ischemia) cluster_2 Action of CGS 19755 Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Neuronal_Activity Normal Neuronal Activity Ca_Influx->Neuronal_Activity Leads to Excess_Glutamate Excess Glutamate NMDA_Receptor_Overactivation NMDA Receptor Overactivation Excess_Glutamate->NMDA_Receptor_Overactivation Binds Blocked_NMDA_Receptor Blocked NMDA Receptor Excess_Glutamate->Blocked_NMDA_Receptor Binding Prevented Excessive_Ca_Influx Excessive Ca2+ Influx NMDA_Receptor_Overactivation->Excessive_Ca_Influx Activates Excitotoxicity Excitotoxicity & Cell Death Excessive_Ca_Influx->Excitotoxicity Leads to CGS_19755 CGS 19755 CGS_19755->Blocked_NMDA_Receptor Competitively Binds Reduced_Ca_Influx Reduced Ca2+ Influx Blocked_NMDA_Receptor->Reduced_Ca_Influx Inhibits Neuroprotection Neuroprotection Reduced_Ca_Influx->Neuroprotection Results in

Mechanism of action of CGS 19755 in preventing excitotoxicity.

G Animal_Model Animal Model (e.g., Gerbil) CGS_19755_Administration CGS 19755 Administration (i.p.) (1, 3, 10, 30 mg/kg) Animal_Model->CGS_19755_Administration Pre-treatment (15 min before occlusion) Bilateral_Carotid_Artery_Occlusion Bilateral Common Carotid Artery Occlusion (20 min) Reperfusion Reperfusion Bilateral_Carotid_Artery_Occlusion->Reperfusion CGS_19755_Administration->Bilateral_Carotid_Artery_Occlusion Histological_Analysis Histological Analysis of Hippocampal Damage Reperfusion->Histological_Analysis Data_Analysis Data Analysis Histological_Analysis->Data_Analysis G Animal_Model Animal Model (e.g., Rat, Mouse) CGS_19755_Administration CGS 19755 Administration (i.p.) Animal_Model->CGS_19755_Administration Induction_of_Seizures Induction of Seizures (Maximal Electroshock, NMDA, Auditory Stimuli) CGS_19755_Administration->Induction_of_Seizures Pre-treatment Observation Observation of Seizure Activity Induction_of_Seizures->Observation Data_Analysis Data Analysis (e.g., ED50 calculation) Observation->Data_Analysis

References

CGS 19755: A Technical Guide to a Competitive NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By targeting the glutamate binding site on the GluN2 subunit, CGS 19755 effectively inhibits NMDA receptor activation, a key process in excitatory neurotransmission and synaptic plasticity. This technical guide provides an in-depth overview of the interaction of CGS 19755 with NMDA receptor subtypes, presenting quantitative binding and functional data, detailed experimental methodologies, and visualizations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in a myriad of physiological processes within the central nervous system (CNS), including learning, memory, and synaptic plasticity. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diversity of four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) gives rise to a variety of NMDA receptor subtypes with distinct pharmacological and biophysical properties.

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5) that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] Its selectivity for different NMDA receptor subtypes is a critical aspect of its pharmacological profile. This guide details the interaction of CGS 19755 with these subtypes, providing a foundation for its use as a research tool and as a potential therapeutic agent.

Quantitative Analysis of CGS 19755 Interaction with NMDA Receptor Subtypes

The affinity and functional inhibition of CGS 19755 vary across the different NMDA receptor subtypes. The general selectivity profile for CGS 19755 is GluN2A > GluN2B > GluN2C > GluN2D.[2]

Binding Affinity

Radioligand binding assays are employed to determine the affinity of CGS 19755 for different NMDA receptor subtypes. These assays typically involve the use of a radiolabeled ligand that binds to the glutamate binding site, and the displacement of this ligand by increasing concentrations of CGS 19755 is measured. The inhibition constant (Ki) is then calculated to quantify the binding affinity.

Receptor SubtypeKi (nM) - EstimatedReference
NR1/NR2ANot explicitly found for CGS 19755General selectivity profile suggests highest affinity
NR1/NR2BNot explicitly found for CGS 19755Lower affinity than NR2A
NR1/NR2CNot explicitly found for CGS 19755Lower affinity than NR2B
NR1/NR2DNot explicitly found for CGS 19755Lowest affinity

An early study using [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]CPP) binding in rat brain membranes reported an IC50 of 50 nM for CGS 19755 for NMDA-type receptors.[3]

Functional Antagonism

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch clamp in mammalian cell lines expressing recombinant NMDA receptor subtypes, are used to assess the functional antagonism of CGS 19755. The half-maximal inhibitory concentration (IC50) and the antagonist equilibrium dissociation constant (pA2) are key parameters determined from these experiments.

A study on native NMDA receptors in rat striatal slices demonstrated that CGS 19755 competitively antagonized NMDA-evoked acetylcholine release with a pA2 value of 5.94.[3] This corresponds to a KB (dissociation constant) of approximately 1.15 µM.

Receptor SubtypeIC50 (µM) - EstimatedpA2Reference
NR1/NR2ANot explicitly found for CGS 19755-General selectivity profile suggests lowest IC50
NR1/NR2BNot explicitly found for CGS 19755-Higher IC50 than NR2A
NR1/NR2CNot explicitly found for CGS 19755-Higher IC50 than NR2B
NR1/NR2DNot explicitly found for CGS 19755-Highest IC50

Experimental Protocols

Radioligand Binding Assay: [3H]CGP 39653 Competition Binding

This protocol describes a competition binding assay to determine the affinity of CGS 19755 for the glutamate binding site of NMDA receptors using the radiolabeled antagonist [3H]CGP 39653.[4]

3.1.1. Materials

  • HEK293 cells transiently or stably expressing recombinant human NMDA receptor subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, or NR1/NR2D).

  • Cell culture reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]CGP 39653 (specific activity ~20-60 Ci/mmol).

  • Unlabeled CGS 19755.

  • Non-specific binding control: 10 µM unlabeled L-glutamate.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

3.1.2. Procedure

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the desired NMDA receptor subtype.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A constant concentration of [3H]CGP 39653 (typically at or below its Kd, e.g., 5 nM).

      • Increasing concentrations of unlabeled CGS 19755 (e.g., from 10⁻¹¹ to 10⁻⁵ M).

      • For total binding wells, add assay buffer instead of CGS 19755.

      • For non-specific binding wells, add a saturating concentration of L-glutamate (10 µM).

      • Add the membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the CGS 19755 concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.1.3. Workflow Diagram

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_end Filtration & Counting cluster_analysis Data Analysis cell_culture HEK293 Cells expressing NMDA Receptor Subtype homogenize Homogenization cell_culture->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Washing centrifuge2->wash resuspend Resuspension & Protein Assay wash->resuspend plate_setup Plate Setup: - [3H]CGP 39653 - CGS 19755 (varying conc.) - Membranes resuspend->plate_setup incubation Incubation (RT, 2h) plate_setup->incubation filtration Filtration incubation->filtration washing Washing Filters filtration->washing counting Scintillation Counting washing->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Workflow for a [3H]CGP 39653 competition binding assay.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the use of TEVC to measure the functional antagonism of CGS 19755 at recombinant NMDA receptors expressed in Xenopus laevis oocytes.

3.2.1. Materials

  • Xenopus laevis oocytes.

  • cRNA for human NMDA receptor subunits (NR1 and one of NR2A, NR2B, NR2C, or NR2D).

  • Oocyte injection setup.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Perfusion system.

  • Recording chamber.

  • Microelectrodes (filled with 3 M KCl).

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Agonist solution: ND96 containing a fixed concentration of L-glutamate (e.g., EC50 concentration) and a saturating concentration of glycine (e.g., 100 µM).

  • CGS 19755 solutions of varying concentrations in agonist solution.

3.2.2. Procedure

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNA for the desired NMDA receptor subunits (e.g., 50 ng total cRNA per oocyte).

    • Incubate the injected oocytes for 2-5 days at 18°C.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a stable baseline current.

  • Schild Analysis:

    • Determine the concentration-response curve for L-glutamate to identify the EC50.

    • Apply the agonist solution containing the EC50 concentration of L-glutamate and record the inward current until a stable response is achieved.

    • Wash the oocyte with ND96 solution until the current returns to baseline.

    • Perfuse the oocyte with a solution containing the agonist and a specific concentration of CGS 19755.

    • Once the antagonist has equilibrated, re-determine the concentration-response curve for L-glutamate in the presence of CGS 19755.

    • Repeat this process for several concentrations of CGS 19755.

  • Data Analysis:

    • For each concentration of CGS 19755, calculate the dose ratio (DR), which is the ratio of the EC50 of L-glutamate in the presence of the antagonist to the EC50 in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of CGS 19755 on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should be close to 1.

3.2.3. Experimental Workflow Diagram

TEVC_Schild_Workflow cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_schild Schild Analysis cluster_analysis Data Analysis oocyte_harvest Harvest & Defolliculate Oocytes crna_injection Inject NMDA Receptor cRNA oocyte_harvest->crna_injection incubation Incubate (2-5 days) crna_injection->incubation place_oocyte Place Oocyte in Chamber incubation->place_oocyte impale Impale with Microelectrodes place_oocyte->impale voltage_clamp Voltage Clamp (-70 mV) impale->voltage_clamp glut_ec50 Determine Glutamate EC50 voltage_clamp->glut_ec50 apply_agonist Apply Agonist glut_ec50->apply_agonist apply_antagonist Apply Agonist + CGS 19755 apply_agonist->apply_antagonist glut_ec50_shift Determine Shifted Glutamate EC50 apply_antagonist->glut_ec50_shift repeat_conc Repeat for multiple [CGS 19755] glut_ec50_shift->repeat_conc calc_dr Calculate Dose Ratios (DR) repeat_conc->calc_dr plot_schild Construct Schild Plot calc_dr->plot_schild determine_pa2 Determine pA2 plot_schild->determine_pa2

Workflow for Schild analysis using two-electrode voltage clamp.

Downstream Signaling Pathways

By competitively inhibiting the binding of glutamate, CGS 19755 prevents the influx of Ca²⁺ through the NMDA receptor channel. This blockade has significant consequences for downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival. Two major pathways affected are the neuronal nitric oxide synthase (nNOS) pathway and the cAMP response element-binding protein (CREB) pathway.

NMDA Receptor - nNOS Signaling Pathway

Activation of synaptic NMDA receptors leads to a localized increase in intracellular Ca²⁺. This Ca²⁺ binds to calmodulin (CaM), and the Ca²⁺/CaM complex then activates neuronal nitric oxide synthase (nNOS), which is often anchored near the NMDA receptor by scaffolding proteins like PSD-95.[5] Activated nNOS produces nitric oxide (NO), a gaseous signaling molecule that can diffuse to neighboring cells and activate downstream targets such as soluble guanylyl cyclase (sGC). CGS 19755, by preventing the initial Ca²⁺ influx, inhibits this entire cascade.

nNOS_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR CGS19755 CGS 19755 CGS19755->NMDAR Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens CaM Calmodulin (CaM) Ca_influx->CaM Binds Ca_CaM Ca²⁺/CaM Complex nNOS_inactive nNOS (inactive) Ca_CaM->nNOS_inactive Activates nNOS_active nNOS (active) NO Nitric Oxide (NO) nNOS_active->NO Produces Downstream Downstream Effects (e.g., sGC activation) NO->Downstream

NMDA receptor-nNOS signaling pathway and its inhibition by CGS 19755.
NMDA Receptor - CREB Signaling Pathway

The influx of Ca²⁺ through NMDA receptors also plays a critical role in the activation of the transcription factor cAMP response element-binding protein (CREB).[1][6] Ca²⁺ can activate several kinase cascades, including the Ca²⁺/calmodulin-dependent protein kinase (CaMK) pathway and the Ras-ERK pathway. These kinases ultimately phosphorylate CREB at Serine 133, leading to its activation. Activated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, regulating the expression of proteins involved in synaptic plasticity and cell survival. By blocking Ca²⁺ entry, CGS 19755 prevents the activation of these kinase cascades and subsequent CREB-mediated gene transcription.

CREB_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR CGS19755 CGS 19755 CGS19755->NMDAR Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Kinase_cascades Kinase Cascades (e.g., CaMK, Ras-ERK) Ca_influx->Kinase_cascades Activates CREB_inactive CREB (inactive) Kinase_cascades->CREB_inactive Phosphorylates CREB_active p-CREB (active) Gene_transcription Gene Transcription (Synaptic Plasticity, Survival) CREB_active->Gene_transcription Regulates

NMDA receptor-CREB signaling pathway and its inhibition by CGS 19755.

Conclusion

CGS 19755 is a valuable pharmacological tool for the study of NMDA receptor function. Its competitive antagonism at the glutamate binding site and its selectivity for GluN2A-containing receptors provide a means to dissect the roles of different NMDA receptor subtypes in health and disease. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers to effectively utilize CGS 19755 in their investigations and to further explore its therapeutic potential. Further studies are warranted to precisely quantify the binding affinities and functional inhibitory potencies of CGS 19755 at each of the human recombinant NMDA receptor subtypes to provide a more complete pharmacological profile.

References

The Pharmacological Profile of CGS 19755: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5).[1][2] By competitively inhibiting the glutamate binding site on the NMDA receptor, CGS 19755 blocks the downstream signaling cascades associated with excitotoxicity, a key process implicated in a variety of neurological disorders.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of CGS 19755, including its mechanism of action, binding affinity, and effects in preclinical models, presented with detailed experimental protocols and data visualizations to support further research and development.

Mechanism of Action

CGS 19755 exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding site of the NMDA receptor.[5][6] In conditions of excessive glutamate release, such as during ischemia or trauma, the overactivation of NMDA receptors leads to a massive influx of calcium (Ca²⁺) into neurons.[2][7] This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal damage and death.[8] By competing with glutamate for binding to the NMDA receptor, CGS 19755 prevents the ion channel from opening, thereby attenuating the detrimental influx of Ca²⁺ and mitigating excitotoxic neuronal injury.[7][9]

Signaling Pathway of CGS 19755 Action

CGS_19755_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Ion Channel Glutamate->NMDA_Receptor:glutamate_site Binds CGS19755 CGS 19755 CGS19755->NMDA_Receptor:glutamate_site Competitively Blocks Ca_ion Ca²⁺ NMDA_Receptor:channel->Ca_ion Opens to allow influx Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_ion->Excitotoxicity Triggers

Caption: Competitive antagonism of the NMDA receptor by CGS 19755.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CGS 19755 from various in vitro and in vivo studies.

Table 1: In Vitro Binding and Functional Activity
ParameterValueSpeciesTissue/PreparationRadioligand/AssayReference(s)
IC₅₀ 50 nMRatStriatal Slices[³H]-CPP Binding[1][5]
IC₅₀ 100 nMRatBrain Synaptic Membranes[³H]-CGS 19755 Binding[10]
K_d (High Affinity) 9 nMRatBrain Synaptic Membranes[³H]-CGS 19755 Binding[10][11][12]
K_d (Low Affinity) 200 nMRatBrain Synaptic Membranes[³H]-CGS 19755 Binding[10][11][12]
pA₂ 5.93RatStriatal SlicesNMDA-evoked [³H]ACh release[9]
pA₂ 5.94RatStriatal SlicesNMDA-evoked [³H]ACh release[1][5]
ED₅₀ (vs. NMDA excitotoxicity) 25.4 µM---[13]
ED₅₀ (vs. OGD) 15.9 µM---[13]
Table 2: In Vivo Efficacy and Pharmacokinetics
ParameterValueSpeciesModelRoute of AdministrationReference(s)
ED₅₀ (Anticonvulsant) 2.0 mg/kgMouseMaximal Electroshocki.p.[1]
ED₅₀ (Anticonvulsant) 3.8 mg/kgRatMaximal Electroshocki.p.[1]
ED₅₀ (Anticonvulsant) ~2 mg/kgMouseNMDA-induced convulsionsi.p.[6][14]
ED₅₀ (Anxiolytic) 1.73 mg/kg (MED)RatConflict Testi.p.[6][14]
ED₅₀ (Motor Impairment) 6.2 mg/kgRatRotorodi.p.[6][14]
Neuroprotective Dose 10 - 30 mg/kgGerbilGlobal Ischemiai.p.[13]
Neuroprotective Dose 10 mg/kgRatFocal Ischemia (MCAo)i.v.[13]
Neuroprotective Dose 40 mg/kgRatFocal Ischemia (MCAo)i.v.[13]
Brain Uptake Index 0.15%RatNormal Brain-[15]
Plasma Clearance (Normal) 0.015 ml/100g/minRatNormal Brain-[15]
Plasma Clearance (Ischemic) 0.019 ml/100g/minRatIschemic Hemisphere-[15]

Experimental Protocols

[³H]-CGS 19755 Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of compounds for the NMDA receptor using [³H]-CGS 19755.

Workflow for [³H]-CGS 19755 Radioligand Binding Assay

Binding_Assay_Workflow A 1. Prepare Rat Brain Membranes (Triton-treated crude synaptic membranes) B 2. Incubate Membranes with: - [³H]-CGS 19755 (Radioligand) - Test Compound (at various concentrations) A->B C 3. Separate Bound from Free Ligand (Rapid vacuum filtration) B->C D 4. Quantify Radioactivity (Scintillation counting) C->D E 5. Data Analysis (Determine IC₅₀ and K_i values) D->E

Caption: Workflow for a [³H]-CGS 19755 radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize whole rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[4]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in Tris-HCl buffer containing 0.04% Triton X-100 and incubate for 15 minutes at 37°C to remove endogenous glutamate.

    • Centrifuge again at 40,000 x g for 20 minutes and wash the pellet twice with fresh buffer.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of [³H]-CGS 19755 (to a final concentration of ~1-5 nM).

      • 50 µL of test compound at various concentrations or buffer for total binding.

      • 50 µL of a high concentration of unlabeled glutamate (e.g., 1 mM) for non-specific binding.

      • 100 µL of the prepared membrane suspension (50-100 µg of protein).

    • Incubate the plate at room temperature for 60 minutes.[15]

  • Filtration and Counting:

    • Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

NMDA-Evoked [³H]-Acetylcholine Release from Rat Striatal Slices

This assay measures the functional antagonism of NMDA receptors by CGS 19755.

Methodology:

  • Slice Preparation and Loading:

    • Prepare coronal slices (300-400 µm thick) of rat striatum using a vibratome in ice-cold Krebs-bicarbonate buffer.

    • Pre-incubate the slices for 30 minutes at 37°C in buffer containing [³H]-choline to allow for uptake and conversion to [³H]-acetylcholine.

    • Wash the slices with fresh buffer to remove excess radiolabel.

  • Superfusion and Stimulation:

    • Transfer the slices to a superfusion chamber and perfuse with Krebs-bicarbonate buffer at a constant flow rate (e.g., 1 mL/min).

    • Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).

    • After a stable baseline of [³H]-acetylcholine release is established, stimulate the slices with NMDA (e.g., 50-100 µM) in the presence and absence of various concentrations of CGS 19755.[10][16] Stimulation is typically performed in a Mg²⁺-free buffer to relieve the voltage-dependent block of the NMDA receptor.[17]

  • Quantification and Analysis:

    • Determine the radioactivity in each collected fraction using a scintillation counter.

    • Express the release of [³H]-acetylcholine as a percentage of the total radioactivity in the tissue at the time of collection.

    • Construct concentration-response curves for NMDA in the presence of different concentrations of CGS 19755.

    • Perform a Schild analysis to determine the pA₂ value, which provides a measure of the antagonist's affinity.

In Vivo Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion)

This protocol describes a common in vivo model to assess the neuroprotective effects of CGS 19755.

Surgical Procedure for Middle Cerebral Artery Occlusion (MCAo) in Rats

MCAo_Workflow A 1. Anesthetize the Rat (e.g., isoflurane) B 2. Midline Neck Incision Expose common, internal, and external carotid arteries (CCA, ICA, ECA) A->B C 3. Ligate the ECA and temporarily clamp the CCA and ICA B->C D 4. Insert a Filament into the ECA Stump Advance it into the ICA to occlude the origin of the MCA C->D E 5. Administer CGS 19755 or Vehicle (e.g., intravenous bolus) D->E F 6. Reperfusion (optional) Withdraw the filament after a defined period (e.g., 2 hours) E->F G 7. Post-operative Care and Neurological Assessment F->G H 8. Histological Analysis (e.g., TTC staining to measure infarct volume) G->H

Caption: Workflow for the middle cerebral artery occlusion (MCAo) model in rats.

Methodology:

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane. Maintain body temperature at 37°C.[1]

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[18]

    • Ligate the distal ECA and place a temporary ligature around the CCA.

    • Make a small incision in the ECA and insert a nylon monofilament suture.

    • Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.[7][18]

  • Drug Administration:

    • Administer CGS 19755 (e.g., 10 mg/kg) or vehicle intravenously as a bolus at a specified time relative to the onset of ischemia (e.g., 5 minutes post-occlusion).[13]

  • Reperfusion and Post-operative Care:

    • After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover. Provide post-operative care, including analgesia and hydration.

  • Assessment of Outcome:

    • Perform neurological deficit scoring at various time points post-surgery.

    • At the end of the experiment (e.g., 24 or 48 hours), euthanize the animal and remove the brain.

    • Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

    • Quantify the infarct volume using image analysis software.

Conclusion

CGS 19755 is a well-characterized competitive NMDA receptor antagonist with potent neuroprotective properties in a variety of preclinical models of excitotoxicity. Its high affinity for the NMDA receptor and demonstrated efficacy in vivo make it a valuable research tool for investigating the role of glutamatergic neurotransmission in both physiological and pathological conditions. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of CGS 19755 and other modulators of the NMDA receptor.

References

Methodological & Application

Application Notes and Protocols for CGS 19755 in Rat Striatum Slice Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CGS 19755, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in ex vivo rat striatum slice preparations. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and workflows.

Introduction

CGS 19755, also known as Selfotel, is a valuable pharmacological tool for investigating the role of NMDA receptors in the striatum. As a competitive antagonist, it binds to the glutamate recognition site on the NMDA receptor complex, thereby inhibiting the influx of calcium ions (Ca²⁺) that mediates numerous forms of synaptic plasticity and excitotoxicity.[1][2][3] Its high affinity and selectivity make it an ideal compound for studying the physiological and pathological roles of NMDA receptor signaling in the basal ganglia. In rat striatal slices, CGS 19755 has been shown to have an IC₅₀ of 50 nM and a pA₂ value of 5.94 for the inhibition of NMDA-evoked acetylcholine release.[2][4]

Data Presentation

The following tables summarize the key quantitative data for CGS 19755 derived from in vitro studies, providing a reference for experimental design.

Table 1: In Vitro Binding and Potency of CGS 19755 in Rat Striatum

ParameterValueSpeciesTissue PreparationAssayReference(s)
IC₅₀50 nMRatStriatal SlicesInhibition of [³H]-CPP binding[2][4]
pA₂5.94RatStriatal SlicesInhibition of NMDA-evoked [³H]acetylcholine release[1][4]

Signaling Pathways

Activation of NMDA receptors in striatal neurons triggers a cascade of intracellular events primarily initiated by the influx of Ca²⁺. This influx leads to the activation of various downstream effectors, including protein kinases and phosphatases, which ultimately modulate synaptic strength and gene expression. CGS 19755 blocks this cascade at its inception by preventing the initial Ca²⁺ entry.

NMDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds CGS19755 CGS 19755 CGS19755->NMDAR Blocks Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca2_influx->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Modulates Experimental_Workflow cluster_prep Slice Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Anesthesia Anesthesia & Perfusion Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Slice Recovery Slicing->Recovery Patch Whole-Cell Patch Clamp Recovery->Patch Baseline Establish Baseline NMDA Currents Patch->Baseline DrugApp Apply CGS 19755 (Concentration-Response) Baseline->DrugApp Washout Washout (Optional) DrugApp->Washout Measure Measure Current Amplitudes DrugApp->Measure Normalize Normalize Data Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC₅₀ Plot->Calculate

References

Protocol for In Vivo Administration of CGS 19755 (Selfotel)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its ability to block glutamate-induced excitotoxicity has made it a valuable tool in preclinical research for various neurological disorders. These application notes provide a comprehensive guide for the in vivo administration of CGS 19755 in animal models, focusing on neuroprotection studies.

Mechanism of Action: In neurological insults such as stroke or traumatic brain injury, excessive release of the excitatory neurotransmitter glutamate leads to overactivation of NMDA receptors. This triggers a massive influx of calcium ions (Ca2+) into neurons, initiating a cascade of events that result in excitotoxic cell death. CGS 19755 competitively binds to the glutamate recognition site on the NMDA receptor, thereby preventing its activation and mitigating the downstream neurotoxic effects.[1][2]

Therapeutic Potential: Preclinical studies have demonstrated the neuroprotective efficacy of CGS 19755 in various animal models of central nervous system (CNS) injury, including focal and global cerebral ischemia and traumatic brain injury.[1] However, clinical trials in humans have yielded mixed results, with some studies being halted due to concerns about adverse effects.[3] Careful dose selection and consideration of the therapeutic window are critical for successful preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of CGS 19755 based on preclinical studies in various animal models.

Table 1: Recommended Dosage of CGS 19755 in Animal Models

Animal ModelIndicationRoute of AdministrationEffective Dose Range (mg/kg)Reference(s)
RatFocal Cerebral Ischemia (MCAO)Intravenous (IV)10 (bolus) followed by 5 (infusion/hr)[1]
RatGlobal IschemiaIntraperitoneal (IP)10 - 30[4]
RatTraumatic Brain InjuryIntraperitoneal (IP)3 - 30[1]
MouseMaximal Electroshock (Anticonvulsant)Intraperitoneal (IP)2.0[5]
RabbitSpinal Cord IschemiaNot SpecifiedNot Specified[4]

Table 2: Pharmacokinetic Parameters of CGS 19755 (Selfotel)

ParameterAnimal ModelRoute of AdministrationValueReference(s)
Bioavailability RatOralPoor[6]
Brain Uptake RatSystemicSlow[1]
Duration of Action (Anticonvulsant) RatIntraperitoneal (IP)> 2 hours (at 4 mg/kg)[5]
Therapeutic Window (Global Ischemia) GerbilIntraperitoneal (IP)Up to 4 hours post-occlusion[1]

Experimental Protocols

Preparation of CGS 19755 for In Vivo Administration

Materials:

  • CGS 19755 (Selfotel) powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • pH meter and adjustment solutions (0.1 M HCl and 0.1 M NaOH) (optional, if pH adjustment is needed)

  • Sterile filters (0.22 µm)

Protocol:

  • Weighing: Accurately weigh the desired amount of CGS 19755 powder in a sterile vial.

  • Solubilization: Add a small volume of sterile 0.9% saline to the vial. Vortex thoroughly to dissolve the powder. Continue to add saline incrementally while vortexing until the desired final concentration is reached.

  • pH Adjustment (if necessary): Check the pH of the solution. If necessary, adjust the pH to a physiological range (7.2-7.4) using sterile 0.1 M HCl or 0.1 M NaOH.

  • Sterile Filtration: Draw the CGS 19755 solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This ensures the removal of any potential microbial contamination.

  • Storage: The prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C for no longer than 24 hours. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.

In Vivo Administration Protocols

A. Intraperitoneal (IP) Injection

Materials:

  • Prepared sterile CGS 19755 solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol for disinfection

  • Animal restraint device (optional)

Protocol (for Rats):

  • Animal Restraint: Gently restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger securing the head and front legs.

  • Injection Site Identification: The injection site is in the lower right quadrant of the abdomen to avoid the cecum.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn back).

  • Administration: Inject the CGS 19755 solution slowly and steadily.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions.

B. Intravenous (IV) Injection (Tail Vein)

Materials:

  • Prepared sterile CGS 19755 solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Appropriately sized sterile needles (e.g., 27-30 gauge for mice and rats)

  • Animal restraint device specifically for tail vein injections

  • Heat lamp or warm water to dilate the tail vein

  • 70% ethanol for disinfection

Protocol (for Rats/Mice):

  • Animal Restraint and Vein Dilation: Place the animal in a restraint device, exposing the tail. Warm the tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins.

  • Disinfection: Clean the tail with 70% ethanol.

  • Vein Visualization: The two lateral tail veins should be visible on either side of the tail.

  • Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Confirmation: A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Administration: Inject the CGS 19755 solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse effects.

Mandatory Visualizations

G cluster_0 NMDA Receptor Signaling Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel Opening NMDA_R->Ion_Channel Activates CGS19755 CGS 19755 CGS19755->NMDA_R Competitively Blocks Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Leads to

Caption: CGS 19755 competitively antagonizes the NMDA receptor.

G cluster_1 Experimental Workflow for In Vivo CGS 19755 Administration Animal_Prep Animal Preparation (Acclimatization, Baseline Measurements) Disease_Model Induction of CNS Injury (e.g., MCAO Surgery) Animal_Prep->Disease_Model Drug_Admin CGS 19755 Administration (IV or IP) Disease_Model->Drug_Admin Monitoring Post-Administration Monitoring (Behavioral, Physiological) Drug_Admin->Monitoring Endpoint Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: A typical workflow for neuroprotection studies.

References

CGS 19755 dosage for inhibiting maximal electroshock-induced convulsions in rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of CGS 19755, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, for inhibiting maximal electroshock (MES)-induced convulsions in rats. This document includes detailed information on the effective dosage, a thorough experimental protocol for the MES test, and a summary of the underlying mechanism of action. The provided data and methodologies are intended to guide researchers in the preclinical evaluation of CGS 19755 and similar compounds for their anticonvulsant properties.

Introduction

CGS 19755, also known as Selfotel, is a competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] Overactivation of NMDA receptors by the neurotransmitter glutamate is implicated in excitotoxicity, a pathological process contributing to neuronal damage in various neurological disorders, including epilepsy.[3][4][5] The maximal electroshock (MES) seizure model in rodents is a widely used and well-validated preclinical screen for identifying compounds with potential efficacy against generalized tonic-clonic seizures in humans.[6][7] This model is particularly useful for evaluating the ability of a test compound to prevent the spread of seizures.[6] CGS 19755 has been shown to be effective in this model, demonstrating its potential as an anticonvulsant agent.[1]

Mechanism of Action: NMDA Receptor Antagonism

CGS 19755 exerts its anticonvulsant effects by competitively binding to the glutamate recognition site on the NMDA receptor complex.[1] Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing an influx of calcium (Ca²⁺) into the neuron.[5] However, during periods of excessive glutamate release, as occurs during a seizure, the over-activation of NMDA receptors leads to a massive and unregulated influx of Ca²⁺.[3][4] This calcium overload triggers a cascade of intracellular events, including the activation of various enzymes (proteases, phospholipases, and endonucleases) and the production of reactive oxygen species, ultimately leading to neuronal damage and death, a process known as excitotoxicity.[3][4]

By competitively inhibiting the binding of glutamate, CGS 19755 prevents the opening of the NMDA receptor channel, thereby blocking the excessive influx of Ca²⁺ and mitigating the downstream excitotoxic cascade. This mechanism is central to its ability to suppress seizure activity.

NMDA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel (blocked) NMDA_R->Ca_channel prevents opening Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_channel->Excitotoxicity prevents influx leading to CGS19755 CGS 19755 CGS19755->NMDA_R Competitively Blocks Glutamate->NMDA_R Binds to

Mechanism of CGS 19755 Action

Quantitative Data: Efficacy of CGS 19755 in the Rat MES Model

The anticonvulsant activity of CGS 19755 has been quantified by determining its median effective dose (ED₅₀) in the maximal electroshock seizure model in rats. The ED₅₀ represents the dose of a drug that produces a therapeutic effect in 50% of the population that takes it.

CompoundAnimal ModelRoute of AdministrationTime After AdministrationED₅₀ (mg/kg)Reference
CGS 19755 RatIntraperitoneal (i.p.)1 hour3.8[1]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Rats

This protocol describes a standardized method for inducing maximal electroshock seizures in rats to evaluate the anticonvulsant efficacy of compounds like CGS 19755.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • CGS 19755

  • Vehicle for CGS 19755 (e.g., saline)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

  • Animal scale

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimation: Allow rats to acclimate to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Drug Preparation and Administration:

    • Prepare a solution of CGS 19755 in the chosen vehicle at the desired concentrations.

    • Weigh each rat and calculate the appropriate volume of the CGS 19755 solution to be administered based on the target dosage (e.g., in mg/kg).

    • Administer CGS 19755 or the vehicle (for the control group) via intraperitoneal (i.p.) injection.

  • Pre-treatment Interval: Allow for a pre-treatment time of 1 hour between the administration of CGS 19755 and the induction of the electroshock.[1]

  • Induction of Maximal Electroshock Seizure:

    • Apply a drop of topical anesthetic to each cornea of the rat to minimize discomfort.

    • Place the corneal electrodes, moistened with saline to ensure good electrical contact, onto the corneas.

    • Deliver a suprathreshold electrical stimulus. A typical stimulus for rats is 150 mA, 60 Hz, for 0.2 seconds.[6]

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the rat for the presence or absence of a tonic hindlimb extension. This is the key endpoint of the MES test. The tonic extension is characterized by the rigid extension of the hindlimbs.

    • Abolition of the tonic hindlimb extensor component is considered protection.

  • Data Analysis:

    • For each dose of CGS 19755, calculate the percentage of animals protected from the tonic hindlimb extension.

    • Determine the ED₅₀ value using a suitable statistical method, such as probit analysis.

MES_Workflow cluster_Preparation Preparation cluster_Procedure Experimental Procedure cluster_Evaluation Evaluation Acclimation Animal Acclimation Drug_Prep Drug Preparation Acclimation->Drug_Prep Administration CGS 19755 Administration (i.p.) Drug_Prep->Administration Pre_treatment 1-hour Pre-treatment Interval Administration->Pre_treatment Anesthesia Topical Corneal Anesthesia Pre_treatment->Anesthesia Stimulation Maximal Electroshock Stimulation Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Data Analysis (ED₅₀ Calculation) Observation->Data_Analysis

Maximal Electroshock Experimental Workflow

Conclusion

CGS 19755 demonstrates significant anticonvulsant activity in the rat maximal electroshock seizure model, with an ED₅₀ of 3.8 mg/kg i.p. Its mechanism of action as a competitive NMDA receptor antagonist provides a clear rationale for its efficacy in preventing seizure spread. The detailed protocol provided herein offers a standardized approach for researchers to further investigate the therapeutic potential of CGS 19755 and other NMDA receptor modulators in the context of epilepsy and other neurological disorders characterized by excessive excitatory neurotransmission. Careful adherence to the experimental methodology is crucial for obtaining reliable and reproducible results in preclinical drug screening.

References

Application Notes and Protocols for Iontophoretic Application of CGS 19755 in Red Nucleus Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 19755, also known as Selfotel, is a potent and highly selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate recognition site on the NMDA receptor complex, CGS 19755 effectively blocks the influx of calcium ions (Ca²⁺) that triggers downstream excitotoxic signaling cascades.[1] This makes it an invaluable tool for investigating the role of NMDA receptor-mediated neurotransmission in various physiological and pathological processes within the central nervous system.[1][2]

The red nucleus, a crucial structure in the midbrain involved in motor coordination, receives significant glutamatergic input. The iontophoretic application of CGS 19755 allows for the precise and localized antagonism of NMDA receptors on red nucleus neurons, enabling detailed study of their function in motor control and their involvement in neurological disorders. Research has shown that CGS 19755 can selectively antagonize the excitatory effects of iontophoretically applied NMDA in the red nucleus of rats without affecting excitation mediated by other glutamate receptors like quisqualate receptors.[2]

These application notes provide a comprehensive overview of the protocols and quantitative parameters for the use of CGS 19755 in red nucleus studies, leveraging in vivo electrophysiology and microiontophoresis.

Quantitative Data Summary

The following tables provide representative quantitative data for planning and executing experiments involving the iontophoretic application of CGS 19755 in the rat red nucleus. These values are synthesized from general practices in in vivo iontophoresis and studies involving similar NMDA receptor antagonists.

Table 1: CGS 19755 Solution Preparation for Iontophoresis

ParameterValueRationale/Notes
Compound CGS 19755 (Selfotel)A potent, selective, and competitive NMDA receptor antagonist.[1][2]
Molecular Weight 251.2 g/mol Important for calculating molar concentrations.
Concentration 10-50 mMBalances effective antagonism with minimizing non-specific effects. Higher concentrations may be used depending on the experimental goals.
Vehicle 100-200 mM NaCl or Distilled H₂OA simple saline solution is a common vehicle for iontophoresis.
pH 7.5 - 8.5Adjusted with NaOH. A slightly alkaline pH helps to ensure the drug is in its anionic form, facilitating ejection with a negative current.

Table 2: Suggested Iontophoretic and Electrophysiological Parameters

ParameterValueRationale/Notes
Animal Model Adult Male Sprague-Dawley RatA common model for in vivo neuropharmacology and electrophysiology.
Anesthesia Urethane or IsofluraneProvides stable and long-lasting anesthesia suitable for electrophysiological recordings.
Stereotaxic Coordinates (Red Nucleus) AP: -5.8 to -6.3 mm; ML: ±0.75 mm; DV: -6.0 to -7.5 mm from BregmaApproximate coordinates; must be confirmed with a stereotaxic atlas and histological verification.
Micropipette Configuration 5- or 7-barrel glass micropipetteAllows for simultaneous drug application and recording. One barrel for recording, others for CGS 19755, NMDA (agonist), and control solutions.
Recording Electrode Carbon fiber or Tungsten microelectrodeSuitable for extracellular single-unit recordings.
CGS 19755 Ejection Current -10 to -100 nA (negative current)The magnitude of the current is correlated with the amount of drug ejected. Start with a low current and increase incrementally.
CGS 19755 Retention Current +5 to +15 nA (positive current)A small, opposite polarity current is applied when not ejecting to prevent leakage of the drug from the pipette tip.
NMDA Ejection Current +10 to +60 nA (positive current)To elicit baseline neuronal firing for observing the antagonistic effect of CGS 19755.
Data Acquisition Spike sorting and analysis of firing rate (spikes/sec)To quantify the baseline activity, NMDA-evoked activity, and the inhibition by CGS 19755.

Experimental Protocols

This section details the methodology for the iontophoretic application of CGS 19755 combined with single-unit extracellular recording in the red nucleus of an anesthetized rat.

Protocol 1: Animal Preparation and Stereotaxic Surgery
  • Anesthesia: Anesthetize an adult male Sprague-Dawley rat with urethane (1.5 g/kg, i.p.) or isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Fixation: Place the anesthetized animal in a stereotaxic frame. Ensure the head is held firmly and level.

  • Surgical Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Craniotomy: Using a dental drill, create a small burr hole in the skull over the target coordinates for the red nucleus.

  • Durotomy: Carefully incise and remove the dura mater to expose the underlying cortical surface, taking care not to damage the brain tissue.

Protocol 2: Micropipette and Electrode Preparation
  • Micropipette Fabrication: Pull a 5- or 7-barrel glass micropipette to a fine tip (1-3 µm total diameter).

  • Barrel Filling: Fill the barrels of the micropipette with the desired solutions using micro-syringes.

    • Recording Barrel: Fill the central barrel with 3M NaCl for extracellular recording.

    • Drug Barrels: Fill the outer barrels with:

      • CGS 19755 (10-50 mM in 100 mM NaCl, pH 8.0)

      • NMDA (10 mM in 100 mM NaCl, pH 7.5)

      • Control (Vehicle: 100 mM NaCl, pH adjusted to match the drug solutions)

  • Electrode Assembly: Insert a silver wire into each barrel to make electrical contact with the solutions.

Protocol 3: Electrophysiological Recording and Iontophoresis
  • Electrode Placement: Slowly lower the multi-barrel micropipette into the brain to the predetermined stereotaxic coordinates for the red nucleus.

  • Neuron Identification: Advance the electrode while monitoring for spontaneous or evoked single-unit activity characteristic of red nucleus neurons.

  • Baseline Activity: Once a stable single unit is isolated, record its baseline firing rate.

  • NMDA-Evoked Firing: Apply a positive ejection current to the NMDA barrel to induce a consistent and repeatable increase in the neuron's firing rate. This serves as the excitatory stimulus.

  • CGS 19755 Application:

    • While continuously applying the NMDA stimulus, begin the iontophoretic ejection of CGS 19755 from another barrel by applying a negative current.

    • Start with a low ejection current (e.g., -10 nA) and incrementally increase it.

    • Observe the reduction in the NMDA-evoked firing rate. A successful antagonism will result in a dose-dependent decrease in neuronal activity.

    • Apply a positive retention current to the CGS 19755 barrel between ejection periods to prevent drug leakage.

  • Data Collection: Record the firing rate of the neuron before, during, and after the application of NMDA and CGS 19755.

  • Histological Verification: At the end of the experiment, pass a small DC current through the recording electrode to create a small lesion for later histological verification of the recording site. Perfuse the animal, and process the brain tissue to confirm the electrode track and location within the red nucleus.

Visualizations

Signaling Pathway of CGS 19755 Action

Mechanism of CGS 19755 at a glutamatergic synapse.
Experimental Workflow

Iontophoresis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep 1. Anesthesia & Stereotaxic Fixation Surgery 2. Craniotomy over Red Nucleus Animal_Prep->Surgery Pipette_Prep 3. Fill Multi-barrel Pipette (CGS 19755, NMDA, Saline) Surgery->Pipette_Prep Electrode_Insert 4. Lower Electrode to Red Nucleus Coordinates Pipette_Prep->Electrode_Insert Isolate_Unit 5. Isolate Single Neuron Electrode_Insert->Isolate_Unit Baseline 6. Record Baseline Firing Isolate_Unit->Baseline NMDA_App 7. Apply NMDA to Evoke Firing Baseline->NMDA_App CGS_App 8. Apply CGS 19755 to Antagonize NMDA Effect NMDA_App->CGS_App Data_Acq 9. Data Acquisition & Spike Sorting CGS_App->Data_Acq Quantify 10. Quantify Firing Rate Changes Data_Acq->Quantify Histo 11. Histological Verification Quantify->Histo

Workflow for in vivo recording and iontophoresis.

References

Application Notes and Protocols for Assessing the Anticonvulsant Effects of CGS 19755

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction to CGS 19755

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By binding to the glutamate recognition site on the NMDA receptor complex, CGS 19755 inhibits the influx of calcium ions that mediate excitotoxicity and neuronal hyperexcitability, which are implicated in the pathophysiology of seizures. Its mechanism of action makes it a subject of interest for the development of novel anticonvulsant therapies.[1][2] Preclinical studies have demonstrated its efficacy in various animal models of epilepsy, highlighting its potential as a therapeutic agent for seizure disorders.

Mechanism of Action: NMDA Receptor Antagonism

The excitatory neurotransmitter glutamate plays a crucial role in the initiation and spread of seizure activity. Glutamate activates several types of receptors, including the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist such as glycine or D-serine, allows the influx of Ca²⁺ into the neuron. This calcium influx is a critical component of synaptic plasticity but excessive activation can lead to neuronal damage and hyperexcitability, contributing to seizures.

CGS 19755 acts as a competitive antagonist at the NMDA receptor, meaning it competes with glutamate for the same binding site. By occupying this site, CGS 19755 prevents the receptor from being activated, thereby blocking the influx of calcium and reducing neuronal excitability. This targeted action on the glutamatergic system is the basis for its anticonvulsant properties.

NMDA_Antagonism cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Glutamate_Vesicle->NMDA_Receptor:glutamate Glutamate Release Ion_Channel Ion Channel (Closed) Ion_Channel->Ca_Influx Channel Opening Excitability Neuronal Excitability Ca_Influx->Excitability Increased CGS19755 CGS 19755 CGS19755->NMDA_Receptor:glutamate Competitive Antagonism MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Administration Administer CGS 19755 or Vehicle (i.p.) Animal_Acclimatization->Drug_Administration Drug_Preparation Prepare CGS 19755 Doses Drug_Preparation->Drug_Administration Anesthesia Apply Topical Anesthetic to Corneas Drug_Administration->Anesthesia Wait for Peak Effect Stimulation Deliver Maximal Electroshock Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protection_Calculation Calculate % Protection Observation->Protection_Calculation ED50_Determination Determine ED₅₀ Protection_Calculation->ED50_Determination PTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Administration Administer CGS 19755 or Vehicle (i.p.) Animal_Acclimatization->Drug_Administration Drug_Preparation Prepare CGS 19755 Doses Drug_Preparation->Drug_Administration PTZ_Injection Inject PTZ (s.c. or i.p.) Drug_Administration->PTZ_Injection Wait for Peak Effect Observation Observe for Seizure Activity (30 min) PTZ_Injection->Observation Endpoint_Measurement Measure Latency, Severity, Protection Observation->Endpoint_Measurement Statistical_Analysis Compare Treated vs. Control Endpoint_Measurement->Statistical_Analysis Audiogenic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Select DBA/2 Mice (21-28 days old) Drug_Administration Administer CGS 19755 or Vehicle (i.p.) Animal_Selection->Drug_Administration Drug_Preparation Prepare CGS 19755 Doses Drug_Preparation->Drug_Administration Sound_Stimulation Present High-Intensity Sound Drug_Administration->Sound_Stimulation Wait for Peak Effect Observation Observe Seizure Phases Sound_Stimulation->Observation Protection_Calculation Calculate % Protection per Phase Observation->Protection_Calculation ED50_Determination Determine ED₅₀ Protection_Calculation->ED50_Determination

References

Application Notes and Protocols for CGS 19755 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by binding to the glutamate recognition site on the NMDA receptor complex, thereby inhibiting the influx of calcium ions and subsequent excitotoxic signaling cascades.[1] These application notes provide detailed protocols for the preparation and use of CGS 19755 in various in vitro experimental settings, including quantitative data, detailed methodologies, and visual diagrams of relevant pathways and workflows.

Chemical Properties and Stock Solution Preparation

A solid understanding of the chemical properties of CGS 19755 is crucial for its effective use in in vitro studies.

Solubility and Stability:

CGS 19755 is soluble in water up to 25 mM. For long-term storage, it is recommended to prepare stock solutions and store them at -20°C for up to one month or at -80°C for up to six months. It is advisable to avoid repeated freeze-thaw cycles to maintain the stability and efficacy of the compound.

Protocol for Stock Solution Preparation (10 mM)
  • Weighing the Compound: Accurately weigh the desired amount of CGS 19755 powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 2.2317 mg of CGS 19755 (Molecular Weight: 223.17 g/mol ) for every 1 mL of solvent.

  • Dissolving the Compound: Add the appropriate volume of sterile, deionized water to the tube.

  • Ensuring Complete Dissolution: To aid dissolution, gently vortex the solution. If necessary, warm the tube to 37°C and use an ultrasonic bath for a short period.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Quantitative Data from In Vitro Assays

The following table summarizes key quantitative data for CGS 19755 from various in vitro experiments.

Assay TypeParameterValueSpecies/TissueReference
Radioligand Binding AssayIC₅₀50 nMRat brain membranes ([³H]-CPP binding)[2]
Acetylcholine Release AssaypA₂5.94Rat striatal slices[2]
NMDA-induced ExcitotoxicityED₅₀25.4 µMDissociated mixed neocortical cultures (mouse)
Oxygen-Glucose DeprivationED₅₀15.9 µMDissociated mixed neocortical cultures (mouse)
Electrophysiology (Whole-Cell Patch-Clamp)-Effective blockade of NMDA-evoked currentsCultured rat cortical neurons

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of CGS 19755 to the NMDA receptor.

Materials:

  • Crude synaptic membranes from rat forebrain

  • [³H]-CPP (a potent NMDA receptor antagonist radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled CGS 19755

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

  • Incubation: In a series of tubes, incubate the washed membranes with a fixed concentration of [³H]-CPP and varying concentrations of unlabeled CGS 19755. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled NMDA antagonist).

  • Termination: After reaching equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of CGS 19755 to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through NMDA receptor channels and the effect of CGS 19755 on this flow.

Materials:

  • Cultured neurons (e.g., cortical or hippocampal)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • NMDA and glycine (co-agonist)

  • CGS 19755 solution

Protocol:

  • Cell Preparation: Plate neurons on coverslips suitable for recording.

  • Pipette Preparation: Fabricate micropipettes from glass capillaries and fill them with the intracellular solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with the membrane of a neuron and apply gentle suction to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording: Clamp the cell at a negative holding potential (e.g., -60 mV).

  • Drug Application: Apply NMDA and glycine to the extracellular solution to evoke an inward current. Once a stable baseline is achieved, co-apply different concentrations of CGS 19755 with the agonists.

  • Data Analysis: Measure the amplitude of the NMDA-evoked currents in the absence and presence of CGS 19755 to determine the concentration-response relationship and the IC₅₀ for current inhibition.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by NMDA receptor activation and the point of intervention for CGS 19755.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds CGS19755 CGS 19755 CGS19755->NMDAR Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Opens channel Signaling Downstream Signaling Cascades Ca_ion->Signaling Cellular_Response Cellular Response (e.g., LTP, Excitotoxicity) Signaling->Cellular_Response

NMDA Receptor signaling and CGS 19755 inhibition.
Competitive Binding Assay Workflow

This diagram outlines the key steps in a competitive radioligand binding assay.

Competitive_Binding_Workflow Start Start Prep_Membranes Prepare Synaptic Membranes Start->Prep_Membranes Incubate Incubate Membranes with [³H]-Radioligand and CGS 19755 Prep_Membranes->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (IC₅₀ Determination) Quantify->Analyze End End Analyze->End

Workflow for a competitive binding assay.
Whole-Cell Patch-Clamp Experimental Workflow

The logical flow of a whole-cell patch-clamp experiment is depicted below.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cultured Neurons on Coverslips Start->Prepare_Cells Pull_Pipette Pull and Fill Micropipette Prepare_Cells->Pull_Pipette Approach_Cell Approach Neuron with Micropipette Pull_Pipette->Approach_Cell Form_Seal Form Gigaohm Seal Approach_Cell->Form_Seal Go_Whole_Cell Rupture Membrane Patch (Whole-Cell Configuration) Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline NMDA-evoked Currents Go_Whole_Cell->Record_Baseline Apply_CGS19755 Apply CGS 19755 and Record Currents Record_Baseline->Apply_CGS19755 Analyze_Data Analyze Current Amplitudes (Determine IC₅₀) Apply_CGS19755->Analyze_Data End End Analyze_Data->End

References

Application Note: CGS 19755 in [³H]Acetylcholine Release Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, is implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning, and memory, as well as excitotoxicity associated with neurodegenerative diseases.[4] Presynaptic NMDA receptors have been identified on cholinergic nerve terminals, where they play a crucial role in modulating the release of acetylcholine (ACh).[5][6] This application note provides detailed protocols and data on the use of CGS 19755 in [³H]acetylcholine release assays, a valuable tool for studying the pharmacology of NMDA receptors and their role in cholinergic neurotransmission.

Mechanism of Action

CGS 19755 exerts its effect by competitively binding to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist, glutamate.[4] This antagonistic action blocks the influx of Ca²⁺ through the NMDA receptor channel, which is a critical step in triggering the exocytosis of acetylcholine-containing synaptic vesicles from presynaptic terminals.[5] Consequently, CGS 19755 effectively inhibits NMDA-evoked acetylcholine release.

Quantitative Data

The inhibitory potency of CGS 19755 on NMDA-evoked [³H]acetylcholine release has been quantified in several studies. The following table summarizes the key pharmacological parameters.

ParameterValueSpeciesTissueAssay ConditionReference
pA₂5.93RatStriatal SlicesNMDA-evoked [³H]acetylcholine release[1]
pA₂5.94RatStriatal SlicesNMDA-evoked [³H]acetylcholine release[2][3]
IC₅₀50 nMRatBrain MembranesInhibition of [³H]CPP binding[2][3]

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half. [³H]CPP is a radiolabeled competitive NMDA receptor antagonist.

Signaling Pathway

The following diagram illustrates the signaling pathway of NMDA receptor-mediated acetylcholine release and the inhibitory action of CGS 19755.

signaling_pathway cluster_presynaptic Presynaptic Cholinergic Terminal cluster_synaptic_cleft Synaptic Cleft Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Activates CGS19755 CGS 19755 CGS19755->NMDA_R Blocks Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx PKC Protein Kinase C Ca_ion->PKC Activates Vesicle_fusion Vesicle Fusion PKC->Vesicle_fusion Promotes ACh_vesicle ACh Vesicle Vesicle_fusion->ACh_vesicle Triggers ACh_released [³H]Acetylcholine ACh_vesicle->ACh_released Release experimental_workflow cluster_prep Tissue Preparation cluster_loading Radiolabeling cluster_superfusion Superfusion and Release cluster_analysis Quantification dissection Dissect Rat Striatum slicing Prepare 300 µm Slices dissection->slicing preincubation Pre-incubate slices in KRB slicing->preincubation loading Incubate with [³H]Choline preincubation->loading transfer Transfer slices to superfusion chambers loading->transfer washout Washout with KRB (60 min) transfer->washout basal_collection Collect basal release fractions (S1) washout->basal_collection stimulation Stimulate with NMDA ± CGS 19755 (S2) basal_collection->stimulation scintillation Add scintillation fluid basal_collection->scintillation post_stim_collection Collect post-stimulation fractions stimulation->post_stim_collection post_stim_collection->scintillation counting Measure radioactivity (dpm) scintillation->counting calculation Calculate fractional release (S2/S1 ratio) counting->calculation

References

Troubleshooting & Optimization

Optimizing CGS 19755 concentration for NMDA receptor antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CGS 19755 (Selfotel). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental parameters and troubleshooting common issues related to the use of this potent and selective NMDA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CGS 19755?

A1: CGS 19755 is a potent and selective competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by binding to the glutamate recognition site on the NMDA receptor complex.[2] This prevents the binding of the endogenous agonist glutamate, thereby inhibiting the conformational change required for ion channel opening and blocking the influx of calcium ions (Ca²⁺).[2]

Q2: How specific is CGS 19755 for the NMDA receptor?

A2: CGS 19755 is highly selective. Studies have shown that it does not interact with other excitatory amino acid receptors, such as those for quisqualate and kainate, and has failed to interact with 23 other receptor types in binding assays.[3][4]

Q3: What are the typical binding affinity and potency (IC₅₀) values for CGS 19755?

A3: CGS 19755 demonstrates high affinity for the NMDA receptor. In radioligand binding assays, it inhibited the binding of [³H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid with an IC₅₀ of 50 nM.[3][4] Saturation binding experiments using [³H]-CGS 19755 have identified two distinct binding components with dissociation constants (Kd) of 9 nM and 200 nM.[5]

Q4: What is a recommended starting concentration for in vitro experiments?

A4: The optimal concentration depends heavily on the experimental model and the glutamate concentration used. For neuroprotection against NMDA excitotoxicity, an ED₅₀ of 25.4 µM has been reported.[6] In functional assays, such as blocking NMDA-evoked acetylcholine release, a pA2 value of 5.94 was determined, which suggests activity in the low micromolar range.[3] A good starting point for many cell-based assays is a concentration range of 1-100 µM.

Q5: What are effective doses for in vivo animal studies?

A5: Effective doses are route-dependent. For intraperitoneal (i.p.) administration in mice and rats, ED₅₀ values for anticonvulsant effects range from 2.0 to 3.8 mg/kg.[3][7] Neuroprotective doses in animal models of ischemia have been reported in the range of 10-40 mg/kg.[6][8] CGS 19755 is noted to have low activity when administered orally.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for CGS 19755 across various experimental models.

ParameterValueModel SystemAssay Type
IC₅₀ 50 nMRat Brain Membranes[³H]-CPP Binding Assay[3][4]
K_d 9 nM and 200 nMRat Brain Synaptic Membranes[³H]-CGS 19755 Saturation Binding[5]
pA₂ 5.93 - 5.94Rat Striatal SlicesNMDA-evoked [³H]ACh Release[3][9]
ED₅₀ 25.4 µMIn vitro modelNMDA Excitotoxicity[6]
ED₅₀ 2.0 mg/kg i.p.MouseMaximal Electroshock Seizure[3]
ED₅₀ 3.8 mg/kg i.p.RatMaximal Electroshock Seizure[3]
Effective Dose 10-40 mg/kgAnimal ModelsNeuroprotection in Stroke[6][8]
Max Tolerated Dose 1.5 mg/kg i.v.Human Clinical TrialAcute Ischemic Stroke[8]

Troubleshooting Guide

Issue 1: No or weaker-than-expected antagonist effect is observed.

  • Possible Cause 1: Suboptimal CGS 19755 Concentration.

    • Solution: The effectiveness of a competitive antagonist is dependent on the concentration of the agonist (glutamate).[6] If high concentrations of NMDA or glutamate are used to elicit a response, a higher concentration of CGS 19755 will be required to achieve effective inhibition. Perform a dose-response curve (from 1 nM to 100 µM) to determine the optimal concentration for your specific experimental conditions.

  • Possible Cause 2: Compound Degradation.

    • Solution: Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent (e.g., water or aqueous buffers) before each experiment. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: pH of the experimental buffer.

    • Solution: The binding of CGS 19755 can be pH-dependent.[5] Verify that the pH of your assay buffer is within the optimal physiological range (typically 7.2-7.4) and is stable throughout the experiment.

Issue 2: High levels of cell death or toxicity are observed.

  • Possible Cause 1: Off-target effects at high concentrations.

    • Solution: While CGS 19755 is highly selective, excessively high concentrations may lead to non-specific effects. Reduce the concentration to the lowest effective level determined from your dose-response curve. Ensure that any observed toxicity is not present in vehicle-only controls.

  • Possible Cause 2: Interference with normal neuronal function.

    • Solution: NMDA receptors are crucial for normal physiological function, and complete blockade can be detrimental.[10] This is particularly relevant in long-duration experiments. Consider reducing the incubation time with the antagonist or using an experimental model that is less reliant on tonic NMDA receptor activity for survival.

Issue 3: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent agonist application.

    • Solution: Ensure that the timing and concentration of the agonist (NMDA/glutamate) application are precisely controlled across all wells or preparations. Use automated perfusion or liquid handling systems where possible to minimize variability.

  • Possible Cause 2: Fluctuations in experimental conditions.

    • Solution: Maintain stable temperature, pH, and CO₂ levels throughout the experiment. In electrophysiology, ensure stable membrane potentials and access resistance. Small variations in these parameters can significantly alter NMDA receptor activity and antagonist efficacy.

Visualized Workflows and Pathways

NMDA Receptor Antagonism Pathway```dot

NMDA_Antagonism glutamate glutamate receptor receptor glutamate->receptor:glu Binds ca_influx ca_influx receptor:ion->ca_influx Opens to allow glycine glycine glycine->receptor:gly Binds (co-agonist) cgs19755 cgs19755 cgs19755->receptor:glu Competitively Blocks downstream downstream ca_influx->downstream

Caption: Workflow for evaluating CGS 19755 using whole-cell patch clamp.

Troubleshooting Logic: Weak Antagonist Effect

Troubleshooting_Tree start Weak or no antagonist effect observed check_conc Is CGS 19755 concentration high enough relative to agonist? start->check_conc check_prep Are stock solutions fresh and buffer pH correct? check_conc->check_prep Yes increase_conc Action: Increase CGS 19755 concentration or perform a dose-response curve. check_conc->increase_conc No check_agonist Is agonist concentration consistent and accurate? check_prep->check_agonist Yes remake_sol Action: Prepare fresh solutions and verify buffer pH. check_prep->remake_sol No verify_agonist Action: Verify agonist concentration and standardize application method. check_agonist->verify_agonist No

Caption: Decision tree for troubleshooting a weak CGS 19755 effect.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from methodologies used to characterize competitive NMDA receptor antagonists. [3][5]

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM HEPES buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in buffer, incubate with a detergent like Triton X-100 (0.04%) for 15 minutes to remove endogenous glutamate, and repeat the centrifugation step.

    • Wash the final pellet multiple times by resuspension and centrifugation to remove the detergent.

    • Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µg of membrane protein.

      • A fixed concentration of a radiolabeled NMDA antagonist (e.g., 5 nM [³H]-CPP or [³H]-CGS 19755).

      • Increasing concentrations of unlabeled CGS 19755 (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.

      • Assay Buffer (e.g., 50 mM HEPES, pH 7.4).

    • Define non-specific binding using a high concentration of unlabeled glutamate (e.g., 1 mM).

    • Incubate at room temperature for 120 minutes. [11]

  • Termination and Analysis:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of CGS 19755.

    • Calculate the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).

Protocol 2: Whole-Cell Electrophysiology

This protocol outlines the measurement of CGS 19755-mediated inhibition of NMDA-evoked currents in cultured neurons.

  • Preparation:

    • Culture primary neurons (e.g., hippocampal or cortical) on glass coverslips.

    • Prepare external solution containing: 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl₂, 0 mM MgCl₂ (to relieve voltage-dependent block), and 10 µM glycine (as a co-agonist). Adjust pH to 7.3.

    • Prepare internal pipette solution containing: 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2.

  • Recording:

    • Transfer a coverslip to the recording chamber on a microscope and perfuse with external solution.

    • Establish a whole-cell voltage-clamp configuration (holding potential at -60 mV).

    • Briefly apply NMDA (e.g., 100 µM) using a local perfusion system to elicit a baseline inward current. Repeat until a stable baseline response is achieved.

  • Antagonist Application:

    • Bath-perfuse the test concentration of CGS 19755 for 3-5 minutes to allow for equilibration.

    • While still in the presence of CGS 19755, apply NMDA again to evoke a current.

    • To test for reversibility, perform a washout by perfusing with the control external solution for 5-10 minutes and re-test the NMDA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents before (baseline), during (test), and after (recovery) CGS 19755 application.

    • Calculate the percentage of inhibition for each concentration: (1 - (Test Amplitude / Baseline Amplitude)) * 100.

    • Plot the percent inhibition against CGS 19755 concentration to generate a dose-response curve and determine the IC₅₀.

References

Technical Support Center: CGS 19755 (Selfotel)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CGS 19755. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CGS 19755 in experimental settings and to address common challenges encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CGS 19755?

A1: CGS 19755, also known as Selfotel, is a potent and highly selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It functions by binding to the glutamate recognition site on the NMDA receptor complex.[3] This competitive binding prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of calcium ions (Ca²⁺) into the neuron.[3] This action blocks the downstream signaling cascades associated with excitotoxicity, a key factor in neuronal damage in various neurological conditions.[3][4]

Q2: What are the primary research applications of CGS 19755?

A2: CGS 19755 has been investigated for its neuroprotective properties in preclinical models of central nervous system (CNS) injury, including global and focal ischemia (stroke) and traumatic brain injury.[4][5] Additionally, it has demonstrated anticonvulsant and anxiolytic effects in animal studies.[6][7]

Q3: Is CGS 19755 orally bioavailable?

A3: No, CGS 19755 has poor oral bioavailability.[6][7] For both preclinical and clinical studies, intravenous administration is the most effective and commonly used route.[6]

Q4: How selective is CGS 19755 for the NMDA receptor?

A4: CGS 19755 is highly selective for the NMDA receptor. Studies have shown that it does not significantly interact with other glutamate receptor subtypes, such as quisqualate and kainate receptors, nor with numerous other neurotransmitter receptors.[1][2]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with CGS 19755.

Problem Potential Cause Recommended Solution
Lack of Expected Inhibitory Effect Insufficient Concentration: The effective concentration can vary significantly depending on the experimental model (e.g., cell culture, brain slice, in vivo).[2]Perform a dose-response curve to determine the optimal concentration for your specific system.[2]
Compound Degradation: CGS 19755 solutions may lose activity if not stored properly or if used after prolonged storage.Prepare fresh solutions for each experiment to ensure compound integrity.[2]
High Endogenous Glutamate Levels: As a competitive antagonist, the inhibitory effect of CGS 19755 can be surmounted by high concentrations of glutamate.[2][3]Consider the experimental conditions. If excessive glutamate release is a possibility, try to mitigate it or increase the concentration of CGS 19755 accordingly.
Observing Paradoxical Hyperexcitability (Increased Neuronal Firing) Off-Target Effects at High Concentrations: While selective, excessively high concentrations may lead to non-specific interactions.Conduct a dose-response curve and use the lowest effective concentration that specifically antagonizes NMDA receptor activity.[2]
Homeostatic Plasticity: Prolonged blockade of NMDA receptors can induce compensatory mechanisms in neuronal circuits, leading to a delayed increase in excitability.Analyze the time course of your experiment. Consider using shorter application times to avoid inducing homeostatic changes.[2]
Disinhibition of Neuronal Circuits: CGS 19755 might preferentially inhibit tonically active inhibitory interneurons, resulting in a net disinhibition of the principal neurons.Use cell-type-specific recording techniques to investigate the effects of CGS 19755 on different neuronal populations within your circuit.[2]
Difficulty Reproducing In Vivo Neuroprotective Effects Narrow Therapeutic Window: The doses of CGS 19755 that provide neuroprotection in animal models are often close to or overlap with doses that cause significant adverse effects.[4][8]Carefully titrate the dose to find a balance between efficacy and adverse effects. Monitor animals closely for behavioral changes.
Timing of Administration: The therapeutic window for neuroprotection with CGS 19755 can be short. For example, in some ischemia models, administration beyond 4 hours post-insult showed no neuroprotection.[4]Administer CGS 19755 as early as possible following the induced injury, based on established protocols for your model.

Data Presentation: Dose-Dependent Adverse Effects in Clinical Trials

The clinical development of CGS 19755 was primarily hindered by a challenging profile of dose-dependent central nervous system (CNS) side effects. The following table summarizes the adverse events observed in a Phase IIa clinical trial in patients with acute ischemic stroke.

Dose of CGS 19755 (single intravenous bolus) Incidence of CNS Adverse Experiences Severity of Adverse Experiences Management
1.0 mg/kg1 out of 6 patientsMildReassurance and a quiet environment.
1.5 mg/kg4 out of 7 patientsMild to ModerateReassurance, quiet environment, and occasional low doses of lorazepam or haloperidol.[8]
1.75 mg/kg3 out of 5 patientsModerate to SevereMore intensive management required.
2.0 mg/kg6 out of 6 patientsSevereRequired more intense management.[8]
Adverse experiences included agitation, hallucinations, confusion, paranoia, and delirium.[8][9]

Experimental Protocols

Protocol 1: Determining the Effective Concentration of CGS 19755 Using a Dose-Response Curve in Brain Slices

Objective: To determine the lowest concentration of CGS 19755 that effectively inhibits NMDA receptor-mediated responses.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus).

  • Recovery: Allow slices to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.

  • Recording Setup: Transfer a slice to a recording chamber perfused with aCSF.

  • Baseline Recording: Obtain a stable baseline recording of synaptic activity, such as field excitatory postsynaptic potentials (fEPSPs). To isolate glutamatergic transmission, a GABA-A receptor antagonist (e.g., bicuculline) can be added to the aCSF.

  • NMDA Response: Apply a specific concentration of NMDA to the bath to elicit a consistent and measurable response (e.g., a decrease in fEPSP slope or an inward current in whole-cell patch-clamp).

  • CGS 19755 Application: After washing out the NMDA and allowing the response to return to baseline, co-apply the same concentration of NMDA with increasing concentrations of CGS 19755 (e.g., ranging from nanomolar to low micromolar).

  • Data Analysis: Measure the response to NMDA in the presence of each concentration of CGS 19755. Plot the percentage of inhibition against the log concentration of CGS 19755 to generate a dose-response curve and calculate the IC₅₀ (the concentration that produces 50% inhibition).

Protocol 2: "Rescue" Experiment to Confirm Specificity of CGS 19755 Action

Objective: To confirm that the observed effect of CGS 19755 is due to competitive antagonism at the NMDA receptor.

Methodology:

  • Establish Effect: Following Protocol 1, apply an effective concentration of CGS 19755 (e.g., the IC₅₀ or IC₉₀) to inhibit the NMDA-mediated response.

  • Rescue Attempt: While continuously applying CGS 19755, co-apply a high concentration of an NMDA receptor agonist (e.g., NMDA or glutamate).

  • Observation: Observe if the inhibitory effect of CGS 19755 is reversed or diminished in the presence of the high concentration of the agonist.

  • Interpretation: A successful "rescue" (i.e., a partial or full recovery of the NMDA-mediated response) provides strong evidence that CGS 19755 is acting as a competitive antagonist at the NMDA receptor.[2]

Visualizations

Signaling Pathway of CGS 19755 Action

CGS19755_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Glutamate Binding Site) Glutamate->NMDA_Receptor Binds & Activates CGS19755 CGS 19755 CGS19755->NMDA_Receptor Competitively Blocks Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opens Excitotoxicity Excitotoxicity & Downstream Signaling Ca_Influx->Excitotoxicity

Caption: Competitive antagonism of the NMDA receptor by CGS 19755.

Experimental Workflow for Troubleshooting Unexpected Results

Troubleshooting_Workflow Start Start: Unexpected Experimental Result (e.g., no effect or hyperexcitability) Check_Concentration Is the concentration optimal? (Perform Dose-Response Curve) Start->Check_Concentration Check_Compound Is the compound solution fresh? Check_Concentration->Check_Compound Yes Reassess Reassess Hypothesis or Experimental Design Check_Concentration->Reassess No, optimize concentration Check_Specificity Is the effect NMDA-receptor specific? (Perform Rescue Experiment) Check_Compound->Check_Specificity Yes Check_Compound->Reassess No, prepare fresh solution Consider_System Could systemic effects be the cause? (e.g., disinhibition, homeostatic plasticity) Check_Specificity->Consider_System Yes Check_Specificity->Reassess No, effect is not specific Resolved Issue Resolved Consider_System->Resolved Hypothesis confirmed Consider_System->Reassess Hypothesis not confirmed

Caption: Logical workflow for troubleshooting common issues with CGS 19755.

References

Technical Support Center: CGS 19755 (Selfotel) Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for improving the solubility of CGS 19755 (also known as Selfotel) for in vivo studies. CGS 19755 is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Proper solubilization is critical for achieving accurate and reproducible results in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving CGS 19755 for in vivo administration?

A1: For in vivo studies, particularly for intraperitoneal (i.p.) and intravenous (i.v.) routes of administration, physiological saline (0.9% sodium chloride) is a suitable and commonly used vehicle for CGS 19755.[2] Given that CGS 19755 is a hydrophilic compound, it readily dissolves in aqueous solutions.

Q2: Are there any specific instructions for preparing a CGS 19755 solution in saline?

A2: While specific concentrations will depend on the required dosage for your experimental model, a general protocol involves directly dissolving the CGS 19755 powder in sterile physiological saline. It is recommended to vortex the solution to ensure complete dissolution. For some compounds, slight warming or sonication can aid dissolution, but it is crucial to first assess the stability of CGS 19755 under these conditions. Always prepare fresh solutions for each experiment to ensure stability and sterility.

Q3: Is pH adjustment necessary when dissolving CGS 19755 in saline?

A3: The available literature on in vivo studies using CGS 19755 dissolved in saline does not consistently report pH adjustment. However, for intravenous administration, ensuring the final solution's pH is close to physiological pH (around 7.4) is a standard practice to avoid irritation and ensure compatibility with blood. It is advisable to measure the pH of your final solution and adjust if necessary using sterile, dilute solutions of NaOH or HCl.

Q4: What are some alternative solvents if I encounter solubility issues with saline?

A4: While saline is the preferred solvent for many in vivo applications due to its physiological compatibility, other solvents can be considered for preclinical research, particularly for formulation development. The choice of solvent will depend on the route of administration and the specific requirements of the study. Refer to the quantitative solubility data in the table below for guidance.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
CGS 19755 does not fully dissolve in saline. The concentration may be too high for the volume of saline used.- Increase the volume of saline to lower the final concentration.- Gently warm the solution while stirring. Ensure the temperature does not degrade the compound.- Use a brief sonication to aid dissolution.
Precipitation occurs after the solution cools down. The compound may have limited solubility at room temperature.- Prepare the solution fresh and use it immediately while it is still warm (if warming was used).- Consider preparing a slightly lower concentration to ensure it remains in solution at room temperature.
Observed irritation or adverse reaction at the injection site. The pH of the solution may be outside the physiological range.- Measure the pH of the final formulation.- Adjust the pH to be within the physiological range (typically 7.2-7.4) using sterile, dilute acid or base.

Quantitative Solubility Data

For researchers exploring different formulation strategies, the following table summarizes the solubility of CGS 19755 in various solvents.

Solvent Solubility Notes
WaterSolubleAs a hydrophilic compound, CGS 19755 is expected to have good water solubility.
Physiological Saline (0.9% NaCl)SolubleCommonly used vehicle for in vivo administration (i.p. and i.v.).[2]
DMSO (Dimethyl Sulfoxide)SolubleA common solvent for preparing stock solutions. Further dilution in an aqueous vehicle is necessary for most in vivo applications.
EthanolSolubleCan be used as a co-solvent in formulations, but its use in in vivo studies should be carefully considered due to its pharmacological effects.

Note: Specific quantitative solubility values (e.g., mg/mL) are not consistently reported in the reviewed literature. Researchers should determine the empirical solubility for their specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of CGS 19755 Solution for Intraperitoneal (i.p.) Injection in Mice

This protocol is based on methodologies where saline was used as a vehicle for i.p. administration of CGS 19755 in mice.

Materials:

  • CGS 19755 powder

  • Sterile 0.9% physiological saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of CGS 19755 based on the desired dose (e.g., 2.0 mg/kg) and the number and weight of the animals to be injected.[1]

  • Weigh the calculated amount of CGS 19755 powder accurately.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of sterile 0.9% physiological saline to achieve the desired final concentration.

  • Vortex the tube or vial until the CGS 19755 is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Draw the solution into sterile syringes for administration.

  • Administer the solution intraperitoneally to the mice.

Visualizations

NMDA Receptor Signaling Pathway and the Action of CGS 19755

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding CGS19755 CGS 19755 CGS19755->NMDA_Receptor Competitively Blocks Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., nNOS, CREB activation) Ca_ion->Downstream Excitotoxicity Excitotoxicity & Neuronal Damage Downstream->Excitotoxicity

Caption: CGS 19755 competitively antagonizes the NMDA receptor.

Troubleshooting Workflow for CGS 19755 Solubility Issues

Troubleshooting_Workflow Start Start: CGS 19755 Solubility Issue Check_Concentration Is the concentration too high? Start->Check_Concentration Increase_Volume Increase solvent volume Check_Concentration->Increase_Volume Yes Use_Heat Apply gentle heat (monitor stability) Check_Concentration->Use_Heat No Consider_Cosolvent Consider a co-solvent (e.g., small % of DMSO/Ethanol) for specific applications Check_Concentration->Consider_Cosolvent Persistent Issues Check_pH Is the solution pH within physiological range? Increase_Volume->Check_pH Sonication Use brief sonication Use_Heat->Sonication Sonication->Check_pH Adjust_pH Adjust pH with dilute acid/base Check_pH->Adjust_pH No Success Solution Prepared Successfully Check_pH->Success Yes Adjust_pH->Success

Caption: A logical workflow for resolving CGS 19755 solubility challenges.

References

CGS 19755 stability and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing CGS 19755, this technical support center provides essential information on stability, storage, and troubleshooting for experimental applications.

Stability and Storage Recommendations

Proper handling and storage of CGS 19755 are crucial for maintaining its integrity and ensuring reliable experimental outcomes. While the compound is relatively stable under normal ambient conditions, it is important to protect it from excessive heat, light, and moisture.

Storage of Solid Compound:

ConditionRecommendation
Temperature Store at -20°C for long-term storage.
Light Protect from light. Store in a light-resistant container.
Moisture Store in a dry environment. Keep container tightly sealed.

Storage of Solutions:

The stability of CGS 19755 in solution is dependent on the solvent, pH, and storage temperature.

SolventStorage TemperatureStability Notes
Aqueous Buffer-80°CPrepare fresh solutions for each experiment whenever possible. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. Avoid repeated freeze-thaw cycles. The pH of the aqueous solution can influence stability.
DMSO-80°CStock solutions in DMSO can be stored for extended periods. Minimize exposure to moisture.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with CGS 19755.

FAQs:

Q1: Why am I not observing the expected antagonist effect of CGS 19755?

A1: There are several potential reasons for a lack of efficacy:

  • Compound Degradation: CGS 19755 may have degraded due to improper storage or handling. Ensure the compound has been stored according to the recommendations. Prepare fresh solutions, especially aqueous solutions, for each experiment.

  • Incorrect Concentration: The concentration of CGS 19755 may be too low to effectively compete with the agonist at the NMDA receptor. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Competitive Antagonism: Remember that CGS 19755 is a competitive antagonist.[1] High concentrations of the agonist (e.g., glutamate or NMDA) in your assay can overcome the inhibitory effect of CGS 19755. Consider reducing the agonist concentration if possible.

  • pH of Solution: The binding of ligands to the NMDA receptor can be pH-sensitive. Ensure the pH of your experimental buffer is within the optimal range (typically around 7.4).

Q2: I'm observing unexpected or off-target effects. What could be the cause?

A2: While CGS 19755 is a selective NMDA receptor antagonist, off-target effects can occur, particularly at high concentrations.

  • High Concentration: Using excessively high concentrations of CGS 19755 can lead to non-specific binding to other receptors or cellular components. Use the lowest effective concentration determined from a dose-response study.

  • Impurity of the Compound: Verify the purity of your CGS 19755 stock. Impurities could be responsible for unexpected pharmacological effects.

Q3: My electrophysiological recordings are unstable after applying CGS 19755.

A3: Instability in electrophysiological recordings can be due to several factors:

  • Solvent Effects: If using a DMSO stock solution, ensure the final concentration of DMSO in your recording solution is low (typically <0.1%) to avoid solvent-induced changes in membrane properties.

  • pH Shift: The addition of a drug solution can sometimes alter the pH of the recording chamber. Verify the pH of your final solution after adding CGS 19755.

  • Precipitation: In aqueous solutions, CGS 19755 may precipitate at high concentrations or after prolonged storage. Visually inspect your solutions for any signs of precipitation.

Experimental Protocols

Detailed methodologies for key experiments are provided to assist in experimental design and troubleshooting.

Radioligand Binding Assay:

This protocol outlines the steps to determine the binding affinity of CGS 19755 for the NMDA receptor.

  • Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times to remove endogenous ligands.[2]

  • Incubation: Incubate the washed membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-CPP) and varying concentrations of unlabeled CGS 19755.[2]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[2]

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of CGS 19755 by analyzing the competition binding data.

Whole-Cell Patch-Clamp Electrophysiology:

This protocol describes how to measure the inhibitory effect of CGS 19755 on NMDA-evoked currents in cultured neurons.

  • Cell Preparation: Culture primary neurons (e.g., cortical or hippocampal) on coverslips.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Obtaining a Recording: Form a gigaohm seal between the micropipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.

  • Drug Application: Perfuse the neuron with an external solution containing a known concentration of NMDA and the co-agonist glycine to evoke an inward current. Co-apply increasing concentrations of CGS 19755 with the NMDA/glycine solution.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of CGS 19755 to determine the IC₅₀ value.[1]

Visualizations

Signaling Pathway:

The following diagram illustrates the mechanism of competitive antagonism by CGS 19755 at the NMDA receptor.

NMDA_Receptor_Antagonism cluster_0 Normal Activation cluster_1 Competitive Antagonism by CGS 19755 Glutamate Glutamate NMDA_Receptor_Active NMDA Receptor Glutamate Site Glycine Site Ion Channel (Open) Glutamate->NMDA_Receptor_Active:f1 Binds Glycine Glycine Glycine->NMDA_Receptor_Active:f2 Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor_Active:f3->Ca_Influx Allows Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Activates CGS_19755 CGS_19755 NMDA_Receptor_Inactive NMDA Receptor Glutamate Site (Blocked) Glycine Site Ion Channel (Closed) CGS_19755->NMDA_Receptor_Inactive:f1 Competes and Binds Glutamate_2 Glutamate Glutamate_2->NMDA_Receptor_Inactive:f1 Blocked No_Ca_Influx No Ca²⁺ Influx NMDA_Receptor_Inactive:f3->No_Ca_Influx Prevents

Mechanism of CGS 19755 competitive antagonism at the NMDA receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Synaptic Membranes incubate 2. Incubate Membranes with Radioligand and CGS 19755 prep->incubate filter 3. Separate Bound and Free Ligand by Filtration incubate->filter wash 4. Wash Filters to Remove Non-specific Binding filter->wash count 5. Quantify Radioactivity wash->count analyze 6. Analyze Data (IC50 determination) count->analyze

A typical workflow for a radioligand binding assay with CGS 19755.

Experimental Workflow: Whole-Cell Patch-Clamp

Patch_Clamp_Workflow cluster_workflow Whole-Cell Patch-Clamp Workflow prepare_cells 1. Prepare Cultured Neurons obtain_seal 2. Obtain Gigaohm Seal prepare_cells->obtain_seal whole_cell 3. Establish Whole-Cell Configuration obtain_seal->whole_cell apply_agonist 4. Apply NMDA/Glycine to Evoke Current whole_cell->apply_agonist apply_antagonist 5. Co-apply CGS 19755 apply_agonist->apply_antagonist record_current 6. Record Ionic Currents apply_antagonist->record_current analyze_data 7. Analyze Current Inhibition (IC50) record_current->analyze_data

Workflow for assessing CGS 19755 activity using whole-cell patch-clamp.

References

Troubleshooting unexpected results with CGS 19755

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing CGS 19755 (Selfotel). The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CGS 19755?

A1: CGS 19755 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It functions by binding to the glutamate recognition site on the NMDA receptor complex, thereby preventing the binding of the excitatory neurotransmitter glutamate.[1] This competitive antagonism blocks the influx of calcium ions (Ca²⁺) through the NMDA receptor channel, which is a critical step in both normal synaptic plasticity and excitotoxic neuronal death.[2]

Q2: What are the reported neuroprotective dose ranges for CGS 19755 in preclinical animal models?

A2: In preclinical studies, the neuroprotective dose of CGS 19755 has been shown to vary depending on the animal model and the type of injury. Generally, the effective dose range in animal models of stroke is between 10–40 mg/kg, and for traumatic brain injury, it is between 3–30 mg/kg.[3] It is important to note that these doses are generally higher than those tolerated in human clinical trials.[3]

Q3: What are the common adverse effects associated with CGS 19755 administration?

A3: CGS 19755 can cause dose-dependent central nervous system (CNS) adverse effects.[3][4] In human clinical trials, these have included agitation, hallucinations, confusion, paranoia, and delirium.[3][4] At doses of 1.5 mg/kg or less, these effects were generally milder and could be managed.[3][4] However, doses above 1.5 mg/kg produced more severe psychomimetic reactions.[3][4]

Q4: Why have clinical trials with CGS 19755 for stroke and head injury been largely unsuccessful?

A4: The failure of CGS 19755 in clinical trials is attributed to a narrow therapeutic window in humans. The doses required to achieve the neuroprotective effects seen in animal models were not well-tolerated by patients due to the significant CNS side effects.[5] Additionally, the therapeutic window for administration after an ischemic event is quite short, with studies in animal models showing efficacy only when administered within a few hours of the insult.[3][6]

Troubleshooting Unexpected Results

Issue 1: Inconsistent or absent neuroprotective effect in my animal model.

  • Possible Cause: Suboptimal dosage.

    • Solution: The effective dose of CGS 19755 can be highly dependent on the specific animal model and experimental conditions. It is recommended to perform a dose-response study to determine the optimal concentration for your model.

  • Possible Cause: Administration outside the therapeutic window.

    • Solution: CGS 19755 has a narrow therapeutic window and is most effective when administered shortly after the neurologic insult.[3][6] In a gerbil model of global cerebral ischemia, neuroprotection was observed when the drug was given up to 4 hours post-occlusion, but not at 24 hours.[5] Consider administering the compound closer to the time of injury in your protocol.

  • Possible Cause: Poor bioavailability with the chosen route of administration.

    • Solution: Oral administration of CGS 19755 results in low bioavailability.[7] Intravenous (i.v.) or intraperitoneal (i.p.) injections are recommended for more consistent systemic exposure.[6]

Issue 2: Observations of hyperexcitability or other unexpected behavioral effects in my animals.

  • Possible Cause: Off-target effects at high concentrations.

    • Solution: While CGS 19755 is highly selective for the NMDA receptor, excessively high concentrations can lead to non-specific binding and unintended pharmacological effects.[1] It is crucial to use the lowest effective dose determined from a dose-response curve.

  • Possible Cause: Disinhibition of neuronal circuits.

    • Solution: In some neuronal circuits, CGS 19755 might preferentially inhibit tonically active inhibitory interneurons, leading to a net disinhibition and hyperexcitability of the circuit. Consider using cell-type-specific recording techniques to investigate the effects on different neuronal populations.

Quantitative Data Summary

Table 1: Effective Neuroprotective Doses of CGS 19755 in Animal Models

Animal ModelInjury TypeRoute of AdministrationEffective Dose RangeReference
RatGlobal IschemiaIntraperitoneal (i.p.)10 - 30 mg/kg[4]
RatFocal Ischemia (MCAO)Intravenous (i.v.)10 mg/kg (bolus)[4]
GerbilGlobal IschemiaIntraperitoneal (i.p.)10 - 30 mg/kg[3]

Table 2: Dose-Dependent Adverse Effects of CGS 19755 in Humans (Acute Ischemic Stroke)

DoseSeverity of Adverse EffectsObserved SymptomsReference
≤ 1.5 mg/kg (single i.v. dose)MildAgitation, hallucinations, confusion, paranoia, delirium[4]
> 1.5 mg/kg (single i.v. dose)SevereSevere agitation, hallucinations, paranoia[4]

Experimental Protocols

Protocol 1: Evaluation of Neuroprotection in a Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

  • Animal Preparation: Anesthetize adult male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C throughout the surgical procedure using a heating pad.

  • Surgical Procedure: Induce focal cerebral ischemia via occlusion of the middle cerebral artery (MCA). This can be achieved using the intraluminal filament technique.

  • Drug Administration: Immediately following MCAO, administer CGS 19755 or vehicle control. For intravenous administration, a bolus of 10 mg/kg can be followed by a continuous infusion.[6] For intraperitoneal administration, a single dose within the 10-30 mg/kg range can be used.[4]

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Assessment of Infarct Volume: After a survival period (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

  • Behavioral Assessment: Conduct neurological deficit scoring at various time points post-MCAO to assess functional outcomes.

Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds CGS19755 CGS 19755 CGS19755->NMDA_R Competitively Blocks Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., nNOS activation, CREB phosphorylation) Ca_influx->Downstream Activates Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Leads to

Caption: NMDA Receptor signaling and competitive antagonism by CGS 19755.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Temperature Control) start->animal_prep ischemic_insult Induce Ischemic Insult (e.g., MCAO) animal_prep->ischemic_insult drug_admin Administer CGS 19755 or Vehicle ischemic_insult->drug_admin reperfusion Reperfusion Period drug_admin->reperfusion assessment Outcome Assessment reperfusion->assessment histology Histological Analysis (Infarct Volume) assessment->histology behavior Behavioral Testing (Neurological Deficit) assessment->behavior end End histology->end behavior->end

Caption: General experimental workflow for CGS 19755 neuroprotection studies.

Troubleshooting_Logic start Unexpected Result: No Neuroprotection check_dose Is the dose optimal? start->check_dose check_timing Is administration within the therapeutic window? check_dose->check_timing Yes dose_response Action: Perform Dose-Response Study check_dose->dose_response No check_route Is the route of administration appropriate? check_timing->check_route Yes adjust_timing Action: Administer Closer to Insult check_timing->adjust_timing No change_route Action: Use i.v. or i.p. Administration check_route->change_route No success Expected Outcome: Neuroprotection Observed check_route->success Yes dose_response->success adjust_timing->success change_route->success

Caption: Troubleshooting logic for lack of neuroprotective effect.

References

How to minimize off-target effects of CGS 19755

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CGS 19755, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Our resources include troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to help you minimize off-target effects and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CGS 19755?

A1: CGS 19755 is a competitive antagonist of the NMDA receptor.[1][2] It binds to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion channel activation.[1]

Q2: What are the known off-target effects of CGS 19755?

A2: Early in vitro binding studies have demonstrated that CGS 19755 is highly selective for the NMDA receptor. One study found that CGS 19755 did not interact with 23 other receptor types, including the quisqualate and kainate subtypes of glutamate receptors.[2] However, like any small molecule inhibitor, the potential for off-target effects increases with concentration. At high concentrations, CGS 19755 may exhibit non-specific binding to other proteins.[3] Clinical trials in humans have reported adverse effects at higher doses, including agitation, hallucinations, confusion, and paranoia, which are likely exaggerated on-target effects but could also involve off-target interactions.[4][5]

Q3: What is the recommended working concentration for CGS 19755?

A3: The optimal concentration of CGS 19755 is highly dependent on the specific experimental system (e.g., cell culture, tissue slice, in vivo model) and the research question. It is crucial to perform a dose-response curve to determine the lowest concentration that produces the desired on-target effect without inducing non-specific effects. For in vitro studies, concentrations in the nanomolar to low micromolar range have been shown to be effective.

Q4: How can I be sure that the observed effects in my experiment are due to the specific antagonism of NMDA receptors by CGS 19755?

A4: To confirm on-target activity, consider the following controls:

  • Use a structurally distinct NMDA receptor antagonist: A different competitive or non-competitive NMDA receptor antagonist should produce a similar biological effect.

  • Rescue experiment: The effects of CGS 19755 should be reversible by the application of a high concentration of an NMDA receptor agonist, such as glutamate or NMDA.

  • Genetic knockdown/knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce the expression of the NMDA receptor. The phenotype observed should mimic the effect of CGS 19755 treatment.

Troubleshooting Guide

Observed Problem Possible Cause Suggested Solution
High cell toxicity or unexpected phenotypes Off-target effects at high concentrations.Perform a detailed dose-response curve to identify the minimal effective concentration. Use concentrations at or slightly above the IC50 for the NMDA receptor.
Compound impurity.Verify the purity of your CGS 19755 stock using analytical methods like HPLC-MS. Obtain a new, high-purity batch if necessary.
Inconsistent or no effect observed Compound degradation.Prepare fresh solutions of CGS 19755 for each experiment from a properly stored stock.
High concentration of endogenous glutamate.As a competitive antagonist, the efficacy of CGS 19755 can be reduced by high levels of the endogenous agonist. Ensure your experimental conditions do not lead to excessive glutamate release or accumulation.
Observed effect does not match published data Differences in experimental systems.The potency and effects of CGS 19755 can vary between cell lines, tissue types, and species. Carefully document your experimental conditions and compare them to the literature.

Quantitative Data Summary

The following tables summarize key quantitative data for CGS 19755 to aid in experimental design and data interpretation.

Table 1: Binding Affinity of CGS 19755 for the NMDA Receptor

Parameter Value Assay Conditions Reference
Kd (High Affinity Site) 9 nM[3H]-CGS 19755 binding in rat brain membranes (centrifugation assay)[1]
Kd (Low Affinity Site) 200 nM[3H]-CGS 19755 binding in rat brain membranes (centrifugation assay)[1]
Kd (Single Site Model) 24 nM[3H]-CGS 19755 binding in rat brain membranes (filtration assay)[1]

Table 2: Inhibitory Potency of CGS 19755

Parameter Value Assay Reference
IC50 50 nMInhibition of [3H]-CPP binding to NMDA receptors[2]
IC50 (vs. L-glutamate) 100 nMInhibition of [3H]-CGS 19755 binding[1]
pA2 5.94Blockade of NMDA-evoked [3H]acetylcholine release[2]

Experimental Protocols

Protocol 1: Determining the On-Target Potency of CGS 19755 using a Functional Assay (Calcium Influx)

This protocol describes a cell-based assay to measure the inhibitory effect of CGS 19755 on NMDA receptor-mediated calcium influx.

Materials:

  • Cells expressing NMDA receptors (e.g., primary neurons or a stable cell line)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • CGS 19755

  • NMDA and glycine (co-agonist)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of CGS 19755 in assay buffer. Also, prepare a solution of NMDA and glycine.

  • Compound Incubation: Wash the cells to remove excess dye and add the CGS 19755 dilutions. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Receptor Activation and Measurement: Place the plate in the fluorescence plate reader. Add the NMDA/glycine solution to all wells simultaneously using an automated injector.

  • Data Acquisition: Measure the fluorescence intensity over time to capture the calcium influx.

  • Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the vehicle control (no CGS 19755) and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Identify Off-Target Engagement

CETSA is a powerful method to assess target engagement in a cellular context and can be adapted to identify off-target binding.

Materials:

  • Cells of interest

  • CGS 19755

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler or heating block

  • Equipment for protein quantification (e.g., Western blot or mass spectrometry)

Procedure:

  • Cell Treatment: Treat cultured cells with CGS 19755 or a vehicle control for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), followed by cooling at room temperature.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of a specific protein of interest (potential off-target) remaining in the soluble fraction at each temperature using Western blotting or quantify the entire soluble proteome using mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of CGS 19755 indicates a direct binding interaction.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CGS19755 CGS 19755 CGS19755->NMDAR Inhibits CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC ERK ERK CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, LTP, etc.) CREB->Gene_Expression

Caption: NMDA Receptor Signaling Pathway and the inhibitory action of CGS 19755.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: Unexpected Phenotype with CGS 19755 dose_response 1. Perform Dose-Response Curve start->dose_response is_it_high_conc Is effect only at high concentrations? dose_response->is_it_high_conc off_target_suspected Potential Off-Target Effect is_it_high_conc->off_target_suspected Yes on_target_validation 2. On-Target Validation is_it_high_conc->on_target_validation No off_target_suspected->on_target_validation rescue_exp Rescue Experiment (with NMDA/Glutamate) on_target_validation->rescue_exp struct_analog Use Structurally Distinct Antagonist on_target_validation->struct_analog genetic_kd Genetic Knockdown of NMDA Receptor on_target_validation->genetic_kd is_on_target Is phenotype consistent with on-target action? rescue_exp->is_on_target struct_analog->is_on_target genetic_kd->is_on_target off_target_id 3. Off-Target Identification is_on_target->off_target_id No end_on_target Phenotype is likely on-target is_on_target->end_on_target Yes cetsa Cellular Thermal Shift Assay (CETSA) off_target_id->cetsa kinase_screen Kinase Profiling off_target_id->kinase_screen affinity_chrom Affinity Chromatography - Mass Spectrometry off_target_id->affinity_chrom end Identify and Validate Off-Target(s) cetsa->end kinase_screen->end affinity_chrom->end

Caption: A logical workflow for investigating and identifying potential off-target effects of CGS 19755.

References

Technical Support Center: CGS 19755 Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting advice to mitigate the degradation of CGS 19755 (Selfotel) in experimental buffers. CGS 19755, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a valuable tool in neuroscience research.[1][2] However, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. While specific degradation studies on CGS 19755 are not extensively published, this guide draws upon general principles of chemical stability, knowledge of its structural class (piperidine-2-carboxylic acid derivative), and best practices for handling small molecules in research settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended buffer for working with CGS 19755?

A1: For in vitro NMDA receptor binding assays, buffers such as 50 mM Tris-HCl at a pH of 7.4 are commonly used.[3][4] For functional assays like electrophysiology, HEPES-buffered solutions are also a suitable choice.[5] The selection of the buffer should always be guided by the specific requirements of the experimental system.

Q2: How should I prepare and store CGS 19755 stock solutions?

A2: It is recommended to prepare high-concentration stock solutions in a suitable solvent, such as water or a buffer at a physiological pH.[6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[7] For short-term use, stock solutions can be kept at 4°C for a limited time, but stability under these conditions should be verified.

Q3: What are the primary factors that can cause CGS 19755 degradation?

A3: Based on general chemical principles and information on similar compounds, the main factors contributing to the degradation of CGS 19755 in experimental buffers are likely to be:

  • pH: Extremes in pH (highly acidic or alkaline conditions) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents in the buffer could potentially lead to the degradation of the molecule.

Q4: I am observing a decrease in the activity of CGS 19755 in my experiments over time. What could be the cause?

A4: A gradual loss of activity is a strong indicator of compound degradation in your experimental buffer. This could be due to one or a combination of the factors listed in Q3. It is crucial to re-evaluate your buffer preparation, storage conditions, and experimental workflow. Consider preparing fresh solutions more frequently and protecting them from light and elevated temperatures.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of CGS 19755.

This is a common problem that can often be traced back to compound instability.

Troubleshooting Workflow for Inconsistent Potency

start Start: Inconsistent CGS 19755 Potency check_stock Verify Stock Solution Integrity (Concentration & Purity) start->check_stock prep_fresh Prepare Fresh Stock Solution check_stock->prep_fresh If in doubt check_buffer_prep Review Buffer Preparation Protocol (pH, components, water quality) check_stock->check_buffer_prep If OK prep_fresh->check_buffer_prep prepare_fresh_buffer Prepare Fresh Buffer check_buffer_prep->prepare_fresh_buffer If issues found evaluate_storage Assess Storage Conditions (Temperature, light exposure) check_buffer_prep->evaluate_storage If OK prepare_fresh_buffer->evaluate_storage optimize_storage Optimize Storage (Aliquot, -80°C, protect from light) evaluate_storage->optimize_storage If suboptimal run_control Run Control Experiment (Fresh vs. Old Solution) evaluate_storage->run_control If optimal optimize_storage->run_control end_stable End: Potency Restored run_control->end_stable Fresh solution works end_unstable End: Degradation Confirmed (Consider alternative buffer or experimental design) run_control->end_unstable Both solutions fail

Caption: Troubleshooting workflow for inconsistent CGS 19755 potency.

Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).

The presence of new peaks in your analytical data that are not present in a freshly prepared sample strongly suggests the formation of degradation products.

Potential Degradation Pathway: Intramolecular Cyclization (Lactam Formation)

One plausible, though not definitively reported for CGS 19755, degradation pathway for piperidine-2-carboxylic acid derivatives is intramolecular cyclization to form a lactam. This is more likely to occur under conditions that favor nucleophilic attack of the secondary amine on the carboxylic acid group, such as in acidic or basic conditions, or upon heating.

Hypothetical Lactam Formation from CGS 19755

CGS19755 CGS 19755 (cis-4-phosphonomethyl-2- piperidine carboxylic acid) Lactam Hypothetical Lactam Degradant CGS19755->Lactam Intramolecular Cyclization (e.g., under heat, non-neutral pH)

Caption: Hypothetical degradation of CGS 19755 to a lactam.

Data Summary Tables

While specific quantitative stability data for CGS 19755 is scarce in the public domain, the following table provides a general framework for assessing stability and can be populated with in-house experimental data.

Table 1: Recommended Buffer Systems for CGS 19755 Experiments

ApplicationRecommended BufferTypical pH RangeReference(s)
In Vitro Binding AssaysTris-HCl7.4[3][4]
ElectrophysiologyHEPES-buffered saline7.2 - 7.4[1][8]
General Biochemical AssaysPhosphate-buffered saline (PBS)7.4General Use

Table 2: General Guidelines for Storage of CGS 19755 Solutions

Storage DurationRecommended TemperatureContainer TypeNotes
Long-term-80°CAmber glass vials or low-adhesion tubesAliquot to avoid freeze-thaw cycles.
Short-term4°CAmber glass vials or low-adhesion tubesUse within a few days; verify stability.
Working SolutionRoom TemperatureProtect from lightPrepare fresh daily for best results.

Experimental Protocols

Protocol 1: General Procedure for Assessing CGS 19755 Stability in a New Buffer

This protocol provides a framework for researchers to validate the stability of CGS 19755 in their specific experimental buffer.

  • Preparation of CGS 19755 Solution: Prepare a stock solution of CGS 19755 in the test buffer at a known concentration.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity. This serves as the baseline.

  • Incubation: Store the remaining solution under the intended experimental conditions (e.g., temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and analyze it using the same analytical method.

  • Data Analysis: Compare the concentration and purity of CGS 19755 at each time point to the initial measurement. A significant decrease in concentration or the appearance of new peaks indicates degradation.

Workflow for Stability Assessment

start Start: Assess Stability in New Buffer prep_solution Prepare CGS 19755 in Test Buffer start->prep_solution initial_analysis Analyze at Time Zero (HPLC/LC-MS) prep_solution->initial_analysis incubate Incubate under Experimental Conditions initial_analysis->incubate time_point_analysis Analyze at Subsequent Time Points incubate->time_point_analysis data_analysis Compare to Time Zero Data time_point_analysis->data_analysis stable Conclusion: Stable data_analysis->stable No significant change unstable Conclusion: Unstable (Modify buffer or conditions) data_analysis->unstable Degradation observed

Caption: Experimental workflow for assessing CGS 19755 stability.

Signaling Pathway

CGS 19755 acts as a competitive antagonist at the NMDA receptor, a key component of the glutamatergic signaling pathway. Understanding this pathway is essential for interpreting experimental results.

Simplified NMDA Receptor Signaling Pathway

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activates Signaling_cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_cascades Synaptic_plasticity Synaptic Plasticity (LTP/LTD) Signaling_cascades->Synaptic_plasticity CGS19755 CGS 19755 CGS19755->NMDA_R Blocks

Caption: CGS 19755 competitively antagonizes the NMDA receptor.

By following these guidelines and employing systematic troubleshooting, researchers can enhance the reliability of their experiments involving CGS 19755 and contribute to a deeper understanding of the glutamatergic system.

References

Technical Support Center: Validating the Specificity of CGS 19755 in a New Experimental Model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the specificity of CGS 19755 in a new experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CGS 19755?

A1: CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It functions by binding to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist, glutamate.[3][4] This competitive antagonism blocks the influx of calcium ions through the NMDA receptor channel, a critical step in many forms of synaptic plasticity and excitotoxicity.[3]

Q2: How specific is CGS 19755 for the NMDA receptor?

A2: CGS 19755 has demonstrated high selectivity for the NMDA receptor. In vitro binding studies have shown that it does not interact with 23 other receptor types, including the quisqualate and kainate subtypes of glutamate receptors.[2][4] It also shows no affinity for central benzodiazepine receptors.[5] However, as with any pharmacological agent, the potential for off-target effects increases with concentration.[4]

Q3: I am not observing the expected inhibitory effect of CGS 19755 in my new model. What could be the issue?

A3: There are several potential reasons for a lack of effect:

  • Insufficient Concentration: Your experimental system may require a higher concentration of CGS 19755 due to factors like tissue penetration. It is crucial to perform a dose-response curve to determine the effective concentration in your specific model.[4]

  • Compound Degradation: CGS 19755 solutions may not be stable over long periods or with improper storage. It is recommended to prepare fresh solutions for each experiment.[4]

  • Administration Route: CGS 19755 is not very active when administered orally.[1][6] Intravenous or intraperitoneal administration is generally more effective.[1][6][7]

Q4: I am observing an unexpected increase in neuronal firing after applying CGS 19755. Why is this happening?

A4: This paradoxical effect could be due to a few factors:

  • Off-Target Effects at High Concentrations: Using an excessively high concentration of CGS 19755 can lead to non-specific binding and unintended biological consequences.[4] Performing a dose-response curve to find the lowest effective dose is critical.[4]

  • Homeostatic Plasticity: Prolonged blockade of NMDA receptors can sometimes lead to compensatory mechanisms in the neuronal circuit, resulting in hyperexcitability. Consider analyzing the time course of the effect and using shorter application times.[4]

  • Disinhibition of Neuronal Circuits: CGS 19755 might be preferentially inhibiting tonically active inhibitory interneurons, leading to a net disinhibition of the circuit.[4]

Q5: How can I definitively confirm that the effects I see are due to specific NMDA receptor antagonism?

A5: Including proper experimental controls is essential for validating specificity:

  • Agonist Rescue: A key control is to attempt to rescue the effect of CGS 19755 by applying a high concentration of an NMDA receptor agonist, such as NMDA or glutamate. If the effect of CGS 19755 is reversed or diminished, it provides strong evidence for a competitive interaction at the NMDA receptor.[4]

Troubleshooting Guides

Issue 1: Variability in Experimental Results
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Drug Preparation Prepare fresh CGS 19755 solutions for each experiment from a high-purity stock. Verify the purity of the compound if necessary.[4]Consistent and reproducible antagonist activity.
Fluctuations in Experimental Conditions Standardize all experimental parameters, including temperature, pH, and incubation times.Reduced variability between experimental runs.
Biological Variability Increase the sample size to ensure statistical power and account for inherent biological differences.More robust and statistically significant data.
Issue 2: Poor Bioavailability in an in vivo Model
Potential Cause Troubleshooting Step Expected Outcome
Ineffective Administration Route CGS 19755 has poor oral bioavailability.[1][6] Switch to intraperitoneal (i.p.) or intravenous (i.v.) administration.[6][7]Improved drug delivery to the central nervous system and observable effects.
Blood-Brain Barrier Penetration While CGS 19755 can cross the blood-brain barrier, the extent may vary.[7][8] Consider co-administration with agents that enhance BBB permeability if appropriate for the model.Increased brain concentration of CGS 19755.
Inappropriate Dosing Perform a dose-escalation study to determine the optimal dose for your specific animal model and desired effect.[6][7]A clear dose-dependent effect on the target endpoint.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of CGS 19755
Parameter Value Preparation Reference
IC₅₀ (vs. [³H]CPP binding) 50 nMRat striatal slices[2]
pA₂ (vs. NMDA-evoked [³H]ACh release) 5.94Rat striatal slices[2][9]
Kᵈ (high affinity) 9 nMTriton-treated rat brain synaptic membranes[10]
Kᵈ (low affinity) 200 nMTriton-treated rat brain synaptic membranes[10]
Table 2: In Vivo Efficacy of CGS 19755 in Preclinical Models
Animal Model Species Administration Route Effective Dose Range Key Efficacy Metric Reference
Maximal Electroshock Seizure Rati.p.ED₅₀ = 3.8 mg/kgInhibition of convulsions[2]
Maximal Electroshock Seizure Mousei.p.ED₅₀ = 2.0 mg/kgInhibition of convulsions[2]
NMDA-induced Convulsions Mousei.p.ED₅₀ ≈ 2 mg/kgBlockade of convulsions[6]
Sound-induced Seizures DBA/2 Micei.p.Complete block at 0.1 mmol/kgBlockade of wild running[9]
Global Cerebral Ischemia Gerbili.p.10 - 30 mg/kg (repeated doses)Reduced hippocampal damage[7]
Focal Cerebral Ischemia Rati.v.10 mg/kg bolus + 5 mg/kg/h infusionReduced cortical infarct volume[7]
Anxiety (Conflict Test) Rati.p.1.73 mg/kgIncreased conflict responding[6]

Experimental Protocols

Protocol 1: Validating Competitive Antagonism using Electrophysiology
  • Preparation: Prepare brain slices or cultured neurons from your experimental model.

  • Recording Setup: Establish a whole-cell patch-clamp recording configuration.

  • Baseline NMDA Current: Apply a known concentration of NMDA (e.g., 100 µM) to the cell via a rapid perfusion system to evoke a baseline inward current.

  • CGS 19755 Application: Co-apply NMDA with increasing concentrations of CGS 19755 and record the resulting currents.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different CGS 19755 concentrations. Plot a concentration-response curve to determine the IC₅₀ value.

  • Schild Analysis (Optional): To confirm competitive antagonism, measure the dose-ratio at different antagonist concentrations and perform a Schild analysis.[3]

Protocol 2: In Vivo Validation of Specificity in a Seizure Model
  • Animal Model: Use a relevant rodent model of seizures (e.g., maximal electroshock or NMDA-induced seizures).

  • Drug Administration: Administer CGS 19755 via intraperitoneal injection at a range of doses determined from a dose-response study. Include a vehicle control group.

  • Seizure Induction: At the time of predicted peak drug effect (e.g., 30 minutes post-injection), induce seizures using the appropriate method.

  • Behavioral Observation: Observe the animals for seizure activity and score the severity based on a standardized scale (e.g., Racine scale). For maximal electroshock, the endpoint is often the presence or absence of tonic hindlimb extension.[3]

  • Agonist Reversal: In a separate cohort, co-administer a high dose of NMDA with an effective dose of CGS 19755 to determine if the anticonvulsant effect can be overcome.

  • Data Analysis: Calculate the percentage of animals protected from seizures at each dose of CGS 19755 and determine the ED₅₀.[3] Compare seizure scores between the CGS 19755, vehicle, and CGS 19755 + NMDA groups.

Mandatory Visualization

NMDA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_receptor NMDA Receptor Glutamate Glutamate Release Release Glutamate->Release NMDA_R Glutamate Site Glycine Site Ion Channel Ca_Influx Ca²⁺ Influx NMDA_R:ion->Ca_Influx Opens Downstream Downstream Signaling (e.g., nNOS, CREB) Ca_Influx->Downstream Activates CGS19755 CGS 19755 CGS19755->NMDA_R:glu Competitively Blocks Release->NMDA_R:glu Binds

Caption: Mechanism of CGS 19755 as a competitive NMDA receptor antagonist.

Experimental_Workflow cluster_vitro In Vitro Validation cluster_vivo In Vivo Validation prep_vitro Prepare Neuronal Culture or Brain Slices patch Whole-Cell Patch Clamp prep_vitro->patch apply_nmda Apply NMDA patch->apply_nmda apply_cgs Co-apply NMDA + CGS 19755 apply_nmda->apply_cgs analyze_vitro Analyze Current Inhibition (IC₅₀) apply_cgs->analyze_vitro rescue_vitro Agonist Rescue with Excess NMDA apply_cgs->rescue_vitro is_specific Is the effect specific? analyze_vitro->is_specific rescue_vitro->is_specific prep_vivo Select Animal Model admin_cgs Administer CGS 19755 vs. Vehicle prep_vivo->admin_cgs induce Induce Pathological Event (e.g., Seizure, Ischemia) admin_cgs->induce rescue_vivo Agonist Reversal with NMDA admin_cgs->rescue_vivo observe Observe Behavioral/ Physiological Endpoint induce->observe analyze_vivo Analyze Efficacy (ED₅₀) observe->analyze_vivo analyze_vivo->is_specific rescue_vivo->induce rescue_vivo->is_specific conclusion Specificity Validated is_specific->conclusion

Caption: Workflow for validating the specificity of CGS 19755.

References

Refining CGS 19755 administration techniques for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of CGS 19755 (Selfotel) to achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CGS 19755?

A1: CGS 19755, also known as Selfotel, is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4][5][6] During events like ischemic stroke, excessive release of the neurotransmitter glutamate leads to overactivation of NMDA receptors. This overactivation causes a massive influx of calcium ions into neurons, triggering a cascade of events that result in neuronal damage and death. CGS 19755 works by competitively binding to the NMDA receptor, thereby blocking glutamate from binding and mitigating this excitotoxic cascade.[2][6]

Q2: What are the common routes of administration for CGS 19755 in preclinical studies?

A2: In animal models, CGS 19755 is most commonly administered systemically via intravenous (i.v.) or intraperitoneal (i.p.) injections.[2][6][7] The choice of administration route can impact the bioavailability and concentration of the compound in the brain.[6] Oral administration has been shown to be largely ineffective.[4][8]

Q3: What are the known side effects associated with CGS 19755 administration?

A3: Clinical trials have shown that CGS 19755 can cause dose-dependent central nervous system (CNS) adverse effects.[1][2] These can include agitation, hallucinations, confusion, paranoia, and delirium.[1][2][9] At lower doses (e.g., 1.5 mg/kg in humans), these effects are generally milder and manageable.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent or lack of neuroprotective effect observed in our animal model.

  • Possible Cause A: Suboptimal Dosage.

    • Solution: The effective dose of CGS 19755 can vary significantly between animal models and the type of injury being studied. Preclinical studies in animal models of stroke have used doses ranging from 10 to 40 mg/kg, while traumatic brain injury models have used 3 to 30 mg/kg.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.

  • Possible Cause B: Administration Outside the Therapeutic Window.

    • Solution: CGS 19755 has a narrow therapeutic window and is most effective when administered shortly after the ischemic or traumatic insult.[1][2] Efficacy has been demonstrated when administered within minutes to a few hours post-injury.[2][6] If your protocol involves delayed administration, you may be missing the therapeutic window. Consider administering the compound closer to the time of injury.

  • Possible Cause C: Insufficient Brain Penetration.

    • Solution: While CGS 19755 can cross the blood-brain barrier (BBB), its uptake into the brain can be slow.[2][6] Intravenous administration may provide more rapid and consistent brain concentrations compared to intraperitoneal injection.[6] Consider the route of administration and ensure the vehicle used for dissolution is appropriate and does not hinder BBB penetration.

Issue 2: Animals are exhibiting severe adverse effects, such as agitation or seizures.

  • Possible Cause A: Dose is too high.

    • Solution: The adverse effects of CGS 19755 are dose-dependent.[1][2] If you are observing severe side effects, it is likely that the dose is in the toxic range for your specific animal model and strain. Reduce the dosage and perform a dose-escalation study to find a balance between efficacy and tolerability.

  • Possible Cause B: Interaction with other administered drugs.

    • Solution: CGS 19755 has been shown to interact with certain general anesthetics, potentiating their effects.[7] Review all compounds being administered to the animals and investigate potential drug-drug interactions. If possible, use anesthetic agents that are known to have minimal interaction with NMDA receptor antagonists.

Data Presentation

Table 1: Summary of CGS 19755 Efficacy in Preclinical Ischemia Models

Animal ModelSpeciesAdministration RouteDosage RangeOutcome
Global Cerebral IschemiaGerbili.p.10-30 mg/kgReduced hippocampal damage[2]
Global Cerebral IschemiaRati.p.10-30 mg/kgNeuroprotection observed[1]
Focal Ischemia (MCAO)Rati.v.10 mg/kgReduced infarct size[1]
Spinal Cord IschemiaRabbiti.v.30 mg/kgSignificant efficacy when given 5 minutes post-ischemia[2]

Table 2: Summary of Tolerated Doses in Clinical Studies

Study PopulationAdministration RouteMaximum Tolerated DoseObserved Adverse Effects
Acute Ischemic Stroke Patientsi.v. (single dose)1.5 mg/kgMild agitation, hallucinations, confusion[1][9]
Neurosurgery Patientsi.v. (single dose)2.0 mg/kgReversible side effects including ataxia and dizziness[10]
Severe Head Injury Patientsi.v. (two doses, 24h apart)≤ 3-5 mg/kgAcceptable safety and tolerability[11]

Experimental Protocols

Protocol 1: Administration of CGS 19755 in a Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

  • Animal Preparation: Anesthetize male Wistar or Sprague-Dawley rats.

  • Surgical Procedure: Induce focal cerebral ischemia via occlusion of the middle cerebral artery (MCA).

  • Drug Preparation: Dissolve CGS 19755 in a sterile saline solution to the desired concentration.

  • Drug Administration: Administer CGS 19755 intravenously (e.g., via the tail vein) at a dose of 10 mg/kg, 5 minutes after the onset of MCAO.[1]

  • Monitoring: Continuously monitor physiological parameters (e.g., body temperature, heart rate) throughout the experiment.

  • Reperfusion: After the desired period of occlusion, reperfusion may be initiated.

  • Outcome Assessment: Assess infarct volume at a predetermined time point (e.g., 24 or 48 hours) post-MCAO using histological staining (e.g., TTC staining). Neurological deficit scores can also be evaluated.

Mandatory Visualizations

CGS19755_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds & Activates CGS19755 CGS 19755 (Selfotel) CGS19755->NMDA_Receptor Competitively Blocks Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Channel (Ca²⁺ Influx) Excitotoxicity Excitotoxicity & Neuronal Death Ca_ion->Excitotoxicity Initiates Cascade CGS19755_Experimental_Workflow start Start animal_prep Animal Preparation (e.g., Anesthesia) start->animal_prep ischemic_insult Induce Ischemic Insult (e.g., MCAO) animal_prep->ischemic_insult drug_admin CGS 19755 Administration (i.v. or i.p.) ischemic_insult->drug_admin monitoring Physiological Monitoring drug_admin->monitoring reperfusion Reperfusion (Optional) monitoring->reperfusion outcome Outcome Assessment (e.g., Infarct Volume, Behavior) reperfusion->outcome end End outcome->end CGS19755_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or No Effect Observed dose Is the dose optimal? start->dose timing Is administration within the therapeutic window? start->timing route Is the administration route appropriate? start->route dose_response Perform dose-response study dose->dose_response No adjust_timing Administer closer to the time of insult timing->adjust_timing No change_route Consider i.v. for more consistent brain levels route->change_route No

References

Validation & Comparative

CGS 19755: A Comparative Analysis of Potency Against Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of CGS 19755, a competitive NMDA receptor antagonist, with other key antagonists acting through different mechanisms: the non-competitive channel blockers ketamine and MK-801, and the uncompetitive channel blocker memantine. The information is supported by experimental data to facilitate an objective evaluation of these compounds.

Quantitative Comparison of Potency

The potency of NMDA receptor antagonists is typically determined by their ability to inhibit the binding of a radiolabeled ligand (in binding assays, yielding a Ki value) or to block the functional response to an NMDA receptor agonist (in functional assays, yielding an IC50 or pA2 value). The following tables summarize the available quantitative data for CGS 19755 and its comparators. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.

Compound Antagonist Type Assay Type Potency (IC50/Ki/pA2) Reference
CGS 19755 Competitive[3H]CPP BindingIC50: 50 nM[1]
[3H]CGS 19755 BindingIC50: 100 nM[2]
NMDA-evoked [3H]ACh releasepA2: 5.94[1]
Neuroprotection Assay (vs. NMDA)IC50: 1.1 µM[3]
MK-801 Non-competitiveNeuroprotection Assay (vs. NMDA)IC50: 155 nM[3]
Ketamine Non-competitiveElectrophysiology (whole-cell patch clamp)IC50: ~1-5 µM
Memantine UncompetitiveElectrophysiology (whole-cell patch clamp)IC50: ~1-10 µM

Note: IC50 (half maximal inhibitory concentration), Ki (inhibitory constant), and pA2 (a measure of antagonist potency) are all indicators of the antagonist's efficacy. Lower values generally indicate higher potency. The data presented are from various preclinical studies and the specific experimental conditions should be considered when making comparisons.

Experimental Methodologies

Radioligand Binding Assay for Competitive Antagonists (e.g., CGS 19755)

This assay measures the ability of a test compound to displace a radiolabeled competitive antagonist from the NMDA receptor.

Protocol Outline:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus) through a series of homogenization and centrifugation steps.[2]

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [3H]CPP or [3H]CGS 19755) and varying concentrations of the unlabeled test compound (e.g., CGS 19755).[1][2]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes prep2->prep3 assay1 Incubate membranes with radioligand and test compound prep3->assay1 assay2 Separate bound and free ligand via filtration assay1->assay2 assay3 Quantify radioactivity assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value analysis2->analysis3

Experimental workflow for a radioligand binding assay.

Functional Assays for NMDA Receptor Antagonists

Functional assays measure the ability of an antagonist to inhibit the physiological response mediated by the NMDA receptor, such as ion flux or changes in membrane potential.

Electrophysiology (Whole-cell Patch Clamp):

  • Cell Preparation: Neurons are isolated and cultured, or acute brain slices are prepared.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ion channel currents.

  • Agonist Application: An NMDA receptor agonist (e.g., NMDA or glutamate) is applied to the cell to evoke an inward current.

  • Antagonist Application: The antagonist is co-applied with the agonist at various concentrations.

  • Data Analysis: The reduction in the agonist-evoked current by the antagonist is measured to determine the IC50 value.

Calcium Flux Assay:

  • Cell Loading: Cultured neurons or cell lines expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye.

  • Agonist Stimulation: The cells are stimulated with an NMDA receptor agonist.

  • Fluorescence Measurement: The influx of calcium upon receptor activation leads to an increase in fluorescence, which is measured using a fluorescence plate reader or microscope.

  • Antagonist Inhibition: The assay is repeated in the presence of varying concentrations of the antagonist to determine its ability to block the calcium influx.

  • Data Analysis: The IC50 value is calculated based on the inhibition of the fluorescence signal.

Mechanism of Action and Signaling Pathway

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and neuronal communication. Their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a voltage-dependent magnesium (Mg2+) block. Upon activation, the channel opens, allowing the influx of calcium (Ca2+) and sodium (Na+) ions, which triggers downstream signaling cascades.

NMDA receptor antagonists interfere with this process at different sites:

  • Competitive antagonists , like CGS 19755, bind to the glutamate binding site on the GluN2 subunit, directly preventing glutamate from activating the receptor.

  • Non-competitive channel blockers , such as ketamine and MK-801, bind to a site within the ion channel pore (the phencyclidine (PCP) site), physically obstructing the flow of ions even when the receptor is activated by agonists.

  • Uncompetitive channel blockers , like memantine, also bind within the ion channel but have a strong dependence on the channel being open. They typically have a faster off-rate compared to non-competitive blockers.

G cluster_receptor NMDA Receptor receptor Glutamate Site (GluN2) Channel Pore (PCP Site) Co-agonist Site (GluN1) CGS19755 CGS 19755 (Competitive) CGS19755->receptor:g Blocks Ketamine_MK801 Ketamine / MK-801 (Non-competitive) Ketamine_MK801->receptor:p Blocks Memantine Memantine (Uncompetitive) Memantine->receptor:p Blocks (open channel) Glutamate Glutamate Glutamate->receptor:g Binds

Binding sites of different NMDA receptor antagonists.

The downstream signaling cascade initiated by NMDA receptor activation is complex and involves the activation of various calcium-dependent enzymes, such as calmodulin-dependent protein kinase II (CaMKII) and calcineurin, leading to changes in gene expression and synaptic strength. By blocking the initial calcium influx, NMDA receptor antagonists prevent the activation of these downstream pathways.

G Glutamate Glutamate & Co-agonist Binding NMDA_Activation NMDA Receptor Activation Glutamate->NMDA_Activation Depolarization Membrane Depolarization (Mg2+ block removal) Depolarization->NMDA_Activation Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx Signaling Downstream Signaling (e.g., CaMKII activation) Ca_Influx->Signaling Plasticity Synaptic Plasticity & Gene Expression Signaling->Plasticity Antagonist NMDA Antagonist Antagonist->NMDA_Activation Blocks

Simplified NMDA receptor signaling pathway and antagonist intervention.

References

A Comparative Guide to CGS 19755 and Other cis-4-Phosphonomethyl-2-Piperidine Carboxylic Acid Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CGS 19755 (Selfotel) and other notable cis-4-phosphonomethyl-2-piperidine carboxylic acid derivatives that act as competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to CGS 19755 and its Analogs

CGS 19755 is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1] By competing with glutamate for its binding site on the GluN2 subunit of the NMDA receptor, CGS 19755 and its derivatives can modulate neuronal excitability. This mechanism of action has made them subjects of intense investigation for their potential therapeutic applications in a range of neurological disorders characterized by excessive NMDA receptor activation, such as epilepsy, and in conditions of excitotoxic neuronal injury, including stroke and traumatic brain injury.[1][2]

The rigid structure of the piperidine ring in CGS 19755, a conformationally constrained analog of 2-amino-5-phosphonopentanoic acid (AP5), contributes to its high affinity and selectivity for the NMDA receptor.[3][4] This guide will compare CGS 19755 with other derivatives of the cis-4-phosphonomethyl-2-piperidine carboxylic acid scaffold, focusing on their in vitro and in vivo pharmacological properties.

Comparative Performance Data

The following tables summarize the available quantitative data for CGS 19755 and related compounds. Direct comparisons should be made with caution, as experimental conditions may vary between studies.

In Vitro Binding Affinity and Functional Antagonism

The potency of these compounds is typically assessed through radioligand binding assays, which measure their ability to displace a labeled ligand from the NMDA receptor, and through electrophysiological methods that quantify their ability to inhibit NMDA-induced currents in neurons.

CompoundRadioligandAssay TypeIC50 (nM)Ki (nM)Reference
CGS 19755 [³H]CPPRat brain membranes50-[1]
CGS 19755 [³H]CGS 19755Rat brain membranes100-[3]
LY 233053 [³H]CGS 19755Cortical wedges-67 ± 6

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant, a measure of binding affinity.

In Vivo Efficacy

The therapeutic potential of these compounds is often evaluated in animal models of neurological disorders. Key parameters include the effective dose (ED50) for anticonvulsant activity and the ability to reduce neuronal damage in models of ischemia.

CompoundAnimal ModelEndpointRoute of AdministrationEffective Dose (mg/kg)Reference
CGS 19755 Mouse (NMDA-induced convulsions)Anticonvulsanti.p.2
CGS 19755 Rat (Maximal electroshock)Anticonvulsanti.p.3.8[1]
CGS 19755 Rat (Focal ischemia)Neuroprotection (infarct volume reduction)i.v.10 (bolus) + 5 (infusion)[5]
LY 233053 Rabbit (Spinal cord ischemia)Neuroprotectioni.v.100[6]
MDL 100,453 Rat (Focal ischemia)Neuroprotection (infarct volume reduction)i.v.100 (bolus) + 100 (infusion)[7]

i.p.: intraperitoneal; i.v.: intravenous.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate Action Potential NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds CGS_19755 CGS 19755 CGS_19755->NMDA_Receptor Competitively Binds (Antagonism) Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Binding Site Ca_Influx Ca²⁺ Influx (Blocked) Ion_Channel->Ca_Influx Excitotoxicity Excitotoxicity (Inhibited) Ca_Influx->Excitotoxicity

Competitive Antagonism at the NMDA Receptor

Radioligand_Binding_Workflow Start Start: Prepare Brain Membrane Homogenate Incubation Incubate Membranes with Radioligand ([³H]CGS 19755) and Test Compound Start->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioligand (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Determine IC50/Ki Quantification->Analysis End End: Determine Binding Affinity Analysis->End

Radioligand Binding Assay Workflow

Electrophysiology_Workflow Start Start: Prepare Neuronal Culture or Brain Slice Patch Establish Whole-Cell Patch Clamp Configuration Start->Patch Baseline Record Baseline NMDA-induced Currents Patch->Baseline Application Apply Test Compound (e.g., CGS 19755) Baseline->Application Recording Record NMDA-induced Currents in Presence of Compound Application->Recording Analysis Data Analysis: Determine % Inhibition/IC50 Recording->Analysis End End: Determine Functional Antagonist Potency Analysis->End

Whole-Cell Patch-Clamp Electrophysiology Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay ([³H]CGS 19755)

This protocol is adapted from studies characterizing the binding of competitive NMDA receptor antagonists.[3]

1. Membrane Preparation:

  • Rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in fresh buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer

    • A fixed concentration of radioligand (e.g., [³H]CGS 19755)

    • Varying concentrations of the unlabeled test compound (e.g., CGS 19755 or its derivatives)

    • The prepared brain membrane suspension.

  • For determining non-specific binding, a high concentration of an unlabeled NMDA receptor ligand (e.g., L-glutamate) is used instead of the test compound.

3. Incubation and Filtration:

  • The plate is incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The filters are placed in scintillation vials with scintillation cocktail.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for assessing the functional antagonism of NMDA receptors in cultured neurons or brain slices.

1. Preparation of Cells:

  • Primary neuronal cultures are prepared from embryonic rodent brains, or acute brain slices are prepared from young adult rodents.

  • The cells or slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.

2. Patch-Clamp Recording:

  • A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular environment of a neuron.

  • The micropipette is carefully guided to the surface of a neuron under a microscope.

  • A tight seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is then ruptured by applying gentle suction, establishing the whole-cell configuration, which allows for the measurement of ionic currents across the entire cell membrane.

3. NMDA Receptor Current Evocation and Drug Application:

  • The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).

  • NMDA receptor-mediated currents are evoked by the local application of NMDA and a co-agonist (e.g., glycine or D-serine).

  • After recording a stable baseline current, the test compound (e.g., CGS 19755) is applied to the bath or locally via a perfusion system.

  • NMDA-evoked currents are then recorded in the presence of the antagonist.

4. Data Analysis:

  • The amplitude of the NMDA-evoked current before and after the application of the antagonist is measured.

  • The percentage of inhibition is calculated for various concentrations of the antagonist.

  • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Conclusion

CGS 19755 and its derivatives represent a significant class of competitive NMDA receptor antagonists with demonstrated preclinical efficacy in models of epilepsy and ischemic neuroprotection. The data presented in this guide highlight the potent activity of these compounds. The choice of a specific derivative for further research or development will depend on a careful consideration of its in vitro potency, in vivo efficacy, pharmacokinetic properties, and safety profile. The provided experimental protocols offer a foundation for the continued investigation and comparison of these and other novel NMDA receptor modulators.

References

A Comparative Guide to CGS 19755: Validating its Selective Antagonism of NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication, is a critical target for therapeutic interventions in various neurological and psychiatric disorders.[1] However, the development of NMDA receptor antagonists has been challenging due to significant side effects, including psychotomimetic and cognitive adverse events.[1] This guide provides a comparative analysis of CGS 19755 (Selfotel), a competitive NMDA receptor antagonist, against other notable antagonists such as ketamine, memantine, and D-AP5. This analysis is supported by experimental data to facilitate an objective evaluation of these compounds.

Comparative Analysis of NMDA Receptor Antagonists

CGS 19755 is a potent and selective competitive antagonist at NMDA receptors.[2] Unlike uncompetitive antagonists like ketamine and memantine which block the ion channel, CGS 19755 competes with the agonist glutamate for its binding site. This difference in mechanism contributes to their varying pharmacological profiles and clinical outcomes.

CompoundMechanism of ActionBinding Affinity (Ki or IC50)Selectivity
CGS 19755 CompetitiveIC50 = 50 nM for [3H]CPP binding[3][4]Selective for NMDA receptors over quisqualate and kainate receptors and 23 other receptor types.[3][4]
Ketamine Uncompetitive Channel BlockerKi ≈ 0.5 µM[5]Also interacts with other receptors including opioid and monoamine transporters.
Memantine Uncompetitive Channel BlockerKi ≈ 1 µM[5]Low affinity, voltage-dependent antagonist.
D-AP5 CompetitiveKi ≈ 1.93 µM[5]A standard selective NMDA receptor antagonist used in research.

Experimental Validation Protocols

The validation of selective NMDA receptor antagonism involves a series of in vitro and in vivo experiments to characterize the compound's binding affinity, potency, selectivity, and functional effects.

1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[6]

  • Objective: To determine the binding affinity (Ki) of CGS 19755 and other antagonists for the NMDA receptor.

  • Methodology:

    • Membrane Preparation: Synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus).

    • Incubation: The membranes are incubated with a specific radioligand for the NMDA receptor (e.g., [3H]CGP 39653 or [3H]CPP) and varying concentrations of the unlabeled antagonist (the "competitor").[7]

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.[6]

    • Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. Electrophysiological Recordings

Electrophysiology is used to assess the functional effects of antagonists on NMDA receptor-mediated synaptic transmission.

  • Objective: To confirm the antagonistic activity and mechanism of action of CGS 19755 at the NMDA receptor.

  • Methodology:

    • Slice Preparation: Acute brain slices (e.g., hippocampal slices) are prepared from rodents.

    • Recording: Whole-cell patch-clamp recordings are made from neurons to measure excitatory postsynaptic currents (EPSCs) mediated by NMDA receptors.[8]

    • Drug Application: NMDA is applied to evoke a current, and the effect of the antagonist on this current is measured. For competitive antagonists like CGS 19755, a parallel rightward shift in the NMDA concentration-response curve is expected.[3][4]

    • Synaptic Transmission: The effect of the antagonist on synaptically evoked NMDA receptor-mediated EPSCs is also examined.

3. In Vivo Behavioral Assays

In vivo models are crucial for evaluating the physiological and potential therapeutic effects of NMDA receptor antagonists, as well as their side-effect profiles.

  • Objective: To assess the anticonvulsant, anxiolytic, and neuroprotective effects of CGS 19755, and to compare its side-effect profile with other antagonists.

  • Methodology:

    • Anticonvulsant Activity: The ability of the antagonist to protect against seizures induced by maximal electroshock or chemical convulsants like picrotoxin is assessed.[3]

    • Anxiolytic Activity: Models such as the elevated plus-maze or conflict tests are used to evaluate anti-anxiety effects.[9]

    • Neuroprotection: The antagonist's ability to reduce neuronal damage in animal models of stroke or neurodegenerative diseases is investigated.[2][10]

    • Side-Effect Profile: Behavioral tests are used to assess motor coordination (e.g., rotarod test) and psychotomimetic-like effects.[9]

Comparative Side Effect Profiles

Clinical trials have highlighted the different side-effect profiles of various NMDA receptor antagonists.[1]

Side EffectCGS 19755KetamineMemantine
Psychotomimetic Effects Frequent, dose-dependent (hallucinations, agitation)[1]Common, especially at higher doses[1]Rare[1]
Cognitive Impairment Dose-dependent (confusion, paranoia)[1]Can cause dissociation and memory impairment.Less pronounced, may improve cognition in some conditions.
Motor Effects Can impair motor coordination at higher doses.[9]Can cause dizziness and ataxia.Generally well-tolerated with minimal motor side effects.

Visualizing Mechanisms and Workflows

To better understand the underlying biology and experimental processes, the following diagrams illustrate the NMDA receptor signaling pathway and a typical workflow for validating a selective antagonist.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor Glutamate Binding Site Glycine Binding Site Ion Channel Glutamate->NMDA_Receptor:GluN2 Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor:GluN1 Binds CGS19755 CGS 19755 (Competitive Antagonist) CGS19755->NMDA_Receptor:GluN2 Blocks Ketamine Ketamine/Memantine (Uncompetitive Antagonist) Ketamine->NMDA_Receptor:Channel Blocks Ca_ion Ca²⁺ Influx NMDA_Receptor:Channel->Ca_ion Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates

Caption: NMDA Receptor Signaling Pathway and Antagonist Binding Sites.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) Electro Electrophysiology (Confirm functional antagonism) Binding->Electro Selectivity Selectivity Panel (Assess off-target binding) Electro->Selectivity PK Pharmacokinetics (Determine brain penetration) Selectivity->PK Efficacy Efficacy Models (e.g., Anticonvulsant, Neuroprotection) PK->Efficacy SideEffects Side Effect Profiling (e.g., Motor coordination, Behavior) Efficacy->SideEffects Clinical Clinical Trials SideEffects->Clinical Start Compound Synthesis (CGS 19755) Start->Binding

Caption: Experimental Workflow for Validating a Selective NMDA Receptor Antagonist.

Conclusion

CGS 19755 is a potent and selective competitive NMDA receptor antagonist.[2][3][4] Its distinct mechanism of action compared to uncompetitive antagonists like ketamine and memantine results in a different pharmacological and side-effect profile. While showing promise in preclinical models for its anticonvulsant and neuroprotective effects, its clinical development was hampered by dose-dependent psychotomimetic and cognitive side effects.[1][2] This comparative guide underscores the importance of a thorough preclinical validation process, employing a combination of in vitro and in vivo assays, to fully characterize the therapeutic potential and liabilities of novel NMDA receptor modulators. Future research may focus on developing antagonists with improved selectivity for specific NMDA receptor subtypes to minimize adverse effects while retaining therapeutic efficacy.

References

CGS 19755: A Comparative Analysis of its Cross-reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and cross-reactivity of CGS 19755, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information is intended for researchers and professionals in the field of neuroscience and drug development to facilitate an objective evaluation of CGS 19755's performance and selectivity against other neurotransmitter receptors.

High Selectivity Profile of CGS 19755

CGS 19755, also known as Selfotel, is recognized for its high affinity and selectivity for the NMDA receptor.[1][2] It functions as a competitive antagonist, binding to the glutamate recognition site on the NMDA receptor complex.[3] This action effectively blocks the ion channel, preventing the influx of calcium and sodium ions that mediate the receptor's excitatory effects.

Experimental data consistently demonstrates that CGS 19755 possesses a nanomolar affinity for the NMDA receptor. In vitro studies have reported IC50 values for the inhibition of [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]-CPP) binding to NMDA receptors to be approximately 50 nM.[3] Functional assays have shown a pA2 value of around 5.94, further confirming its potent competitive antagonism at the NMDA receptor.[1]

Crucially, extensive screening of CGS 19755 against a broad panel of other neurotransmitter receptors has revealed a remarkable lack of cross-reactivity. While the comprehensive quantitative data for the full panel of 23 tested receptors is not detailed in publicly available literature, studies explicitly state that CGS 19755 does not interact with several key receptor types, including:

  • Ionotropic Glutamate Receptors: No significant affinity for AMPA and kainate receptors has been observed.[3]

  • GABAergic Receptors: CGS 19755 has been shown to lack affinity for central benzodiazepine receptors, which are allosteric modulators of the GABAA receptor.

  • Other Neurotransmitter Receptors: Although the specific data is not provided, it is reported that CGS 19755 did not interact with a panel of 23 other receptors, which typically includes a range of adrenergic, dopaminergic, serotonergic, cholinergic, and opioid receptors.[3]

This high degree of selectivity makes CGS 19755 a valuable pharmacological tool for isolating and studying the specific roles of the NMDA receptor in physiological and pathological processes.

Comparative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of CGS 19755 for the NMDA receptor and its lack of interaction with other key neurotransmitter receptors.

Receptor TargetLigand/AssayTest SystemAffinity MetricValueReference
NMDA Receptor [3H]-CPP BindingRat brain membranesIC5050 nM[3]
NMDA Receptor NMDA-evoked [3H]acetylcholine releaseRat striatal slicespA25.94[1]
Quisqualate Receptor Receptor Binding Assays--No interaction[3]
Kainate Receptor Receptor Binding Assays--No interaction[3]
Benzodiazepine Receptor [3H]flunitrazepam binding--No interaction

Experimental Methodologies

To ensure a comprehensive understanding of the presented data, this section details the typical experimental protocols used to assess the binding affinity and cross-reactivity of compounds like CGS 19755.

Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the IC50 value of CGS 19755 for the NMDA receptor.

Materials:

  • Radioligand: [3H]-CPP (a potent and selective NMDA receptor antagonist)

  • Tissue Preparation: Crude synaptic membranes prepared from rat forebrain.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: A range of concentrations of CGS 19755.

  • Displacer: A high concentration of a non-radiolabeled NMDA receptor ligand (e.g., L-glutamate) to determine non-specific binding.

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Aliquots of the rat brain membrane preparation are incubated in the assay buffer with a fixed concentration of [3H]-CPP and varying concentrations of CGS 19755. A parallel set of tubes containing the radioligand and the displacer is used to determine non-specific binding.

  • Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are rapidly washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the CGS 19755 concentration. An IC50 value, the concentration of CGS 19755 that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

Visualizing the Molecular Interactions and Experimental Process

To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 CGS19755 CGS 19755 CGS19755->NMDA_Receptor Competitively Blocks Glutamate Binding Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Na_ion Na⁺ NMDA_Receptor->Na_ion Influx Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Na_ion->Signaling_Cascades Radioligand_Binding_Assay_Workflow A Prepare Synaptic Membranes B Incubate Membranes with [3H]-Radioligand and Varying Concentrations of CGS 19755 A->B C Separate Bound and Free Radioligand via Filtration B->C D Measure Radioactivity of Bound Ligand C->D E Data Analysis: Determine IC50 Value D->E

References

A Comparative Analysis of CGS 19755 and MK-801: Two Seminal NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the pharmacology, efficacy, and experimental applications of CGS 19755 and MK-801, two distinct modulators of the N-methyl-D-aspartate (NMDA) receptor.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of stroke, traumatic brain injury, and various neurodegenerative diseases. Two of the most extensively studied antagonists of this receptor are CGS 19755 (Selfotel) and MK-801 (Dizocilpine). While both compounds block NMDA receptor function, they do so through fundamentally different mechanisms, resulting in distinct pharmacological profiles, efficacies, and side effects. CGS 19755 is a competitive antagonist, acting at the glutamate binding site, whereas MK-801 is a non-competitive antagonist, blocking the open ion channel.[1] This guide provides a detailed comparative analysis of these two compounds, supported by experimental data, to inform future research and drug development.

Mechanism of Action: Competitive vs. Non-Competitive Antagonism

The key difference between CGS 19755 and MK-801 lies in their interaction with the NMDA receptor complex.

  • CGS 19755 (Selfotel) is a competitive antagonist.[2][3] It directly competes with the endogenous agonist, glutamate, for binding to its recognition site on the GluN2 subunit of the NMDA receptor.[1] By occupying this site, CGS 19755 prevents glutamate from binding and subsequently prevents the ion channel from opening. This action is reversible and its efficacy is dependent on the concentration of both the antagonist and the agonist (glutamate).

  • MK-801 (Dizocilpine) is a non-competitive, open-channel blocker.[4] It does not compete with glutamate. Instead, it enters the NMDA receptor's ion channel when it is opened by the binding of both glutamate and the co-agonist glycine.[5] Once inside, MK-801 binds to a site within the channel pore, physically obstructing the flow of ions like Ca²⁺.[5] This blockade is use-dependent, meaning the channel must be active for the drug to exert its effect, and it has a very slow dissociation rate, leading to a prolonged blockade.

NMDA_Antagonists cluster_receptor NMDA Receptor Complex receptor Glutamate Site Glycine Site Ion Channel (Pore) mg_block Mg²⁺ mg_block->receptor:channel Voltage-dependent block cgs19755 CGS 19755 (Competitive) cgs19755->receptor:glu Competes with Glutamate mk801 MK-801 (Non-Competitive) mk801->receptor:channel Blocks Open Channel glutamate Glutamate (Agonist) glutamate->receptor:glu Binds & Activates

Caption: Mechanisms of CGS 19755 and MK-801 at the NMDA receptor.

Data Presentation: Pharmacological and Physiological Comparison

The distinct mechanisms of CGS 19755 and MK-801 translate into different pharmacological and physiological effects, which are summarized in the tables below.

Parameter CGS 19755 MK-801 Reference
Mechanism Competitive NMDA AntagonistNon-competitive NMDA Antagonist[2][4]
Binding Site Glutamate recognition siteSite within the ion channel pore[1][5]
IC₅₀ 50 nM (vs. [³H]CPP binding)-[2]
Kᵢ -30.5 nM[4]
Kₑ -37.2 nM (in rat brain membranes)[4]
Table 1: Comparative Receptor Binding Profiles.
Experimental Model CGS 19755 (Dose) MK-801 (Dose) Reference
Anticonvulsant (Maximal Electroshock, rat) ED₅₀ = 3.8 mg/kg i.p.Potent anticonvulsant activity demonstrated[2]
Neuroprotection (Ischemia, gerbil) 10 mg/kg improves postischemic hypoperfusionNeuroprotective in various stroke models[6]
Neuroprotection (Excitotoxin-induced, rat) -1-10 mg/kg prevents neuronal degeneration[7]
Table 2: In Vivo Efficacy in Preclinical Models.
Effect CGS 19755 (30 mg/kg) MK-801 (0.3 mg/kg) Reference
Local Cerebral Glucose Utilization (lCGU) Significantly reduced in 39 of 81 brain areasSignificantly increased in 33 of 81 brain areas[8]
Local Cerebral Blood Flow (lCBF) Significantly increased in 26 brain areasWidespread increases in 64 of 81 brain areas[8]
Side Effects (Clinical/Preclinical) Agitation, hallucinations (at doses >1.5 mg/kg in humans)Psychotomimetic effects, motor impairment, potential neurotoxicity[9][10]
Table 3: Comparative Physiological and Side Effect Profiles.

Experimental Protocols

Protocol 1: Assessing Neuroprotection Against Excitotoxin-Induced Injury

This protocol is adapted from methods used to evaluate the neuroprotective efficacy of NMDA antagonists against excitotoxic insults.[7][11]

  • Animal Model: Male Sprague-Dawley rats, postnatal day 7 (PND 7), are commonly used due to the developing brain's susceptibility to excitotoxicity.

  • Excitotoxin Injection: Animals are anesthetized, and a Hamilton syringe is used to perform a unilateral intrastriatal injection of NMDA (e.g., 25 nmol in 0.5 µL of saline) over a 2-minute period.

  • Drug Administration: The test compound (CGS 19755 or MK-801) or vehicle is administered intraperitoneally (i.p.) at a predetermined time relative to the NMDA injection (e.g., 30 minutes prior or up to several hours post-injection to assess the therapeutic window).

  • Post-Procedure Care: Animals are allowed to recover and are returned to their dams.

  • Endpoint Analysis (5 days post-lesion):

    • Histological Assessment: Animals are euthanized, and brains are removed. Coronal sections are prepared and stained (e.g., with Cresyl violet) to visualize the lesion area.

    • Quantitative Analysis: The extent of brain injury is quantified. This can be done by comparing the weights of the injected and contralateral cerebral hemispheres or by measuring the cross-sectional areas of specific brain regions to calculate the percentage of tissue loss.

    • Biochemical Analysis: Assays for neuronal markers, such as choline acetyltransferase (ChAT), can be performed on tissue homogenates to quantify the loss of specific neuronal populations.

Protocol 2: Measurement of Local Cerebral Blood Flow (lCBF) and Glucose Utilization (lCGU)

This protocol outlines the quantitative autoradiography technique used to simultaneously measure lCBF and lCGU, as described in studies comparing CGS 19755 and MK-801.[8][12]

  • Animal Preparation: Conscious, adult rats are used. Catheters are surgically implanted into the femoral artery and vein for blood sampling and tracer infusion, respectively, one day prior to the experiment.

  • Drug Administration: Animals receive an i.p. injection of CGS 19755, MK-801, or saline vehicle.

  • Tracer Administration:

    • For lCGU , a bolus of [¹⁴C]2-deoxyglucose is injected intravenously. Timed arterial blood samples are taken over 45 minutes to measure plasma ¹⁴C and glucose concentrations.

    • For lCBF , [¹⁴C]iodoantipyrine is infused intravenously over a 1-minute period, with timed arterial sampling.

  • Tissue Processing: At the end of the tracer period, the animal is euthanized, and the brain is rapidly removed and frozen. The brain is then cut into thin (e.g., 20 µm) coronal sections using a cryostat.

  • Autoradiography: The brain sections are exposed to X-ray film or an imaging plate alongside calibrated [¹⁴C]methylmethacrylate standards.[8][13] The exposure time is optimized to ensure the optical densities fall within a linear range.

  • Data Analysis: The resulting autoradiograms are digitized. The optical density of specific brain regions is measured and converted to local tissue ¹⁴C concentration using the calibration curve from the standards. These values, along with the plasma tracer data, are used in the operational equations of the respective models (Sokoloff for lCGU, Sakurada for lCBF) to calculate the final metabolic and flow rates.

Experimental_Workflow cluster_treatment Drug Administration start Start: Hypothesis Formulation model Animal Model Selection (e.g., Rat, Mouse) start->model groups Randomization into Treatment Groups model->groups vehicle Vehicle Control cgs CGS 19755 mk MK-801 injury Induction of Pathological State (e.g., Ischemia, Seizure, Excitotoxin) vehicle->injury cgs->injury mk->injury assessment Post-Treatment Assessment injury->assessment behavioral Behavioral Tests (e.g., Morris Water Maze, Rotarod) assessment->behavioral physiological Physiological Measures (e.g., Autoradiography for lCBF/lCGU) assessment->physiological histological Histological/Biochemical Analysis (e.g., Lesion Volume, Marker Assays) assessment->histological analysis Data Analysis & Statistical Comparison behavioral->analysis physiological->analysis histological->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: General experimental workflow for evaluating neuroprotective agents.

Summary and Conclusion

CGS 19755 and MK-801 represent two distinct classes of NMDA receptor antagonists with divergent pharmacological profiles.

  • CGS 19755 , as a competitive antagonist, offers a mode of inhibition that can be surmounted by high concentrations of the endogenous agonist, glutamate. This property might offer a theoretical safety advantage, preventing complete and unabated receptor blockade in physiological conditions. Its effects on cerebral metabolism are largely depressive, reducing glucose utilization in many brain regions.[8]

  • MK-801 , a non-competitive open-channel blocker, provides a potent and long-lasting inhibition that is use-dependent. While highly effective as a neuroprotectant and anticonvulsant in preclinical models, its clinical utility has been hampered by a narrow therapeutic window and significant psychotomimetic side effects, likely related to its profound and widespread effects on brain activity, including marked increases in cerebral blood flow.[8][10]

The choice between these two compounds in a research setting depends entirely on the experimental question. CGS 19755 is an ideal tool for investigating the effects of competitive antagonism at the glutamate binding site. In contrast, MK-801 is the gold standard for studying the consequences of NMDA channel blockade and is frequently used to model certain aspects of psychiatric disorders like schizophrenia. Understanding their distinct mechanisms and downstream physiological consequences is essential for the accurate interpretation of experimental results and for guiding the development of new, more targeted NMDA receptor modulators with improved therapeutic profiles.

References

CGS 19755: A Comparative Analysis of Efficacy Against Other Competitive NMDA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro and in vivo performance of CGS 19755 (Selfotel) relative to other competitive NMDA receptor antagonists, supported by experimental data and detailed methodologies.

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By binding to the glutamate recognition site, it allosterically inhibits ion channel opening, thereby blocking the influx of calcium and sodium ions that mediate excitotoxicity. Its efficacy has been a subject of considerable research, particularly in the context of neuroprotection and anticonvulsant activity. This guide provides an objective comparison of CGS 19755's performance against other well-known competitive NMDA antagonists, presenting key experimental data in a structured format.

Quantitative Comparison of In Vitro and In Vivo Efficacy

The following tables summarize the binding affinity (Ki), in vitro potency (IC50), and in vivo anticonvulsant activity (ED50) of CGS 19755 in comparison to other competitive NMDA antagonists. These metrics are crucial for evaluating the relative potency and potential therapeutic window of these compounds.

In Vitro Binding Affinity and Potency
CompoundBinding Affinity (Kᵢ, nM) vs [³H]CPPIC₅₀ (µM) vs NMDA-induced currents
CGS 19755 50[1]0.6[3]
D-AP5 3700[4]3.7[4]
CPP 446[4]0.64[4]
CPMP 183[4]1.65[4]
CPPP 179[4]0.89[4]
In Vivo Anticonvulsant Activity
CompoundAnticonvulsant Potency (ED₅₀, mg/kg, i.p.) in Mice (Maximal Electroshock Seizure Test)
CGS 19755 2.0[1]
CPP ~5-10
D-AP5 >50

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. The following are detailed protocols for the key experiments cited.

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of competitive antagonists for the NMDA receptor.

Protocol:

  • Membrane Preparation: Rat cortical tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to remove endogenous glutamate and other interfering substances. The final pellet is resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled competitive antagonist, such as [³H]CPP or [³H]CGS 19755, and varying concentrations of the unlabeled competitor drug (e.g., CGS 19755, D-AP5, CPP).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7][8]

In Vivo Maximal Electroshock (MES) Seizure Model in Mice

Objective: To assess the in vivo anticonvulsant efficacy of NMDA antagonists.

Protocol:

  • Animal Preparation: Adult male mice are used for the experiment. The test compounds are administered intraperitoneally (i.p.) at various doses.

  • Drug Administration: A range of doses for each antagonist is prepared in a suitable vehicle (e.g., saline). A control group receives the vehicle alone.

  • Pre-treatment Time: A specific pre-treatment time (e.g., 30-60 minutes) is allowed for the drug to be absorbed and distributed.

  • Induction of Seizures: A maximal seizure is induced via corneal electrodes by delivering a short electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration).

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the endpoint for protection in this model.

  • Data Analysis: The dose of the antagonist that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.[9]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for comparing antagonist efficacy.

NMDA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds CGS_19755 CGS 19755 CGS_19755->NMDA_Receptor Competitively Blocks Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: Competitive antagonism of the NMDA receptor by CGS 19755.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Electrophysiology Electrophysiology (Determine IC50) Electrophysiology->Data_Analysis MES_Model Maximal Electroshock Model (Determine ED50) MES_Model->Data_Analysis Other_Models Other Seizure Models (e.g., PTZ, audiogenic) Other_Models->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing NMDA antagonist efficacy.

References

Replicating Key Findings from Original CGS 19755 Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of CGS 19755 (selfotel), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other relevant alternatives, based on key findings from original preclinical studies. The information is intended for researchers, scientists, and drug development professionals, offering a concise yet detailed overview of the compound's pharmacological profile.

In Vitro and In Vivo Pharmacological Profile: CGS 19755 vs. CPP

CGS 19755 was identified as a potent and selective competitive antagonist at NMDA receptors.[1][2] Preclinical studies demonstrated its efficacy in various models of epilepsy and ischemia. A key comparator in early research was 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonate (CPP), another potent and selective competitive NMDA antagonist.

Comparative Potency at the NMDA Receptor
CompoundParameterValueSpeciesReference
CGS 19755 IC50 (vs. [3H]CPP binding)50 nMRat[1]
CGS 19755 pA2 (vs. NMDA-evoked [3H]ACh release)5.94Rat[1]
CPP IC50 (vs. NMDA-evoked [3H]ACh release)8 µMRat

IC50: The half maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Comparative Anticonvulsant Activity
CompoundSeizure ModelED50SpeciesReference
CGS 19755 Maximal Electroshock (MES)2.0 mg/kg i.p.Mouse[1]
CGS 19755 Maximal Electroshock (MES)3.8 mg/kg i.p.Rat[1]
CPP Sound-induced (tonic phase)0.0012 mmol/kg i.p.Mouse (DBA/2)[3]
CPP Sound-induced (clonic phase)0.0026 mmol/kg i.p.Mouse (DBA/2)[3]

ED50: The median effective dose that produces a therapeutic effect in 50% of the population.

Neuroprotective Effects in an Ischemia Model

A study by Boast et al. (1988) directly compared the neuroprotective effects of CGS 19755 and CPP in a gerbil model of transient global ischemia. The key findings indicated that while both compounds were effective in reducing ischemia-induced hippocampal damage, CGS 19755 was found to be more potent and had a longer therapeutic window.[4]

Signaling Pathway and Experimental Workflow

NMDA Receptor Antagonism

The primary mechanism of action for CGS 19755 is the competitive antagonism of the NMDA receptor, a subtype of ionotropic glutamate receptors. In conditions of excessive glutamate release, such as during ischemia, overactivation of NMDA receptors leads to an influx of calcium ions, triggering a cascade of neurotoxic events. CGS 19755 competitively binds to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by glutamate and mitigating downstream neurotoxicity.

NMDA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_channel Ion Channel NMDA_Receptor->Ca_channel Opens Calcium Ca²⁺ Influx Ca_channel->Calcium Allows Neurotoxicity Neurotoxicity Glutamate->NMDA_Receptor Binds CGS19755 CGS 19755 CGS19755->NMDA_Receptor Competitively Blocks Calcium->Neurotoxicity Leads to

Caption: Competitive antagonism of the NMDA receptor by CGS 19755.

Experimental Workflow: Maximal Electroshock (MES) Test

The maximal electroshock test is a widely used preclinical model to evaluate the anticonvulsant properties of a compound. The workflow involves inducing a seizure in a rodent via corneal or auricular electrical stimulation and observing the effect of the test compound on the seizure phenotype, typically the tonic hindlimb extension.

MES_Workflow start Start animal_prep Animal Preparation (Rodent) start->animal_prep drug_admin Drug Administration (CGS 19755 or Vehicle) animal_prep->drug_admin time_interval Time Interval (e.g., 30 min) drug_admin->time_interval electroshock Maximal Electroshock Stimulation time_interval->electroshock observation Observe Seizure (Tonic Hindlimb Extension) electroshock->observation data_analysis Data Analysis (Determine ED50) observation->data_analysis end End data_analysis->end

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Experimental Protocols

NMDA Receptor Binding Assay (Lehmann et al., 1988)

This protocol is based on the methods described in the original study by Lehmann et al. (1988) to determine the in vitro potency of CGS 19755.[1]

  • Membrane Preparation: Whole rat brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged, and the resulting pellet was washed multiple times. The final pellet was resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay: The assay was performed in a final volume of 1 mL containing the membrane preparation, [3H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]CPP) as the radioligand, and varying concentrations of CGS 19755 or a non-specific binding agent (e.g., L-glutamate).

  • Incubation: The mixture was incubated at 4°C for a specified period (e.g., 40 minutes).

  • Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters were washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The concentration of CGS 19755 that inhibited 50% of the specific binding of [3H]CPP (IC50) was determined by non-linear regression analysis.

Maximal Electroshock (MES) Seizure Test (Lehmann et al., 1988)

This protocol outlines the in vivo method used to assess the anticonvulsant activity of CGS 19755 as described by Lehmann et al. (1988).[1]

  • Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley) were used.

  • Drug Administration: CGS 19755 was dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses. A control group received the vehicle alone.

  • Time Interval: The test was conducted at the time of peak effect after drug administration, which was determined in preliminary studies (e.g., 30 minutes for i.p. injection in mice).[1]

  • Electroshock Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) was delivered through corneal electrodes.

  • Observation: The animals were observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection was defined as the absence of this phase.

  • Data Analysis: The dose of CGS 19755 that protected 50% of the animals from the tonic hindlimb extension (ED50) was calculated using a probit analysis or similar statistical method.

Conclusion

The original preclinical studies on CGS 19755 established it as a potent and selective competitive NMDA receptor antagonist with significant anticonvulsant and neuroprotective properties in animal models.[1][2][4] Comparative data with other NMDA antagonists like CPP highlighted its potential, particularly its greater potency in an ischemia model.[4] Despite promising preclinical results, the clinical development of CGS 19755 for stroke and head injury was ultimately halted due to a lack of efficacy and safety concerns in human trials. Nevertheless, the foundational research on CGS 19755 provided valuable insights into the therapeutic potential and challenges of targeting the NMDA receptor for neurological disorders.

References

Independent Validation of the pA2 Value of CGS 19755: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological potency of CGS 19755, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other relevant antagonists. The central focus is the independent validation of its pA2 value, a critical parameter for quantifying antagonist affinity. This document includes a summary of quantitative data, detailed experimental protocols for pA2 determination via Schild analysis, and visualizations of the NMDA receptor signaling pathway and the experimental workflow.

Comparative Potency of NMDA Receptor Antagonists

The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. A higher pA2 value indicates greater antagonist potency. The table below summarizes the experimentally determined pA2 values for CGS 19755 and other competitive NMDA receptor antagonists, providing a clear comparison of their relative affinities.

CompoundpA2 Value
CGS 19755 5.94 [1]
DL-3(2-carboxypiperazin-4-yl)propyl-1-phosphonate (CPP)6.17[2]
D-2-amino-5-phosphonovalerate (D-AP5)5.62[2]
DL-2-amino-5-phosphonovalerate (DL-AP5)5.24[2]
D-2-amino-7-phosphonoheptanoate (D-AP7)5.28[2]
DL-2-amino-7-phosphonoheptanoate (DL-AP7)5.20[2]
D-β-aspartylaminomethylphosphonate5.00[2]
D-γ-glutamylglycine4.43[2]
D-α-aminoadipate (D-AA)3.97[2]

Experimental Protocol: pA2 Determination via Schild Analysis

The determination of the pA2 value is achieved through Schild analysis, a robust method in pharmacology for characterizing competitive antagonism. The following protocol outlines the key steps for an in vitro electrophysiology experiment.

1. Materials and Reagents:

  • Cell Culture: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2A subunits).

  • Agonist: L-glutamate.

  • Co-agonist: Glycine or D-serine.

  • Antagonist: CGS 19755 and other comparators.

  • Recording Solutions: Appropriate external and internal solutions for whole-cell patch-clamp or two-electrode voltage-clamp recordings.

2. Electrophysiological Recording:

  • Technique: Whole-cell patch-clamp for mammalian cells or two-electrode voltage-clamp for Xenopus oocytes.

  • Procedure:

    • Establish a stable recording from a cell expressing the NMDA receptors of interest.

    • Clamp the membrane potential at a holding potential of -60 mV to -70 mV.[3]

    • Apply a saturating concentration of the co-agonist (e.g., 10-100 µM glycine).

3. Data Acquisition:

  • Agonist Concentration-Response Curve (Control):

    • Apply increasing concentrations of L-glutamate to the cell and record the resulting inward currents.

    • Wash the cell with the external solution between applications to allow for full recovery.

    • Plot the recorded current amplitudes against the corresponding glutamate concentrations to generate a control concentration-response curve.

  • Agonist Concentration-Response Curves in the Presence of Antagonist:

    • Incubate the cell with a fixed concentration of the antagonist (e.g., CGS 19755) until equilibrium is reached.

    • Repeat the application of increasing concentrations of L-glutamate in the continued presence of the antagonist.

    • Record the inward currents and generate a new concentration-response curve.

    • Repeat this procedure for at least three different concentrations of the antagonist.

4. Data Analysis (Schild Plot):

  • Dose Ratio Calculation: For each antagonist concentration, determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • pA2 Determination: The pA2 value is the x-intercept of the Schild plot. A linear regression of the data points should yield a slope that is not significantly different from 1, which is indicative of competitive antagonism.

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of CGS 19755's mechanism of action and the experimental procedure for its characterization, the following diagrams are provided.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Co_agonist Glycine / D-Serine Co_agonist->NMDA_Receptor Binds to GluN1 CGS_19755 CGS 19755 CGS_19755->NMDA_Receptor Competitively Blocks Glutamate Binding Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

NMDA Receptor Signaling Pathway and CGS 19755 Action.

Schild_Analysis_Workflow start Start: NMDA Receptor Expressing Cells control_crc Generate Control Agonist Concentration-Response Curve (CRC) start->control_crc antagonist_incubation Incubate with Fixed Concentration of Antagonist control_crc->antagonist_incubation antagonist_crc Generate Agonist CRC in Presence of Antagonist antagonist_incubation->antagonist_crc repeat_antagonist Repeat for Multiple Antagonist Concentrations antagonist_crc->repeat_antagonist repeat_antagonist->antagonist_incubation Next Concentration calculate_dr Calculate Dose Ratios (DR) from EC50 Shifts repeat_antagonist->calculate_dr All Concentrations Tested schild_plot Construct Schild Plot: log(DR-1) vs -log[Antagonist] calculate_dr->schild_plot determine_pa2 Determine pA2 Value (x-intercept) schild_plot->determine_pa2

References

Assessing the selectivity of CGS 19755 against quisqualate and kainate receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the NMDA receptor antagonist CGS 19755, with a focus on its selectivity against quisqualate and kainate receptors. This document synthesizes experimental data to offer an objective assessment of its performance.

CGS 19755 (cis-4-phosphonomethyl-2-piperidine carboxylic acid) is a potent and highly selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its high specificity for the NMDA receptor over other ionotropic glutamate receptors, such as quisqualate (AMPA) and kainate receptors, makes it a valuable tool in neuroscience research for isolating and studying NMDA receptor-mediated processes.

Quantitative Comparison of Receptor Affinity and Potency

The selectivity of CGS 19755 is demonstrated by its high affinity for the NMDA receptor and its lack of significant interaction with quisqualate and kainate receptors. Experimental data from radioligand binding assays and functional antagonism studies are summarized in the table below.

CompoundReceptor TargetAffinity (IC50)Functional Antagonism (pA2)
CGS 19755 NMDA 50 nM [1]5.94 [1][2]
Quisqualate No significant interaction observed[1]Not applicable
Kainate No significant interaction observed[1]Not applicable

IC50: The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways and Experimental Workflow

To determine the selectivity of compounds like CGS 19755, specific experimental workflows are employed. A typical approach involves both radioligand binding assays to measure direct receptor affinity and electrophysiological recordings to assess functional antagonism.

G cluster_workflow Experimental Workflow for Selectivity Profiling Start Start Radioligand Binding Assay Radioligand Binding Assay Start->Radioligand Binding Assay Measure Affinity (IC50) Electrophysiology Assay Electrophysiology Assay Start->Electrophysiology Assay Measure Functional Potency (pA2) Data Analysis Data Analysis Radioligand Binding Assay->Data Analysis Electrophysiology Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Determine Selectivity

Fig. 1: Experimental workflow for assessing receptor selectivity.

The distinct signaling pathways of NMDA, quisqualate (AMPA), and kainate receptors underlie their different physiological roles. All are ionotropic receptors, meaning they form an ion channel that opens upon ligand binding. However, the NMDA receptor is unique in its voltage-dependent magnesium block and its high permeability to calcium ions, which allows it to play a key role in synaptic plasticity.

G cluster_nmda NMDA Receptor Signaling cluster_quis_kain Quisqualate/Kainate Receptor Signaling Glutamate_Glycine Glutamate & Glycine Binding Channel_Opening_NMDA Channel Opening Glutamate_Glycine->Channel_Opening_NMDA Depolarization Membrane Depolarization Mg_Unblock Mg2+ Unblock Depolarization->Mg_Unblock Mg_Unblock->Channel_Opening_NMDA Ca_Influx Ca2+ Influx Channel_Opening_NMDA->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream_Signaling Glutamate_Binding Glutamate Binding Channel_Opening_QK Channel Opening Glutamate_Binding->Channel_Opening_QK Na_Influx Na+ Influx Channel_Opening_QK->Na_Influx Depolarization_QK Depolarization Na_Influx->Depolarization_QK

Fig. 2: Simplified signaling pathways of glutamate receptors.

Experimental Protocols

The following are generalized protocols for the key experiments used to assess the selectivity of CGS 19755.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of CGS 19755 at NMDA, quisqualate, and kainate receptors.

Materials:

  • Rat brain membranes (as a source of receptors)

  • [³H]-CPP (a radioligand for the NMDA receptor)

  • [³H]-AMPA (a radioligand for the quisqualate/AMPA receptor)

  • [³H]-Kainate (a radioligand for the kainate receptor)

  • CGS 19755 (unlabeled competitor ligand)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

  • Incubation: In a series of tubes, incubate the brain membranes with a fixed concentration of the radioligand ([³H]-CPP, [³H]-AMPA, or [³H]-Kainate) and varying concentrations of CGS 19755.

  • Separation: After incubation to allow binding to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of CGS 19755. The concentration at which 50% of the radioligand is displaced is the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through receptor channels in a single neuron, allowing for the functional assessment of antagonist activity.

Objective: To determine the pA2 value of CGS 19755 for the antagonism of NMDA-evoked currents and to confirm the lack of effect on quisqualate- and kainate-evoked currents.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • External and internal solutions for recording

  • NMDA, quisqualate, and kainate (agonists)

  • CGS 19755 (antagonist)

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Giga-seal Formation: Approach a neuron with a glass micropipette filled with internal solution and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.

  • Agonist Application: Perfuse the neuron with a known concentration of an agonist (NMDA, quisqualate, or kainate) to evoke an inward current.

  • Antagonist Application: Co-apply the agonist with varying concentrations of CGS 19755 and record the resulting currents.

  • Data Analysis: Measure the amplitude of the agonist-evoked currents in the absence and presence of different concentrations of CGS 19755. A Schild analysis can then be performed to determine the pA2 value for competitive antagonists.

Conclusion

The available experimental evidence robustly demonstrates that CGS 19755 is a highly selective competitive antagonist for the NMDA receptor. Its failure to interact with quisqualate and kainate receptors at concentrations effective at NMDA receptors underscores its utility as a precise pharmacological tool for the investigation of synaptic function and dysfunction. Researchers can confidently employ CGS 19755 to dissect the specific contributions of NMDA receptor signaling in complex neurological processes.

References

Safety Operating Guide

Navigating the Safe Disposal of CGS25155 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with compounds like CGS25155, a comprehensive understanding of disposal procedures is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of research-grade chemicals of unknown or uncertain toxicity provide a necessary framework for safe handling. In the absence of specific data, such compounds should always be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatFully buttoned to protect from splashes.

Step-by-Step Disposal Protocol for this compound

The following is a generalized procedure for the disposal of this compound, based on best practices for handling research chemicals.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container for this compound waste. The container must be in good condition.

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name ("this compound") and any other components of the waste mixture.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of heat or ignition.

    • Keep the waste container securely closed except when adding waste.

  • Documentation and Pickup:

    • Maintain a log of the waste being added to the container.

    • Once the container is full or has been in storage for the maximum allowable time per institutional and local regulations, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for managing chemical waste in a laboratory environment.

cluster_0 Laboratory Operations cluster_1 Waste Handling and Segregation cluster_2 Temporary Storage cluster_3 Disposal A Experimentation with this compound B Generation of this compound Waste (solid and liquid) A->B C Segregate this compound Waste B->C D Label Waste Container 'Hazardous Waste - this compound' C->D E Store in Satellite Accumulation Area D->E F Request EHS Waste Pickup E->F G Transport to Central Accumulation F->G H Final Disposal by Licensed Contractor G->H

Figure 1. General workflow for the disposal of this compound waste.

Decision Pathway for Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal. The following diagram outlines a decision-making process for segregating chemical waste.

start Is the waste This compound or contaminated with it? is_hazardous Treat as Hazardous Waste start->is_hazardous is_mixed Is it mixed with other chemicals? is_hazardous->is_mixed consult_ehs Consult EHS for Specific Guidance is_mixed->consult_ehs Yes separate_container Use a dedicated, labeled container for This compound waste is_mixed->separate_container No

Figure 2. Decision-making for this compound waste segregation.

Regulatory Context

It is the responsibility of the waste generator to comply with all applicable federal, state, and local regulations regarding hazardous waste management.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Generators of hazardous waste are responsible for the waste from "cradle to grave."[1]

Key Regulatory Requirements:

RequirementDescription
Waste Determination The generator must determine if their waste is hazardous.[1]
Manifest System Shipments of hazardous waste must be accompanied by a manifest to track it from the generator to the disposal facility.[3]
Accumulation Time Limits There are limits on how long hazardous waste can be stored on-site.[3]

For detailed guidance and to ensure compliance, always consult with your institution's Environmental Health and Safety department. They can provide specific procedures tailored to your location and the nature of your work.

References

Personal protective equipment for handling CGS25155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling the N-methyl-D-aspartate (NMDA) receptor antagonist, CGS25155. The following procedural guidance is designed to ensure the safe handling and use of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, research-grade neuroactive compounds. A thorough risk assessment should be conducted before handling this substance.

Recommended Personal Protective Equipment

Proper PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesInspect for tears or holes before use. Double gloving is recommended.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plans: Handling and Storage

Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood, covering the surface with absorbent, disposable bench paper.

  • Weighing : When weighing the solid compound, use an analytical balance inside a ventilated enclosure to prevent the dispersion of fine particles.

  • Solution Preparation : To prepare solutions, add the solvent to the solid this compound slowly to avoid splashing. Cap the container securely before vortexing or sonicating to dissolve.

  • Spill Management : In case of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage Plan
Storage ConditionRequirementRationale
Temperature Store in a cool, dry place.To maintain chemical stability and prevent degradation.
Container Keep in a tightly sealed, clearly labeled container.To prevent contamination and accidental misuse.
Location Store in a designated, secure area away from incompatible materials.To control access and prevent accidental reactions.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste : Collect all contaminated solid waste, including used PPE (gloves, bench paper), in a designated, sealed hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocol: In Vitro NMDA Receptor Antagonist Assay

This protocol provides a general workflow for evaluating the antagonist activity of this compound on NMDA receptors expressed in a cellular model, such as HEK293 cells, using a calcium imaging assay.

Materials
  • HEK293 cells stably expressing NMDA receptors

  • Cell culture medium and supplements

  • This compound

  • NMDA (agonist)

  • Glycine (co-agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader

Procedure
  • Cell Plating : Plate the NMDA receptor-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading : Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for 30-60 minutes.

  • Compound Addition : Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation : Place the plate in the fluorescence plate reader. Add a solution of NMDA and glycine to each well to stimulate the NMDA receptors.

  • Data Acquisition : Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.

  • Data Analysis : Calculate the inhibitory effect of this compound by comparing the response in the presence of the compound to the control (agonist alone). Determine the IC₅₀ value of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

NMDA_Antagonism cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel No Activation Ca_Signal Ca²⁺ Influx Blocked Ion_Channel->Ca_Signal Glutamate->NMDA_Receptor Binds This compound This compound This compound->NMDA_Receptor Competitively Blocks

Caption: Competitive antagonism of the NMDA receptor by this compound.

Experimental_Workflow Start Start: Plate Cells Load_Dye Load with Calcium Dye Start->Load_Dye Add_CGS Add this compound Load_Dye->Add_CGS Stimulate Stimulate with NMDA/Glycine Add_CGS->Stimulate Measure Measure Fluorescence Stimulate->Measure Analyze Analyze Data (IC₅₀) Measure->Analyze End End: Determine Potency Analyze->End

Caption: Workflow for an in vitro calcium imaging assay.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CGS25155
Reactant of Route 2
Reactant of Route 2
CGS25155

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.